Product packaging for 3,5-Dibromo-1H-indazole(Cat. No.:CAS No. 40598-76-3)

3,5-Dibromo-1H-indazole

Cat. No.: B1314288
CAS No.: 40598-76-3
M. Wt: 275.93 g/mol
InChI Key: YPNFVZZHYXRCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dibromo-1H-indazole is a useful research compound. Its molecular formula is C7H4Br2N2 and its molecular weight is 275.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2N2 B1314288 3,5-Dibromo-1H-indazole CAS No. 40598-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFVZZHYXRCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547237
Record name 3,5-Dibromo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40598-76-3
Record name 3,5-Dibromo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-1H-indazole: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 40598-76-3

Abstract

3,5-Dibromo-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural framework, featuring bromine atoms at the 3 and 5 positions, provides strategic points for chemical modification, enabling the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for therapeutic intervention. Detailed experimental protocols, data summaries, and pathway visualizations are presented to support researchers in leveraging this compound for their drug discovery and development endeavors.

Core Properties of this compound

This compound is a solid, crystalline compound at room temperature. The presence of two bromine atoms significantly influences its chemical reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various chemical reactions.

PropertyValueReference(s)
CAS Number 40598-76-3[1]
Molecular Formula C₇H₄Br₂N₂[2]
Molecular Weight 275.93 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 178-182 °C
Boiling Point Not determined
Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Limited solubility in water.
Purity Typically >95%[2]
Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Representative data is summarized in Table 2.

TechniqueKey Features
¹H NMR Aromatic protons typically appear in the range of 7.0-8.0 ppm. The N-H proton of the indazole ring exhibits a characteristic broad singlet at a downfield chemical shift.
¹³C NMR Aromatic carbons appear in the range of 110-140 ppm. The carbon atoms attached to bromine will show a characteristic chemical shift.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-Br stretching (in the fingerprint region).

Synthesis and Reactivity

The synthesis of this compound can be achieved through the bromination of a suitable indazole precursor. The bromine atoms at positions 3 and 5 serve as versatile handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

General Synthesis Protocol: Bromination of 1H-Indazole

A common method for the synthesis of this compound involves the direct bromination of 1H-indazole.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-indazole in a suitable solvent (e.g., acetic acid or N,N-dimethylformamide), add a brominating agent (e.g., bromine or N-bromosuccinimide) portion-wise at a controlled temperature (typically 0-25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

  • Isolation and Purification: The product can be isolated by filtration if it precipitates or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

SynthesisWorkflow

Key Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C3 and C5 positions of this compound are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for generating molecular diversity in drug discovery programs.

Experimental Protocol (General Suzuki-Miyaura Coupling):

  • Reaction Setup: In a reaction vessel, combine this compound, the desired boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃), and an appropriate solvent (e.g., dioxane, toluene, or DMF/water mixture).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

SuzukiCoupling

Applications in Drug Discovery and Development

The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently found in clinically approved drugs and late-stage clinical candidates. Its ability to form key hydrogen bond interactions with protein targets, particularly kinases, makes it an attractive core for inhibitor design.

Role as a Kinase Inhibitor Scaffold

Derivatives of this compound are extensively explored as inhibitors of various protein kinases involved in cancer cell signaling pathways. The indazole core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The substituents introduced at the 3 and 5 positions via cross-coupling reactions can be tailored to occupy adjacent hydrophobic pockets and interact with other key residues, thereby enhancing potency and selectivity.

KinaseInhibition

Potential Therapeutic Targets

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives have been investigated as inhibitors of several key cancer-related kinases, including but not limited to:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Involved in angiogenesis, the formation of new blood vessels that supply tumors.

  • Fibroblast Growth Factor Receptors (FGFRs): Implicated in cell proliferation, survival, and migration.

  • Polo-like Kinases (PLKs): Crucial regulators of cell cycle progression and mitosis.

  • Pim Kinases: Serine/threonine kinases that regulate cell survival and proliferation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and strategically important building block for the synthesis of novel bioactive molecules. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse chemical libraries. The established role of the indazole scaffold in kinase inhibition underscores the potential of this compound as a key intermediate in the development of targeted therapies for cancer and other diseases. This technical guide serves as a foundational resource for researchers to effectively utilize this compound in their drug discovery efforts.

References

An In-depth Technical Guide to 3,5-Dibromo-1H-indazole: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical, chemical, and biological information for 3,5-Dibromo-1H-indazole. Due to the limited specific experimental data for this compound in publicly accessible literature, this guide also incorporates general knowledge of the indazole scaffold to provide a broader context for its potential applications in research and drug development.

Core Physical and Chemical Properties

PropertyValue for this compoundReference Data: 3,5-Dibromo-1-methyl-1H-indazole
CAS Number 40598-76-352088-11-6
Molecular Formula C₇H₄Br₂N₂C₈H₆Br₂N₂
Molecular Weight 275.93 g/mol 289.95 g/mol
Melting Point Data not available105-107 °C
Boiling Point Data not available350.4 °C at 760 mmHg
Solubility Expected to be soluble in organic solvents like DMSO and DMF.Data not available
XLogP3 Data not available3.3

Spectroscopic Data:

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. General spectral characteristics of the indazole ring system are well-documented and can be used for the interpretation of experimentally acquired data.

Experimental Protocols

General Analytical Procedures

The following are general protocols for the characterization of indazole derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A greater number of scans will be required due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

Column Chromatography for Purification:

  • Stationary Phase: Use silica gel (200-300 mesh) as the stationary phase.

  • Mobile Phase: A solvent system such as a gradient of ethyl acetate in hexanes is commonly used. The optimal solvent system should be determined by thin-layer chromatography (TLC).

  • Elution: The crude product is loaded onto the column and eluted with the chosen mobile phase, collecting fractions and monitoring by TLC to isolate the pure compound.

Synthesis of Indazole Derivatives: A General Approach

While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, a general method for the synthesis of substituted indazoles involves the cyclization of appropriately substituted anilines or related precursors. For instance, the synthesis of 3-bromo-5-nitro-1H-indazole has been reported via the bromination of 5-nitro-1H-indazole in DMF.[1] A plausible, though unconfirmed, synthetic route to this compound could involve the direct bromination of 1H-indazole or a suitably protected derivative.

Illustrative Synthetic Workflow for Indazole Synthesis:

G General Synthetic Workflow for Substituted Indazoles cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate/Product Substituted Aniline Substituted Aniline Diazotization Diazotization Substituted Aniline->Diazotization NaNO2, Acid Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Cyclization Cyclization Indazole Core Indazole Core Cyclization->Indazole Core Bromination Bromination This compound This compound Bromination->this compound Diazonium Salt->Cyclization Reduction/Cyclization Conditions Indazole Core->Bromination Brominating Agent (e.g., Br2)

Caption: A generalized workflow for the synthesis of substituted indazoles.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not available in the reviewed literature. However, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting potent biological activities, particularly as kinase inhibitors in cancer therapy.[2][3]

Indazole-based compounds often act as ATP-competitive inhibitors of protein kinases. The indazole ring mimics the purine structure of ATP and can form key hydrogen bond interactions with the hinge region of the kinase active site. Substituents on the indazole ring modulate the potency and selectivity of the inhibitor for different kinases.

Given the prevalence of indazole derivatives as kinase inhibitors, a common signaling pathway targeted by such compounds is the VEGF receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) in tumors.

Representative Signaling Pathway for Indazole-Based Kinase Inhibitors:

G Representative Kinase Inhibition by an Indazole Derivative cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Dimerization Dimerization VEGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Signaling Downstream Signaling Autophosphorylation->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes Indazole Derivative Indazole Derivative Indazole Derivative->Autophosphorylation Inhibits

Caption: A diagram illustrating the inhibition of VEGFR signaling by a generic indazole-based kinase inhibitor.

Experimental Protocol for a Kinase Inhibition Assay (General):

A common method to assess the inhibitory activity of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and the test compound (this compound) at various concentrations in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Add a detection reagent that contains luciferase. The amount of light produced is proportional to the amount of ATP remaining in the well.

  • Measurement: Read the luminescence signal using a plate reader. A higher signal indicates more ATP remaining and therefore greater inhibition of the kinase by the test compound.

Conclusion

This compound is a chemical entity with a recognized core structure known for its broad biological activities. While specific experimental data on its physical, chemical, and biological properties are currently limited in the public domain, this guide provides a framework for its potential characterization and application based on the well-established chemistry and pharmacology of the indazole scaffold. Further experimental investigation is required to fully elucidate the specific properties and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences its formulation, synthesis, purification, and bioavailability. This technical guide addresses the solubility of 3,5-Dibromo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental data on its solubility, this document provides a comprehensive framework for researchers to systematically determine and evaluate this essential parameter. Detailed experimental protocols for both thermodynamic and kinetic solubility determination are presented, along with templates for data organization and visualization of the experimental workflow.

Introduction

This compound is a substituted indazole molecule that serves as a building block in the synthesis of various biologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of therapeutic applications. Understanding the solubility of this compound in common organic solvents is paramount for its effective use in synthetic chemistry, particularly for reaction condition optimization, purification via crystallization, and formulation development.

This guide provides standardized methodologies to empower researchers to generate reliable and reproducible solubility data for this compound, facilitating its application in drug discovery and development pipelines.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40598-76-3ChemicalBook[1]
Molecular Formula C₇H₄Br₂N₂PubChem
Molecular Weight 291.93 g/mol ChemBK[2]
Appearance Solid (Form may vary)N/A
Melting Point Not ReportedN/A

Note: Some properties like melting point and predicted LogP may be available from specific commercial supplier documentation but are not consistently reported in public databases.

Experimental Protocols for Solubility Determination

The following sections detail established methods for determining both thermodynamic and kinetic solubility. Thermodynamic solubility represents the equilibrium state and is often considered the "gold standard," while kinetic solubility is a higher-throughput method useful for early-stage discovery.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[3][4][5][6][7][8]

Objective: To determine the maximum concentration of this compound that dissolves in a selection of organic solvents at equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF))

  • Glass vials with screw caps or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Dispense a known and precise volume of the selected organic solvent into each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitation: Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The agitation speed should be optimized to maintain the solid in suspension without forming a vortex.[8]

  • Phase Separation: After the incubation period, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a chemically resistant syringe filter (e.g., PTFE).

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates out of a solution when added from a high-concentration DMSO stock.[5][9][10][11]

Objective: To rapidly assess the solubility of this compound in an aqueous buffer or a mixed organic-aqueous system.

Materials:

  • A high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) or the desired organic solvent.

  • 96-well microplates (UV-transparent if using a spectrophotometric plate reader).

  • Automated liquid handler (recommended for high throughput).

  • Plate reader capable of nephelometry or turbidimetry (measuring light scattering or absorbance).

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Solvent: Transfer a small, fixed volume of each dilution into another 96-well plate containing the target solvent (e.g., PBS). This rapid addition can induce precipitation if the compound's solubility limit is exceeded.

  • Incubation: Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader at a specific wavelength (e.g., 620 nm).[5][9]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a solvent-only control.

Data Presentation

Quantitative solubility data should be organized clearly for comparison. The following tables serve as templates for summarizing experimentally determined results.

Table 1: Thermodynamic Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method of Analysis
DMSO25HPLC-UV
DMF25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Acetonitrile25HPLC-UV
Ethyl Acetate25HPLC-UV
THF25HPLC-UV
Other25HPLC-UV

Table 2: Kinetic Solubility of this compound

Buffer SystemDMSO Conc. (%)Incubation Time (h)Kinetic Solubility (µM)
PBS (pH 7.4)12
PBS (pH 7.4)22

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Calculation prep_solid Weigh Excess Solid (this compound) prep_solvent Add Known Volume of Organic Solvent prep_solid->prep_solvent prep_seal Seal Vials prep_solvent->prep_seal equil_shake Agitate at Constant Temp (e.g., 24-48h @ 25°C) prep_seal->equil_shake Incubate sep_filter Separate Supernatant (Centrifuge or Filter) equil_shake->sep_filter Equilibrium Reached analysis_dilute Dilute Saturated Solution sep_filter->analysis_dilute Clear Supernatant analysis_quantify Quantify Concentration (HPLC / LC-MS) analysis_dilute->analysis_quantify analysis_calc Calculate Solubility analysis_quantify->analysis_calc result Final Solubility Data (mg/mL or mM) analysis_calc->result

Caption: Thermodynamic Solubility Workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 3,5-dibromo-1H-indazole. Due to the absence of specific literature reporting the complete NMR spectral data for this compound, this document outlines the expected spectral characteristics based on known data for related substituted indazoles and provides a detailed experimental protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of halogenated indazole derivatives in fields such as medicinal chemistry and materials science.

Introduction to the NMR Spectroscopy of Indazoles

Indazole and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities and applications in drug discovery. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

For this compound, NMR analysis is crucial for confirming the positions of the bromine substituents on the indazole ring and for verifying the purity of the synthesized compound. The expected spectra would be relatively simple due to the high degree of substitution, but careful analysis is required for unambiguous assignment of the signals.

Predicted ¹H and ¹³C NMR Spectral Data

While specific experimental data for this compound is not available in the cited literature, we can predict the expected chemical shifts and coupling patterns based on the analysis of similar brominated and substituted indazoles. The following tables are templates that outline the expected data to be collected.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
~13.0 - 14.0br s-1HN1-H
~7.5 - 7.8d~1-21HH-4
~7.4 - 7.6dd~9, ~21HH-6
~7.9 - 8.1d~91HH-7

Note: Chemical shifts are predicted for a solution in a non-polar solvent like CDCl₃ or a polar aprotic solvent like DMSO-d₆. The N-H proton signal is expected to be broad and its chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~140 - 145C-7a
~125 - 130C-3a
~120 - 125C-7
~125 - 130C-6
~115 - 120C-4
~110 - 115C-5 (C-Br)
~115 - 120C-3 (C-Br)

Note: The chemical shifts for the carbon atoms directly attached to bromine (C-3 and C-5) are expected to be significantly influenced by the halogen's electronegativity and heavy atom effect.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining high-quality and reproducible NMR spectra. The following is a generalized procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. The compound can be purified by recrystallization or column chromatography.

  • Solvent Selection: Choose an appropriate deuterated solvent.

    • DMSO-d₆: A good choice for indazoles due to its high solubilizing power and the ability to observe the N-H proton, which typically appears as a broad singlet at a downfield chemical shift.

    • CDCl₃: Another common solvent, though the N-H proton may exchange with residual water, leading to a broader or less distinct signal.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectra to the residual solvent signal.

3.2. NMR Spectrometer and Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on concentration)

  • Spectral Width: 0-16 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30')

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

  • Spectral Width: 0-220 ppm

  • Temperature: 298 K

3.3. Two-Dimensional (2D) NMR Experiments

To aid in the unambiguous assignment of the ¹H and ¹³C signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Logical Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a disubstituted indazole, such as this compound, using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Structure Confirmation synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent, Concentration) purification->sample_prep nmr_1d 1D NMR Experiments (¹H, ¹³C) sample_prep->nmr_1d nmr_2d 2D NMR Experiments (COSY, HSQC, HMBC) nmr_1d->nmr_2d If assignments are ambiguous analysis_1h Analyze ¹H NMR: Chemical Shifts, Multiplicity, Integration, Coupling Constants nmr_1d->analysis_1h analysis_13c Analyze ¹³C NMR: Chemical Shifts, Number of Signals nmr_1d->analysis_13c analysis_2d Correlate with 2D NMR: Assign ¹H-¹H, ¹H-¹³C Connectivity nmr_2d->analysis_2d analysis_1h->analysis_2d analysis_13c->analysis_2d structure_elucidation Structure Elucidation: Confirm Bromine Positions & Final Structure analysis_2d->structure_elucidation

NMR Analysis Workflow for this compound.

Conclusion

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Dibromo-1H-indazole

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the predicted mass spectrum, proposes a fragmentation pathway, and provides detailed experimental protocols for its analysis.

Core Chemical Properties of this compound

PropertyValue
CAS Number 40598-76-3[1]
Molecular Formula C₇H₄Br₂N₂[2]
Molecular Weight 275.93 g/mol [2]
Structure A bicyclic aromatic structure consisting of a benzene ring fused to a pyrazole ring, with bromine atoms at positions 3 and 5.

Predicted Mass Spectrum and Fragmentation Data

Due to the presence of two bromine atoms, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[3] Consequently, ions containing two bromine atoms will appear as a triplet of peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.[3][4]

The following table summarizes the predicted key ions in the electron ionization (EI) mass spectrum of this compound.

m/z (Predicted)Ion FormulaDescriptionIsotopic Pattern
274/276/278[C₇H₄Br₂N₂]⁺Molecular Ion (M⁺)1:2:1 ratio
195/197[C₇H₄BrN₂]⁺Loss of one bromine radical ([M-Br]⁺)1:1 ratio
116[C₇H₄N₂]⁺Loss of two bromine radicals ([M-2Br]⁺)Single peak
89[C₆H₃N]⁺Fragmentation of the indazole ringSingle peak

Experimental Protocols for Mass Spectrometry Analysis

A standard approach for the analysis of a solid, thermally stable small molecule like this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.[5][6][7][8] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) can be used, which is a softer ionization technique.[9][10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 100 µg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to a GC vial.

2. Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 50-400.

3. Data Analysis:

  • The acquired mass spectra will be analyzed to identify the molecular ion cluster and major fragment ions.

  • The isotopic distribution of bromine-containing ions will be used to confirm their elemental composition.

  • Fragmentation patterns can be compared to spectral libraries (if available for similar compounds) and theoretical fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.

  • LC Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or similar reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Drying Gas Temperature: 350°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Capillary Voltage: 3500 V.

  • Mass Range: m/z 100-500.

Visualizations

Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing weigh Weighing of This compound dissolve Dissolution in Appropriate Solvent weigh->dissolve injection Sample Injection (GC-MS or LC-MS) dissolve->injection ionization Ionization (EI or ESI) injection->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum Generation detector->spectrum interpretation Spectral Interpretation (Fragmentation Analysis) spectrum->interpretation

Caption: Experimental workflow for the mass spectrometry analysis.

Proposed Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.

fragmentation_pathway parent This compound [C₇H₄Br₂N₂]⁺ m/z = 274/276/278 loss1 - Br• parent->loss1 frag1 [C₇H₄BrN₂]⁺ m/z = 195/197 loss2 - Br• frag1->loss2 loss1->frag1 frag2 [C₇H₄N₂]⁺ m/z = 116 loss3 - HCN frag2->loss3 loss2->frag2 frag3 [C₆H₃N]⁺ m/z = 89 loss3->frag3

Caption: Predicted fragmentation of this compound.

References

An In-depth Technical Guide to the FT-IR Spectrum of 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3,5-Dibromo-1H-indazole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a logical workflow for spectral acquisition and interpretation.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic system composed of a benzene ring fused to a pyrazole ring, with bromine atoms substituted at positions 3 and 5. The presence of various functional groups, including the N-H bond of the indazole ring, the aromatic C-H bonds, the C=N and C=C double bonds within the rings, and the C-Br bonds, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy serves as a powerful analytical technique for the structural elucidation and identification of this compound by probing its molecular vibrations.

Predicted FT-IR Spectral Data

While an experimental spectrum for this compound is not publicly available, a predictive summary of its characteristic vibrational frequencies can be compiled based on known data for similar functional groups and molecular structures.[1][2][3][4][5][6] The following table summarizes the expected absorption bands and their corresponding vibrational modes.

Wavenumber (cm⁻¹)IntensityVibrational Mode
3500 - 3300MediumN-H stretching
3100 - 3000MediumAromatic C-H stretching
1620 - 1580MediumC=N stretching (indazole ring)
1600 - 1450MediumC=C stretching (aromatic ring)
900 - 675StrongAromatic C-H out-of-plane bending ("oop")
690 - 515StrongC-Br stretching

Experimental Protocol for FT-IR Analysis

The following section details the methodologies for obtaining the FT-IR spectrum of a solid sample such as this compound. The two primary methods are the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) technique.[7][8][9][10][11]

3.1. KBr Pellet Method

This traditional method involves dispersing the solid sample in a matrix of dry potassium bromide powder and pressing it into a thin, transparent pellet.[9]

  • Sample Preparation :

    • Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle.[9]

    • Add about 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[9]

    • Thoroughly mix the sample and KBr by gentle grinding to ensure a homogenous mixture.[9]

  • Pellet Formation :

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a clear, transparent pellet.[9]

  • Spectral Acquisition :

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

3.2. Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation.[10][11]

  • Sample Preparation :

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.[9]

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.[9]

  • Spectral Acquisition :

    • Apply pressure to ensure good contact between the sample and the crystal.[9]

    • Run the FT-IR analysis directly.[9]

Workflow for FT-IR Spectral Analysis

The logical flow of acquiring and interpreting an FT-IR spectrum is crucial for accurate compound identification. The following diagram illustrates this workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_atr ATR Method cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample Mix Mix with KBr Grind->Mix Press Press into Pellet Mix->Press Spectrometer FT-IR Spectrometer Press->Spectrometer KBr Pellet Place Place on Crystal Place->Spectrometer ATR Spectrum Obtain Spectrum Spectrometer->Spectrum Identify Identify Functional Groups Spectrum->Identify Compare Compare with Database Identify->Compare Structure Elucidate Structure Compare->Structure

Caption: Workflow for FT-IR analysis of a solid sample.

Interpretation of the Spectrum

The interpretation of the FT-IR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations.

  • N-H Stretching : A medium intensity band is expected in the region of 3500-3300 cm⁻¹, characteristic of the N-H stretching vibration in the indazole ring. The position and broadness of this peak can be indicative of hydrogen bonding.

  • Aromatic C-H Stretching : Absorption bands of medium intensity are anticipated in the 3100-3000 cm⁻¹ region, which are characteristic of C-H stretching in the aromatic ring.[3][6]

  • C=N and C=C Stretching : The stretching vibrations of the C=N bond in the indazole ring and the C=C bonds in the aromatic ring are expected to appear as medium intensity bands in the 1620-1450 cm⁻¹ range.[5][6]

  • Aromatic C-H Out-of-Plane Bending : Strong absorption bands in the "fingerprint" region, between 900-675 cm⁻¹, correspond to the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can provide information about the substitution pattern on the benzene ring.[3][6]

  • C-Br Stretching : The presence of bromine atoms is indicated by strong absorption bands in the lower frequency region of the spectrum, typically between 690-515 cm⁻¹, corresponding to the C-Br stretching vibrations.[3][4]

By carefully analyzing the positions, intensities, and shapes of these absorption bands, the molecular structure of this compound can be confirmed.

References

3,5-Dibromo-1H-indazole safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3,5-Dibromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for this compound (CAS No: 40598-76-3). Given that detailed toxicological data for this specific compound is not extensively published, this guide synthesizes information from Safety Data Sheets (SDS) of closely related brominated indazole analogues to provide a robust safety profile. Researchers should handle this compound with the utmost care, assuming it possesses hazards similar to its structural relatives.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on data from analogous compounds, the GHS classification is summarized below.[1][2][3][4]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[1][3][4]

Signal Word: Warning

Hazard Pictograms:

alt text

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its N-methylated analogue is provided below.

Table 2: Physical and Chemical Data

PropertyValueSource
Chemical Formula C₇H₄Br₂N₂Oakwood Chemical[5]
Molecular Weight 275.93 g/mol Oakwood Chemical[5]
Appearance Solid / PowderSigma-Aldrich
Melting Point 105-107 °C (for 3,5-Dibromo-1-methyl-1H-indazole)ECHEMI
Purity 95+%Oakwood Chemical[5]

Handling and Storage

Proper handling and storage are critical to minimize risk.

Handling:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

  • Avoid breathing dust, fumes, or vapors.[4] If dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.

  • Avoid contact with skin and eyes.[3]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, acids, and strong bases.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Store locked up.[1]

  • Keep away from heat, sparks, and open flames.[1]

Emergency and First Aid Procedures

Immediate medical attention is required for significant exposures.

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If on Skin: Immediately wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][2]

Accidental Release and Disposal

Accidental Release:

  • Evacuate personnel to a safe area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.[3]

  • Sweep up the spilled material and shovel it into a suitable, closed container for disposal.

  • Clean the affected area thoroughly.

  • Prevent the material from entering drains or waterways.[4]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Workflow and Hazard Assessment Visualization

The following diagrams illustrate the standard workflow for handling this compound and the logical process for hazard assessment.

G cluster_0 Receipt & Storage cluster_1 Pre-Experiment cluster_2 Experimentation cluster_3 Post-Experiment & Disposal a Receive Chemical b Log in Inventory a->b c Store in Cool, Dry, Well-Ventilated Area b->c d Review SDS c->d e Prepare PPE d->e f Set up in Fume Hood e->f g Weigh Compound f->g h Perform Reaction g->h i Work-up & Purification h->i j Decontaminate Glassware & Surfaces i->j k Segregate Waste j->k l Dispose via Approved Waste Stream k->l

Caption: Workflow for handling this compound in a laboratory setting.

G A Hazard Identification (this compound) B Review Analogue SDS Data (e.g., Bromo-indazoles) A->B C Identify Routes of Exposure (Inhalation, Ingestion, Contact) A->C D Assess Hazards: - Acute Toxicity (Oral) - Skin Irritation - Eye Irritation - Respiratory Irritation B->D C->D E Determine Control Measures D->E F Engineering Controls (Fume Hood) E->F G Administrative Controls (SOPs, Training) E->G H Personal Protective Equipment (Gloves, Goggles, Lab Coat) E->H I Implement Safe Handling & Emergency Procedures F->I G->I H->I

Caption: Logical flow for chemical hazard assessment and implementation of safety controls.

Experimental Protocols for Safety Assessment

The following are generalized protocols for assessing the potential hazards of a compound like this compound. These should be adapted and performed by qualified toxicologists in a facility designed for such studies.

Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD 425)

  • Objective: To determine the acute oral toxicity (LD50) of the test substance.

  • Animals: Healthy, young adult female rats are typically used. Animals are fasted prior to dosing.

  • Dose Administration: The substance is administered orally by gavage. A starting dose is selected based on data from similar compounds (e.g., 300 mg/kg).

  • Procedure: a. A single animal is dosed. b. If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). c. If the animal dies, the next animal is dosed at a lower level. d. This sequential dosing continues until the stopping criteria are met (typically after observing a set number of reversals in outcome).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated from the results using specialized software (e.g., AOT425StatPgm).

Protocol 2: In Vitro Skin Irritation Test (Reconstructed Human Epidermis - OECD 439)

  • Objective: To determine the skin irritation potential of the substance as an alternative to animal testing.

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).

  • Procedure: a. The test substance (in an appropriate solvent if solid) is applied topically to the surface of the RhE tissue. b. Tissues are incubated for a defined period (e.g., 60 minutes). c. After exposure, the substance is washed from the tissue surface. d. The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

  • Viability Assessment: a. Tissue viability is measured using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity. b. The absorbance is read on a spectrophotometer.

  • Data Analysis: The percentage of viability of the treated tissue is calculated relative to negative controls. If the mean viability is ≤ 50%, the substance is classified as a skin irritant.

This guide is intended to provide a framework for the safe handling of this compound. All laboratory personnel must be thoroughly trained on these procedures and have access to the most current Safety Data Sheet for this or a closely related compound before beginning work.

References

Thermodynamic Stability of 3,5-Dibromo-1H-indazole Tautomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic stability of the tautomeric forms of 3,5-Dibromo-1H-indazole. While specific experimental data for this particular substituted indazole is limited in publicly available literature, this document extrapolates from the well-established principles of indazole tautomerism, supported by data from unsubstituted and other substituted indazoles, to provide a robust framework for understanding its behavior.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. This tautomerism is a critical consideration in drug discovery and development as the different forms can exhibit distinct physicochemical properties, biological activities, and metabolic fates. The thermodynamic stability of these tautomers dictates their relative populations at equilibrium.

Generally, for indazole and its derivatives, the 1H-tautomer is the thermodynamically more stable form.[1][2][3] This increased stability is often attributed to greater aromaticity and a more favorable distribution of electron density in the 1H- form compared to the 2H- form.

Tautomeric Forms of this compound

The two primary tautomeric forms of this compound are:

  • This compound: The proton is on the N1 nitrogen atom.

  • 3,5-Dibromo-2H-indazole: The proton is on the N2 nitrogen atom.

Quantitative Data on Tautomer Stability

For unsubstituted indazole, the 1H-tautomer is more stable than the 2H-tautomer. The calculated difference in Gibbs free energy (ΔG) at 298 K is approximately 4.1 kcal/mol.[4] This significant energy difference indicates that the 1H-tautomer is the predominant species at equilibrium.

Table 1: Calculated Thermodynamic Parameters for Unsubstituted Indazole Tautomers [4]

ParameterValue (kcal/mol)
ΔE (MP2/6-31G**)3.6
ΔH2983.9
ΔG2984.1

Note: These values are for unsubstituted indazole and serve as an estimate for the behavior of substituted indazoles.

It is important to note that substituents on the indazole ring can influence the relative stability of the tautomers. However, the general preference for the 1H-tautomer is typically maintained.

Experimental Protocols for Determining Tautomer Stability

Several experimental techniques can be employed to determine the relative stability and equilibrium constants of indazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between the 1H- and 2H-tautomers.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra at a specific temperature. For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.

  • Spectral Analysis: Identify the distinct signals corresponding to the 1H- and 2H-tautomers.

  • Quantification: Integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

  • Thermodynamic Parameters: By performing the NMR analysis at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of the tautomerization can be determined from a van't Hoff plot (ln(KT) vs. 1/T). The Gibbs free energy (ΔG) can then be calculated using the equation ΔG = ΔH - TΔS.

UV-Vis Spectroscopy

The electronic absorption spectra of the 1H- and 2H-tautomers of indazoles are typically different. This difference can be exploited to determine their relative concentrations in solution.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare solutions of this compound of known concentrations in a suitable solvent.

  • Data Acquisition: Record the UV-Vis absorption spectrum of the solution.

  • Spectral Deconvolution: Use computational methods to deconvolute the overlapping spectra of the two tautomers to determine their individual contributions to the overall spectrum.

  • Quantification: From the deconvoluted spectra and the known extinction coefficients of each tautomer (if available from studies on fixed derivatives), calculate the concentration of each tautomer and the equilibrium constant.

Computational Chemistry Protocols

Computational chemistry provides a powerful means to predict the relative stabilities of tautomers. Density Functional Theory (DFT) is a commonly used method for this purpose.

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of both the this compound and 3,5-Dibromo-2H-indazole tautomers. Perform geometry optimization using a suitable level of theory, such as B3LYP with a 6-311G** basis set.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections to enthalpy and entropy).

  • Energy Calculations: Calculate the electronic energies of the optimized structures.

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy of each tautomer at a specific temperature (e.g., 298.15 K) by combining the electronic energy with the thermochemical data.

  • Relative Stability: The difference in the Gibbs free energies of the two tautomers (ΔG) indicates their relative stability. A negative ΔG for the conversion of the 2H- to the 1H-tautomer indicates that the 1H-tautomer is more stable.

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium between the 1H- and 2H- forms of this compound can be represented as a dynamic process.

Tautomer_Equilibrium Tautomer1 This compound Tautomer2 3,5-Dibromo-2H-indazole Tautomer1->Tautomer2 Equilibrium

Tautomeric equilibrium of this compound.

Experimental and Computational Workflow

The determination of tautomer stability typically involves a combined experimental and computational approach.

Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification NMR NMR Spectroscopy (Variable Temperature) Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis EquilibriumData Determination of Equilibrium Constant (KT) NMR->EquilibriumData UVVis->EquilibriumData Stability Prediction of Relative Stability (ΔG) EquilibriumData->Stability Comparison and Validation Modeling Molecular Modeling of Tautomers Optimization Geometry Optimization (DFT) Modeling->Optimization Frequency Frequency Analysis Optimization->Frequency Energy Gibbs Free Energy Calculation Frequency->Energy Energy->Stability

Combined workflow for studying tautomer stability.

Conclusion

The thermodynamic stability of this compound tautomers is a crucial aspect for its application in research and drug development. Based on the established principles of indazole chemistry, the 1H-tautomer is expected to be significantly more stable than the 2H-tautomer. This guide provides a comprehensive overview of the theoretical background and practical methodologies for investigating this phenomenon. While specific experimental data for the 3,5-dibromo substituted indazole is currently lacking, the outlined protocols offer a clear path for researchers to determine its tautomeric equilibrium and thermodynamic parameters. A combined approach of experimental techniques like NMR and UV-Vis spectroscopy, alongside computational methods such as DFT, will provide the most accurate and comprehensive understanding of the tautomeric behavior of this important molecule.

References

Commercial Availability and Technical Guide to 3,5-Dibromo-1H-indazole for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-1H-indazole, a key building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. This document outlines its commercial availability, physicochemical properties, synthesis, and applications in drug discovery.

Commercial Suppliers

This compound is available from a range of commercial chemical suppliers. Researchers can procure this compound from vendors specializing in building blocks for pharmaceutical and medicinal chemistry research. Some notable suppliers include:

  • AOBChem[1]

  • Oakwood Chemical[2]

  • ChemicalBook[3]

  • Parchem[4]

It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for brominated indazole derivatives is presented below. This data is compiled from various safety data sheets and product information pages.

PropertyData
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol [2]
CAS Number 40598-76-3[2][3]
Appearance Typically an off-white to yellow or brown powder/solid[3]
Melting Point Data for closely related compounds suggest a melting point in the range of 123-186 °C. For example, 5-Bromo-1H-indazole has a melting point of 123-127 °C.[5]
Solubility Generally soluble in organic solvents like methanol and DMF.[3][6]
Purity Typically offered at ≥95% purity by commercial suppliers.[7]
Hazard Statements May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[8][9][10][11][12]
Precautionary Statements Use in a well-ventilated area, wear protective gloves, eye protection, and clothing. Avoid breathing dust.[8][9][10][11][12]

Synthesis and Purification

The synthesis of this compound can be achieved through the bromination of a suitable indazole precursor. A general synthetic approach involves the reaction of 1H-indazole with a brominating agent in a suitable solvent.

General Experimental Protocol: Synthesis of a Brominated Indazole

This protocol is a representative example for the synthesis of a brominated indazole and may be adapted for this compound.

  • Reaction Setup : To a solution of the starting indazole in a suitable solvent such as N,N-dimethylformamide (DMF), add the brominating agent (e.g., bromine) dropwise at a controlled temperature, often below 5 °C.[13]

  • Reaction Progression : The reaction mixture is stirred and allowed to warm to a specific temperature (e.g., 35-40 °C) and maintained for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.[13]

  • Work-up : Upon completion, the reaction is quenched, typically with water or a reducing agent solution like sodium bisulfite, to precipitate the crude product.

  • Purification : The crude product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[4]

Applications in Drug Discovery: A Precursor for Kinase Inhibitors

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP and interact with the hinge region of kinases.[14] this compound serves as a versatile starting material for the synthesis of a diverse library of kinase inhibitors through functionalization at the bromine-substituted positions.

A common and powerful method for this functionalization is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl and heteroaryl groups at the C3 and C5 positions.

Experimental Workflow: Synthesis of a 3-Aryl-5-bromo-1H-indazole via Suzuki Coupling

The following diagram illustrates a typical experimental workflow for the synthesis of a 3-aryl-5-bromo-1H-indazole, a potential kinase inhibitor intermediate, starting from this compound.

G cluster_start Starting Material Preparation cluster_reaction Suzuki-Miyaura Coupling Reaction cluster_workup Work-up and Purification cluster_product Final Product start This compound dissolve Dissolve reactants in solvent (e.g., Dioxane/Water) start->dissolve boronic_acid Aryl Boronic Acid boronic_acid->dissolve add_base Add Base (e.g., K2CO3) dissolve->add_base degas Degas with Inert Gas (e.g., Argon) add_base->degas add_catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl2) degas->add_catalyst heat Heat Reaction Mixture (e.g., 80-120 °C) add_catalyst->heat cool Cool to Room Temperature heat->cool extract Dilute with Water and Extract with Organic Solvent cool->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify product 3-Aryl-5-bromo-1H-indazole purify->product

Suzuki Coupling Experimental Workflow.
Signaling Pathway Context: Targeting Kinase Pathways in Cancer

Derivatives of this compound are often designed as inhibitors of protein kinases that are dysregulated in various diseases, particularly cancer. A key signaling pathway implicated in cell proliferation, survival, and growth is the PI3K/Akt/mTOR pathway. The diagram below illustrates how an indazole-based kinase inhibitor could potentially disrupt this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->Akt Inhibits

Inhibition of the PI3K/Akt/mTOR Pathway.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound and its derivatives is crucial for reproducible research and development outcomes. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.

General HPLC Protocol for Purity Analysis
  • Column : A C18 reversed-phase column is typically suitable for the analysis of hydrophobic compounds like brominated indazoles.[15][16]

  • Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is commonly employed.[16]

  • Detection : UV detection at a wavelength where the compound has significant absorbance is used.

  • Sample Preparation : A known concentration of the sample is dissolved in a suitable solvent, typically the mobile phase or a component of it like methanol.

  • Data Analysis : The purity is determined by calculating the area percentage of the main peak in the chromatogram.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. For specific applications, further optimization of synthetic and analytical protocols may be necessary.

References

Synthesis and Discovery of 3,5-Dibromo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative synthesis for 3,5-Dibromo-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. While the initial historical discovery is not prominently documented in contemporary literature, this document outlines a robust and plausible two-step synthetic pathway based on established chemical principles for indazole functionalization. The synthesis involves the initial formation of a monosubstituted indazole followed by a selective secondary bromination.

Experimental Workflow: A Two-Step Synthesis

The synthesis of this compound can be logically approached in two primary stages. The first stage involves the synthesis of the key intermediate, 5-bromo-1H-indazole, from a commercially available aniline precursor. The second stage is a selective electrophilic bromination at the C3 position of the indazole ring system.

G Synthetic Pathway for this compound cluster_0 Step 1: Synthesis of 5-bromo-1H-indazole cluster_1 Step 2: C3-Bromination A 4-bromo-2-methylaniline B N-(4-bromo-2-methylphenyl)acetamide A->B Acetic Anhydride Chloroform C 5-bromo-1H-indazole B->C 1. Isoamyl nitrite, KOAc, Ac2O 2. HCl, Ethanol D 5-bromo-1H-indazole C->D Intermediate Product E This compound D->E N-Bromosuccinimide (NBS) Dichloromethane

Caption: A two-step experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. Data for the final product is based on typical yields for analogous C3-bromination reactions.

CompoundStarting MaterialReagent(s)Yield (%)Melting Point (°C)Molecular Weight ( g/mol )
5-bromo-1H-indazole 4-bromo-2-methylanilineAcetic Anhydride, Isoamyl nitrite~94%150-152197.03
This compound 5-bromo-1H-indazoleN-Bromosuccinimide (NBS)High (Est.)Not Reported275.93

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the intermediate and the final product.

Step 1: Synthesis of 5-bromo-1H-indazole

This procedure is adapted from a reported high-yield synthesis.

1. Acetylation of 4-bromo-2-methylaniline:

  • To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

  • Stir the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude N-(4-bromo-2-methylphenyl)acetamide.

2. Diazotization and Cyclization:

  • Suspend the crude N-(4-bromo-2-methylphenyl)acetamide and potassium acetate (KOAc) in a suitable solvent like toluene.

  • Add acetic anhydride (Ac₂O) and isoamyl nitrite. Heat the mixture to initiate the diazotization and subsequent cyclization.

  • After the reaction is complete, cool the mixture and perform an acidic workup using hydrochloric acid (HCl) in ethanol to hydrolyze the N-acetyl group.

  • Isolate the crude product by filtration after precipitation.

  • Purify the crude solid by recrystallization or column chromatography to yield pure 5-bromo-1H-indazole.

Step 2: Synthesis of this compound

This protocol is a representative method based on the known reactivity of indazoles with electrophilic brominating agents. The C3 position of the indazole ring is electronically favorable for electrophilic substitution.

1. Bromination Reaction:

  • Dissolve 5-bromo-1H-indazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or acetonitrile in a flask protected from light.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor progress by TLC).

  • The reaction may require gentle heating or a catalytic amount of a radical initiator like AIBN, depending on the substrate's reactivity, though electrophilic substitution is the expected pathway.

2. Work-up and Purification:

  • Once the reaction is complete, quench any remaining NBS by adding an aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Signaling Pathways and Logical Relationships

The synthesis described is a linear chemical transformation. The logical relationship between the components is a direct progression from starting materials to the final product, as illustrated in the workflow diagram. This compound, as a halogenated building block, could be utilized in drug discovery programs targeting various signaling pathways, but its initial synthesis is not directly associated with a specific biological pathway. The logical flow is dictated by the principles of organic chemical reactivity.

G start Starting Material 4-bromo-2-methylaniline step1 Step 1 Acetylation & Cyclization start:f1->step1:f0 intermediate Intermediate 5-bromo-1H-indazole step1:f1->intermediate:f0 step2 Step 2 C3-Bromination intermediate:f1->step2:f0 product Final Product This compound step2:f1->product:f0

3,5-Dibromo-1H-indazole: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 3,5-Dibromo-1H-indazole, a versatile heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical Properties

This compound (CAS No: 40598-76-3) is a halogenated aromatic N-heterocycle.[1] The presence of two bromine atoms at the C3 and C5 positions provides two reactive sites for further functionalization, making it a valuable scaffold in synthetic chemistry. The indazole core itself is a recognized "privileged structure" and a bioisostere of indole, frequently found in biologically active compounds.[2][3][4]

PropertyValueReference
CAS Number 40598-76-3[1]
Molecular Formula C₇H₄Br₂N₂[5]
Molecular Weight 275.93 g/mol N/A
Appearance Off-white to light yellow solidInferred from similar compounds
Melting Point Data not consistently reported[6]
Solubility Soluble in organic solvents like DMF, DMSO, THFInferred from reaction conditions

Table 1: Physicochemical Properties of this compound

Spectral DataInterpretation
¹H NMR Aromatic protons expected in the δ 7.0-8.0 ppm range. A broad singlet for the N-H proton is expected >10 ppm in DMSO-d₆.[7][8][9]
¹³C NMR Signals for two C-Br carbons and other aromatic carbons.
Mass Spec (MS) Isotopic pattern characteristic of two bromine atoms.

Table 2: Expected Spectroscopic Data for this compound

Synthesis and Experimental Protocols

Synthesis of this compound

A plausible and efficient method involves the bromination of commercially available 5-bromo-1H-indazole. The C3 position of the indazole ring is susceptible to electrophilic halogenation.[3]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 5-Bromo-1H-indazole 5-Bromo-1H-indazole reagents 1. N-Bromosuccinimide (NBS) 2. Acetonitrile (MeCN) 3. Room Temperature 5-Bromo-1H-indazole->reagents product This compound reagents->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Reactivity and Application as a Heterocyclic Building Block

The two bromine atoms on the indazole scaffold serve as versatile handles for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C3 and C5 positions can allow for sequential, site-selective functionalization. Generally, C3-halogens are more reactive than C5-halogens in such reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromoindazole with various boronic acids or esters.[2][10] This reaction is fundamental for synthesizing biaryl structures, which are common motifs in kinase inhibitors.[10]

Suzuki_Cycle pd0 Pd(0)L2 oa_complex Oxidative Addition Complex (Indazole-Pd(II)-Br)L2 pd0->oa_complex Oxidative Addition transmetal_complex Transmetalation Complex oa_complex->transmetal_complex Transmetalation (Ar-B(OR)2) re_complex Reductive Elimination Complex transmetal_complex->re_complex re_complex->pd0 Reductive Elimination Coupled Product Coupled Product re_complex->Coupled Product Boronic Acid\n+ Base Boronic Acid + Base Boronic Acid\n+ Base->transmetal_complex This compound This compound This compound->oa_complex Sonogashira_Cycle pd0 Pd(0)L2 pd_complex Indazole-Pd(II)-Br Complex pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination Alkynylated Product Alkynylated Product pd_complex->Alkynylated Product cu_acetylide Copper(I) Acetylide (Cu-C≡C-R) cu_acetylide->pd_complex Transmetalation terminal_alkyne Terminal Alkyne (H-C≡C-R) + Base terminal_alkyne->cu_acetylide This compound This compound This compound->pd_complex Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex (Indazole-Pd(II)-Br)L pd0->oa_complex Oxidative Addition amide_complex Palladium Amide Complex oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination Aminated Product Aminated Product amide_complex->Aminated Product Amine (R2NH) Amine (R2NH) Amine (R2NH)->amide_complex Base Base Base->amide_complex This compound This compound This compound->oa_complex MedChem_Logic cluster_reactions Palladium Cross-Coupling cluster_products Intermediate Scaffolds start This compound suzuki Suzuki (C-C Coupling) start->suzuki sonogashira Sonogashira (C-C Coupling) start->sonogashira buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald aryl 3-Aryl-5-bromo-indazole suzuki->aryl alkynyl 3-Alkynyl-5-bromo-indazole sonogashira->alkynyl amino 3-Amino-5-bromo-indazole buchwald->amino end Kinase Inhibitors (e.g., FGFR, PLK4, JNK) aryl->end alkynyl->end amino->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dibromo-1H-indazole from 5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the preparation of 3,5-Dibromo-1H-indazole, a valuable building block in medicinal chemistry, starting from 5-nitro-1H-indazole. Two primary synthetic routes are outlined, involving key transformations such as reduction of a nitro group, diazotization, a Sandmeyer reaction, and direct C-H bromination. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development. All quantitative data is summarized for easy reference, and a visual workflow is provided to illustrate the synthetic pathways.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and antiemetic properties. Halogenated indazoles, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This application note details the synthesis of this compound from the readily available starting material, 5-nitro-1H-indazole. The described methods provide a practical guide for chemists to access this key synthetic intermediate.

Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound from 5-nitro-1H-indazole are presented.

Route 1: Reduction followed by Diazotization, Sandmeyer Reaction, and C3-Bromination

This route involves the initial reduction of the nitro group to an amine, followed by its conversion to a bromide via a Sandmeyer reaction, and subsequent bromination at the C3 position.

Route 2: C3-Bromination followed by Reduction, Diazotization, and Sandmeyer Reaction

This alternative route begins with the bromination of the C3 position of the indazole ring, followed by the reduction of the nitro group and the Sandmeyer reaction to introduce the bromine at the 5-position.

Experimental Protocols

Route 1:

Step 1: Synthesis of 5-Amino-1H-indazole

  • Reaction: Reduction of 5-nitro-1H-indazole.

  • Reagents and Solvents: 5-nitro-1H-indazole, Iron (Fe) powder, Ammonium chloride (NH₄Cl), Ethanol (EtOH), Water (H₂O).

  • Procedure:

    • To a stirred suspension of 5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 5-amino-1H-indazole.

Step 2: Synthesis of 5-Bromo-1H-indazole

  • Reaction: Diazotization of 5-amino-1H-indazole followed by a Sandmeyer reaction.[1][2][3][4][5][6]

  • Reagents and Solvents: 5-amino-1H-indazole, Hydrobromic acid (HBr), Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr), Water (H₂O).

  • Procedure:

    • Suspend 5-amino-1H-indazole (1.0 eq) in an aqueous solution of hydrobromic acid at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0-5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.

    • Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-bromo-1H-indazole.

Step 3: Synthesis of this compound

  • Reaction: Bromination of 5-bromo-1H-indazole at the C3 position.[7][8][9]

  • Reagents and Solvents: 5-bromo-1H-indazole, N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 5-bromo-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile.

    • Add N-bromosuccinimide (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain this compound.

Route 2:

Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole

  • Reaction: Direct bromination of 5-nitro-1H-indazole.[10]

  • Reagents and Solvents: 5-nitro-1H-indazole, Bromine (Br₂), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole (1.0 eq) in DMF in a three-necked flask.

    • Cool the reaction mixture to -5 °C.

    • Slowly add bromine (1.1 eq) dropwise, maintaining the temperature at -5 °C.

    • After the addition is complete, stir the mixture at 0 to -5 °C for 1 hour.

    • Slowly warm the reaction to 35-40 °C and maintain this temperature for 11 hours.

    • Upon completion, quench the reaction and isolate the product. The patent suggests a yield of 95%.[10]

Step 2: Synthesis of 5-Amino-3-bromo-1H-indazole

  • Reaction: Reduction of the nitro group of 3-bromo-5-nitro-1H-indazole.

  • Reagents and Solvents: 3-bromo-5-nitro-1H-indazole, Iron (Fe) powder, Ammonium chloride (NH₄Cl), Ethanol (EtOH), Water (H₂O).

  • Procedure:

    • Follow the procedure outlined in Route 1, Step 1, using 3-bromo-5-nitro-1H-indazole as the starting material.

Step 3: Synthesis of this compound

  • Reaction: Diazotization of 5-amino-3-bromo-1H-indazole followed by a Sandmeyer reaction.[1][2][3][4][5][6]

  • Reagents and Solvents: 5-amino-3-bromo-1H-indazole, Hydrobromic acid (HBr), Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr), Water (H₂O).

  • Procedure:

    • Follow the procedure outlined in Route 1, Step 2, using 5-amino-3-bromo-1H-indazole as the starting material.

Data Presentation

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
Route 1, Step 1 5-Nitro-1H-indazole5-Amino-1H-indazoleFe, NH₄Cl, EtOH/H₂O80-95>95
Route 1, Step 2 5-Amino-1H-indazole5-Bromo-1H-indazoleHBr, NaNO₂, CuBr60-75>98
Route 1, Step 3 5-Bromo-1H-indazoleThis compoundNBS or DBDMH85-95>98
Route 2, Step 1 5-Nitro-1H-indazole3-Bromo-5-nitro-1H-indazoleBr₂, DMF~95[10]>95
Route 2, Step 2 3-Bromo-5-nitro-1H-indazole5-Amino-3-bromo-1H-indazoleFe, NH₄Cl, EtOH/H₂O80-95>95
Route 2, Step 3 5-Amino-3-bromo-1H-indazoleThis compoundHBr, NaNO₂, CuBr60-75>98

Note: Yields and purity are estimates based on typical literature values and may vary depending on experimental conditions and scale.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 start1 5-Nitro-1H-indazole step1_1 Reduction (Fe, NH4Cl) start1->step1_1 prod1_1 5-Amino-1H-indazole step1_1->prod1_1 step1_2 Diazotization & Sandmeyer (NaNO2, HBr, CuBr) prod1_1->step1_2 prod1_2 5-Bromo-1H-indazole step1_2->prod1_2 step1_3 C3-Bromination (NBS or DBDMH) prod1_2->step1_3 end1 This compound step1_3->end1 start2 5-Nitro-1H-indazole step2_1 C3-Bromination (Br2, DMF) start2->step2_1 prod2_1 3-Bromo-5-nitro-1H-indazole step2_1->prod2_1 step2_2 Reduction (Fe, NH4Cl) prod2_1->step2_2 prod2_2 5-Amino-3-bromo-1H-indazole step2_2->prod2_2 step2_3 Diazotization & Sandmeyer (NaNO2, HBr, CuBr) prod2_2->step2_3 end2 This compound step2_3->end2

Caption: Synthetic routes for this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions involving 3,5-Dibromo-1H-indazole. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly kinase inhibitors.[1] This document outlines protocols for selective mono- and di-arylation, discusses the underlying principles of regioselectivity, and highlights the applications of the resulting 3,5-disubstituted indazole derivatives.

Introduction to Suzuki-Miyaura Reactions on Indazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. In the context of drug discovery, it is an invaluable tool for the structural modification of heterocyclic scaffolds like indazole. The indazole nucleus is a privileged structure found in numerous biologically active compounds.[2] The ability to selectively introduce aryl or heteroaryl moieties at the C3 and C5 positions of this compound opens up a vast chemical space for the development of new therapeutic agents.[3]

Regioselectivity in the Suzuki-Miyaura Coupling of this compound

The key challenge in the functionalization of this compound lies in controlling the regioselectivity of the cross-coupling reaction. The relative reactivity of the C3-Br and C5-Br bonds is influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. While no definitive studies on the relative reactivity of C3-Br versus C5-Br in this compound under Suzuki conditions are readily available, general principles of palladium-catalyzed cross-coupling on dihaloheterocycles suggest that selectivity can be achieved.[4]

It is generally observed in similar dihaloheterocyclic systems that the more electron-deficient position is more reactive towards oxidative addition to the Pd(0) catalyst. The electronic properties of the indazole ring can be influenced by N-protection and the specific reaction conditions employed. Therefore, selective mono-arylation at either the C3 or C5 position is feasible, followed by a second coupling to introduce a different aryl group, allowing for the synthesis of unsymmetrical 3,5-diaryl-1H-indazoles.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura reactions on bromo-substituted indazoles and related dihaloheterocycles.[5][6] Optimization may be required for specific substrates and desired outcomes.

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Anhydrous solvents are recommended.

  • The choice of boronic acid or boronate ester can influence reaction efficiency.

Protocol 1: Mono-Arylation of this compound (Selective at C5)

This protocol is designed to favor mono-arylation, potentially with selectivity for the C5 position, which is often more reactive in related systems.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and Na₂CO₃ (2.0 eq.).

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 3-bromo-5-aryl-1H-indazole.

Protocol 2: Di-Arylation of this compound

This protocol is for the synthesis of symmetrical 3,5-diaryl-1H-indazoles.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Pd(PPh₃)₄ (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (4.0 equivalents)

  • Toluene, Ethanol, and Water (3:1:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (2.5 eq.), and K₂CO₃ (4.0 eq.).

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture thoroughly with argon or nitrogen.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction to reflux (approximately 90-100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Sequential Arylation for Unsymmetrical 3,5-Diaryl-1H-indazoles

This two-step protocol allows for the synthesis of indazoles with different aryl groups at the C3 and C5 positions.

Step 1: First Suzuki-Miyaura Coupling (e.g., at C5)

  • Follow Protocol 1 to synthesize the 3-bromo-5-aryl-1H-indazole intermediate.

Step 2: Second Suzuki-Miyaura Coupling (at C3)

  • Use the purified 3-bromo-5-aryl-1H-indazole from Step 1 as the starting material.

  • Employ a different arylboronic acid.

  • A more active catalyst system, such as one with a bulky phosphine ligand (e.g., XPhos or SPhos), may be necessary to couple the less reactive C3-Br bond.

  • Follow a similar procedure to Protocol 1, adjusting the catalyst, base, and temperature as needed based on small-scale test reactions.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings on various bromo-indazole derivatives, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Reaction Conditions for Mono-Arylation of Bromo-Indazoles

Indazole SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (10)K₂CO₃DME802High[5]
7-Bromo-4-sulfonamido-1H-indazolePd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140493[7]
N-(6-bromo-1H-indazol-4-yl)acetamidePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/Water80-100N/AHigh[8]
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2/XPhosK₂CO₃EtOH/H₂O135 (MW)0.6767-89[9]

Table 2: Applications of 3,5-Disubstituted Indazoles in Drug Discovery

Compound ClassTargetTherapeutic AreaKey FindingsReference
3,5-DiaminoindazolesCyclin-Dependent Kinases (CDKs)CancerPotent inhibitors of CDK1 and CDK2 with anti-proliferative activity.[5]
3,5-DiarylazolesProtein Kinase D (PKD)Cancer, InflammationOrally bioavailable and highly selective inhibitors of PKD/HDAC5 signaling.[1]
1,3,5-Substituted IndazolesPeptidoleukotriene ReceptorsAsthmaPotent antagonists with in vivo efficacy.[3]
3,5-Disubstituted IndazolesHypoxia-Inducible Factor 1 (HIF-1)CancerThe substituted furan moiety on the indazole skeleton is crucial for high HIF-1 inhibition.[8]

Visualizations

Suzuki_Miyaura_Reaction_Scheme cluster_reactants Reactants cluster_products Products 3_5_Dibromo_1H_indazole This compound Mono_Arylated 3-Bromo-5-aryl-1H-indazole or 5-Bromo-3-aryl-1H-indazole 3_5_Dibromo_1H_indazole->Mono_Arylated 1.1 eq. ArB(OH)₂ Di_Arylated 3,5-Diaryl-1H-indazole 3_5_Dibromo_1H_indazole->Di_Arylated 2.5 eq. ArB(OH)₂ Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Mono_Arylated Mono_Arylated->Di_Arylated 1.1 eq. Ar'B(OH)₂ Catalyst Pd Catalyst Base

Caption: General scheme of Suzuki-Miyaura reactions on this compound.

Experimental_Workflow Start Combine Reactants and Base Degas Degas Solvent Start->Degas Add_Catalyst Add Palladium Catalyst Degas->Add_Catalyst Heat_Reaction Heat and Stir Add_Catalyst->Heat_Reaction Monitor Monitor by TLC/LC-MS Heat_Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

3,5-Disubstituted indazole derivatives have shown significant promise as kinase inhibitors, a class of drugs that are central to modern cancer therapy. By targeting specific kinases involved in cell signaling pathways, these compounds can selectively inhibit the growth and proliferation of cancer cells.[10]

For example, various 3,5-diarylazoles have been identified as potent and selective inhibitors of Protein Kinase D (PKD), which is implicated in cancer cell proliferation and survival.[1] Furthermore, 3,5-diaminoindazole derivatives have been shown to be effective inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[5] The ability to readily synthesize a diverse library of 3,5-diaryl-1H-indazoles using the Suzuki-Miyaura reaction is therefore of high value for structure-activity relationship (SAR) studies aimed at developing novel and more effective kinase inhibitors.[3][8]

References

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 3,5-Dibromo-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize this core at the C3 and C5 positions is crucial for the development of novel therapeutic agents, particularly kinase inhibitors.[1][2] Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for creating diverse libraries of indazole derivatives for structure-activity relationship (SAR) studies.

Introduction to this compound Functionalization

This compound serves as a versatile starting material for building complex molecular architectures. The two bromine atoms at the C3 and C5 positions offer handles for sequential or double functionalization. The relative reactivity of these positions can be exploited to achieve regioselective transformations. Generally, in palladium-catalyzed cross-coupling reactions, the order of halide reactivity is I > Br > Cl.[3] For a dibromo-substituted heterocycle, electronic and steric factors dictate which position reacts preferentially, often allowing for selective mono-functionalization under controlled conditions before proceeding to a second coupling reaction.

Application Note 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is one of the most efficient methods for forming C(sp²)–C(sp²) bonds, enabling the introduction of various aryl and heteroaryl groups onto the indazole core.[4] This reaction is characterized by its mild conditions, broad substrate scope, and the use of stable, less toxic organoboron reagents.[5]

Data Presentation: Suzuki-Miyaura Reaction Conditions

The following table summarizes conditions for Suzuki-Miyaura coupling on bromo-indazole substrates, which can be adapted for this compound. Selective mono-arylation at the C5 position is often achievable before functionalizing the C3 position.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical YieldRef.
Pd(dppf)Cl₂ (5-10)---K₂CO₃ (2)Dimethoxyethane (DME)802Good[2]
Pd(PPh₃)₄ (10)---Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1404Moderate-Good[4]
PdCl₂(dppf)₂ (cat.)---Cs₂CO₃ (cat.)1,4-Dioxane/H₂O (1:1)90-Good[6]
Pd(PPh₃)₄ (2)---Na₂CO₃ (1.5)DME/H₂O (2:1)70-8012-24Good[3]
Experimental Protocol: General Procedure for Mono-Arylation (Suzuki-Miyaura)

This protocol is a generalized procedure and may require optimization for specific substrates and desired selectivity.

  • Reagent Preparation : In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition : Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing : Seal the vessel and thoroughly degas the mixture by bubbling a stream of inert gas (Argon or Nitrogen) through the solution for 15-30 minutes. Alternatively, use several freeze-pump-thaw cycles.

  • Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%).

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated indazole.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Boronic Acid, and Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas Mixture (N₂ or Ar Purge) B->C D Add Pd Catalyst (e.g., Pd(dppf)Cl₂) C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor by TLC or LC-MS E->F G Cool & Quench F->G H Aqueous Extraction G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Note 2: Sonogashira C-C Coupling

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[7] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as key pharmacophores themselves. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]

Data Presentation: Sonogashira Reaction Conditions

The following conditions are representative for Sonogashira couplings with bromo-indazoles. Selective coupling at the more reactive C5-Br position can often be achieved with careful control of reaction parameters.

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical YieldRef.
PdCl₂(PPh₃)₂ (10)CuI (20)Et₃N/DMF (2:1)DMF/Et₃N7048Good[3]
Pd(PPh₃)₄ (5-10)CuI (5-10)Triethylamine (TEA)Toluene/TEART - 50-High[9]
[DTBNpP]Pd(crotyl)Cl (2.5)None (Cu-free)TMPDMSORT2-18High[10]
Experimental Protocol: General Procedure for Mono-Alkynylation (Sonogashira)
  • Reagent Preparation : To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 10 mol%) and copper(I) iodide (CuI, 20 mol%).

  • Solvent and Reagents : Add the solvent (e.g., a 2:1 mixture of DMF and Et₃N), followed by this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Degassing : Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction : Heat the mixture to the desired temperature (e.g., 70 °C) and stir.

  • Monitoring : Follow the reaction's progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution, then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired alkynylated indazole.

Visualization: Regioselective Functionalization Pathway

Regioselectivity Start This compound MonoC5 5-Functionalized-3-bromo- 1H-indazole Start->MonoC5 1. Pd Catalyst (e.g., Suzuki) 1.1 eq. Coupling Partner Controlled Temp. DiFunc 3,5-Di-functionalized- 1H-indazole MonoC5->DiFunc 2. Pd Catalyst (e.g., Sonogashira) 1.2 eq. 2nd Partner Higher Temp.

Caption: Pathway for sequential functionalization of this compound.

Application Note 3: Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[11] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and carbamates, providing direct access to N-arylated indazoles, which are common motifs in pharmaceuticals.[5][12]

Data Presentation: Buchwald-Hartwig Reaction Conditions

Successful C-N coupling relies heavily on the choice of palladium precursor, ligand, and base. The conditions below are starting points for the amination of this compound.

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Pd₂(dba)₃XPhos or SPhosNaOtBu or K₃PO₄Toluene or Dioxane80-110Good-Excellent
Pd(OAc)₂BINAPCs₂CO₃Toluene100Good
Experimental Protocol: General Procedure for Mono-Amination (Buchwald-Hartwig)
  • Inert Setup : In an oven-dried Schlenk tube or glovebox, combine the palladium source (e.g., Pd₂(dba)₃, 2-4 mol%), the appropriate phosphine ligand (e.g., XPhos, 4-8 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add Reagents : Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add Solvent : Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction : Seal the vessel and heat the mixture with stirring at the specified temperature (e.g., 100 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification : Concentrate the filtrate and purify the residue by flash column chromatography to obtain the C-N coupled product.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OxAdd L₂(Ar)PdII(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [L(Ar)PdII(HNR¹R²)]⁺Br⁻ OxAdd->AmineCoord Ligand Exchange (+ HNR¹R²) Amido L(Ar)PdII(NR¹R²) AmineCoord->Amido Deprotonation (+ Base) Amido->Pd0 Reductive Elimination Product Product: Ar-NR¹R² Amido->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for N-Alkylation of 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 3,5-dibromo-1H-indazole, a key intermediate in the synthesis of various biologically active compounds. The regioselectivity of N-alkylation on the indazole core is a critical aspect of synthesizing the desired isomers for drug discovery and development. The protocols outlined below describe methods for selective N1-alkylation, selective N2-alkylation, and a method that typically yields a mixture of both regioisomers.

Factors Influencing Regioselectivity

The N-alkylation of 1H-indazoles can occur at either the N1 or N2 position, and the regiochemical outcome is highly dependent on the reaction conditions. The interplay of the base, solvent, and alkylating agent determines the predominant isomer formed.

  • N1-Alkylation (Thermodynamic Control): The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][2] Conditions that allow for thermodynamic equilibrium tend to favor the formation of the more stable N1-alkylated product.[1][3] Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) typically provide high selectivity for the N1 isomer.[1][3][4]

  • N2-Alkylation (Kinetic Control): Conditions that favor kinetic control can lead to the formation of the N2-alkylated product. The Mitsunobu reaction, for instance, is known to favor N2-alkylation for some indazole substrates.[1]

  • Mixed Regioselectivity: The use of weaker bases, such as potassium carbonate (K2CO3), in polar aprotic solvents like N,N-dimethylformamide (DMF), often results in the formation of a mixture of N1 and N2 isomers.[5]

The following diagram illustrates the general workflow for the N-alkylation of this compound.

General Workflow for N-Alkylation of this compound start This compound conditions Reaction Conditions (Base, Solvent, Alkylating Agent, Temperature) start->conditions workup Aqueous Workup & Extraction conditions->workup purification Column Chromatography workup->purification n1_product N1-alkylated This compound purification->n1_product n2_product N2-alkylated 3,5-dibromo-2H-indazole purification->n2_product

Caption: General experimental workflow for the N-alkylation of indazoles.

Experimental Protocols

Protocol 1: Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is designed to favor the formation of the N1-alkylated product through thermodynamic control. The use of a strong base like NaH in a non-polar aprotic solvent like THF is key to achieving high N1 regioselectivity.[3][4]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N1-alkylated this compound.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol is designed to favor the formation of the N2-alkylated product. The Mitsunobu reaction provides a pathway to N2-alkylation under neutral conditions.[1]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh3)

  • An appropriate alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the N2-alkylated 3,5-dibromo-2H-indazole from the triphenylphosphine oxide byproduct and any N1-isomer.

Protocol 3: N-Alkylation with Mixed Regioselectivity using Potassium Carbonate in DMF

This protocol often leads to a mixture of N1 and N2-alkylated products. The ratio of isomers can be influenced by the specific alkylating agent and reaction temperature.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).

  • Add the alkyl halide (1.2 equiv) and heat the reaction mixture to 60-80 °C.

  • Stir the reaction for 6-18 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2-alkylated isomers.

Data Presentation

The following table summarizes the expected outcomes for the N-alkylation of this compound based on the protocols described above and literature precedents for similar indazole systems. Actual yields and isomer ratios may vary depending on the specific alkylating agent and reaction optimization.

ProtocolBase/ReagentsSolventAlkylating AgentExpected Major ProductExpected N1:N2 RatioTypical Yield Range (%)
1NaHTHFAlkyl HalideN1-isomer>95:570-90
2PPh3, DEAD/DIADTHFAlcoholN2-isomer<10:9050-70
3K2CO3DMFAlkyl HalideMixtureVariable (e.g., 40:60 - 60:40)60-85 (combined)

Signaling Pathways and Logical Relationships

The regioselectivity of the N-alkylation of this compound is dictated by the choice of reaction conditions, which determines the favored reaction pathway.

Regioselective N-Alkylation Pathways cluster_n1 N1-Alkylation Pathway cluster_n2 N2-Alkylation Pathway cluster_mixed Mixed Alkylation Pathway substrate This compound n1_conditions NaH / THF (Strong Base, Aprotic Solvent) substrate->n1_conditions n2_conditions PPh3 / DEAD / Alcohol (Mitsunobu Conditions) substrate->n2_conditions mixed_conditions K2CO3 / DMF (Weak Base, Polar Aprotic Solvent) substrate->mixed_conditions n1_intermediate Thermodynamically Favored Indazolide Anion n1_conditions->n1_intermediate Deprotonation n1_product N1-alkylated Product n1_intermediate->n1_product Alkylation n2_intermediate Kinetically Favored Intermediate n2_conditions->n2_intermediate Activation n2_product N2-alkylated Product n2_intermediate->n2_product Alkylation mixed_product Mixture of N1 and N2 Products mixed_conditions->mixed_product Alkylation

Caption: Factors influencing regioselectivity in indazole N-alkylation.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly kinase inhibitors. Its structural similarity to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of various kinases. The strategic disubstitution of the indazole ring, particularly at the 3- and 5-positions, offers a versatile platform for fine-tuning inhibitor potency and selectivity. 3,5-Dibromo-1H-indazole is a key starting material that provides two reactive sites for introducing diverse chemical moieties through modern cross-coupling reactions, enabling the exploration of different regions within the kinase active site.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.

Rationale for Use in Kinase Inhibitor Synthesis

The bromine atoms at the C3 and C5 positions of the this compound core serve as versatile synthetic handles for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor binding and biological activity.

  • Substitution at the 3-position: This position is often directed towards the hinge region of the kinase ATP-binding pocket. Modifications here can establish crucial hydrogen bonding interactions, significantly influencing binding affinity.

  • Substitution at the 5-position: This position typically points towards the solvent-exposed region of the ATP-binding site. Functionalization at this site can enhance solubility, modulate pharmacokinetic properties, and achieve selectivity for specific kinases.

Key Kinase Targets

Derivatives of 3,5-disubstituted indazoles have demonstrated inhibitory activity against a range of important kinase targets, including:

  • Akt (Protein Kinase B): A serine/threonine kinase that is a central node in cell signaling pathways, promoting cell survival, growth, and proliferation.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.

  • Pim kinases: A family of serine/threonine kinases that play a role in cell survival and proliferation and are overexpressed in several human cancers.[2]

  • c-Jun N-terminal Kinases (JNKs): A family of mitogen-activated protein kinases (MAPKs) involved in cellular responses to stress, inflammation, and apoptosis.

Synthetic Strategies

The synthesis of 3,5-disubstituted indazole-based kinase inhibitors from this compound primarily relies on sequential palladium-catalyzed cross-coupling reactions. The reactivity of the two bromine atoms can be differentiated to allow for selective functionalization. Generally, the C3-position is more reactive towards certain cross-coupling reactions than the C5-position.

A general synthetic workflow is depicted below:

G start This compound step1 Step 1: Suzuki Coupling at C3 (Aryl/Heteroaryl Boronic Acid) start->step1 intermediate1 3-Aryl/Heteroaryl-5-bromo-1H-indazole step1->intermediate1 step2 Step 2: Suzuki Coupling at C5 (Aryl/Heteroaryl Boronic Acid) intermediate1->step2 step3 Step 2: Buchwald-Hartwig Amination at C5 (Amine) intermediate1->step3 product1 3,5-Diaryl/Heteroaryl-1H-indazole step2->product1 product2 3-Aryl/Heteroaryl-5-amino-1H-indazole step3->product2 G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 3,5-Disubstituted Indazole Inhibitor Inhibitor->Akt G FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 3,5-Disubstituted Indazole Inhibitor Inhibitor->FGFR G Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor 3,5-Disubstituted Indazole Inhibitor Inhibitor->JNK

References

Application Notes and Protocols: Synthesis of 3,5-Disubstituted Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Significance in Medicinal Chemistry

Indazole, a bicyclic heterocyclic scaffold composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives are of significant interest due to their wide spectrum of biological and pharmacological activities.[2][3] The structural similarity of the indazole nucleus to purines allows it to function as a bioisostere for molecules like adenine and guanine, enabling interactions with various biopolymers and enzymes in living systems.[4] This has led to the incorporation of indazole motifs into numerous pharmaceutical drugs and clinical candidates.[5]

Role as Kinase Inhibitors

A particularly prominent role for 3,5-disubstituted indazoles is in the development of protein kinase inhibitors.[6] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The indazole scaffold is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.

Several approved anti-cancer drugs feature the indazole core. For example, Pazopanib is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7] Axitinib is another kinase inhibitor used for renal cell carcinoma.[5] The development of 3,5-disubstituted indazole derivatives continues to be a major focus in the search for novel treatments for various cancers, including lung squamous cell carcinoma, by targeting kinases like FGFR1 and DDR2.[8][9]

Other Therapeutic Applications

Beyond oncology, indazole derivatives have demonstrated a wide range of therapeutic potential, including:

  • Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory properties.[10]

  • Anti-emetic: Granisetron, a selective 5-HT3 receptor antagonist containing an indazole nucleus, is widely used to prevent nausea and vomiting caused by cancer chemotherapy.[11]

  • Neurodegenerative Disorders: 2H-indazoles have shown potential as pharmacophores with affinity for 5-HT1A receptors, which are targets for neurological and psychiatric disorders.[1]

  • Antimicrobial and Antiparasitic: Various indazole compounds have been investigated for their activity against bacteria, fungi, and parasites like Trypanosoma cruzi and Leishmania species.[10][12]

The versatility of the indazole scaffold and the ability to readily functionalize it at the 3- and 5-positions make it a cornerstone for the design and synthesis of novel therapeutic agents.[6][7]

Synthetic Protocols & Methodologies

This section details three distinct and robust protocols for the synthesis of 3,5-disubstituted indazole derivatives, covering functionalization of a pre-formed core and de novo synthesis.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-5 Arylation

This protocol describes the functionalization of a 3-substituted-5-iodo-1H-indazole with an arylboronic acid. The Suzuki-Miyaura coupling is a highly reliable and versatile C-C bond-forming reaction, ideal for introducing aryl or heteroaryl groups at the C-5 position.

G cluster_0 Setup cluster_1 Solvent & Degassing cluster_2 Catalyst Addition & Reaction cluster_3 Workup & Purification A Combine 3-Substituted-5-iodo-1H-indazole, Arylboronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq) in a reaction vessel. B Add 1,4-Dioxane (0.1 M). A->B C Degas the mixture by bubbling with Argon for 15 min. B->C D Add Pd(OAc)₂ (0.1 eq) and Xantphos (0.2 eq). C->D E Heat the mixture at 130 °C for 1h under microwave irradiation. D->E F Cool the reaction mixture. E->F G Purify directly by flash chromatography on silica gel. F->G H H G->H 3,5-Disubstituted 1H-Indazole

Caption: Workflow for Suzuki-Miyaura C-5 Arylation.

Methodology:

  • Reagents & Materials:

    • 3-Substituted-5-iodo-1H-indazole (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

    • Xantphos (0.2 eq)

    • 1,4-Dioxane (anhydrous)

    • Argon gas

  • Procedure:

    • To a microwave reaction vessel, add the 3-substituted-5-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

    • Add anhydrous 1,4-dioxane to achieve a concentration of 0.1 M with respect to the starting indazole.

    • Seal the vessel and degas the suspension by bubbling with argon for 15 minutes.

    • Under a positive pressure of argon, add palladium(II) acetate (0.1 eq) and Xantphos (0.2 eq).

    • Heat the reaction mixture to 130 °C for 1 hour using a microwave reactor.

    • After cooling to room temperature, the reaction mixture is typically filtered to remove inorganic salts and then concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the desired 3,5-disubstituted indazole derivative.[13]

Protocol 2: Palladium-Catalyzed Direct C-H Arylation at C-3

This protocol enables the synthesis of 3-aryl-1H-indazoles via direct C-H bond activation, avoiding the need for pre-functionalization of the indazole core at the C-3 position. This method is highly atom-economical.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A To an oven-dried vial, add 5-Substituted-1H-indazole (1.0 eq), Aryl halide (ArI or ArBr) (1.5 eq), K₂CO₃ (2.0 eq), and Pd(OAc)₂/Phen catalyst. B Add Toluene as solvent. A->B C Seal the vial and heat at 120 °C for 12-24 hours. B->C D Cool to room temperature. C->D E Dilute with Ethyl Acetate and filter through Celite. D->E F Wash the organic layer with water and brine, then dry over Na₂SO₄. E->F G Concentrate under reduced pressure. F->G H Purify by flash chromatography. G->H I I H->I 3,5-Disubstituted 1H-Indazole

Caption: Workflow for Palladium-Catalyzed C-3 Arylation.

Methodology:

  • Reagents & Materials:

    • 5-Substituted-1H-indazole (e.g., 5-nitro-1H-indazole) (1.0 eq)

    • Aryl iodide or Aryl bromide (1.5 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • 1,10-Phenanthroline (Phen) (10 mol%)

    • Toluene (anhydrous)

  • Procedure:

    • In an oven-dried reaction vial equipped with a magnetic stir bar, combine the 5-substituted-1H-indazole (1.0 eq), aryl halide (1.5 eq), potassium carbonate (2.0 eq), Pd(OAc)₂ (5 mol%), and 1,10-phenanthroline (10 mol%).

    • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add anhydrous toluene via syringe.

    • Seal the vial tightly and place it in a preheated oil bath at 120 °C.

    • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for completion.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the 3,5-disubstituted indazole.[14]

Protocol 3: [3+2] Cycloaddition of N-Tosylhydrazones and Arynes

This protocol builds the 3,5-disubstituted indazole core de novo. An aryne, generated in situ from an o-(trimethylsilyl)aryl triflate, undergoes a 1,3-dipolar cycloaddition with a diazo compound, which is also generated in situ from an N-tosylhydrazone. This method allows for the direct installation of the C-3 substituent.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine N-Tosylhydrazone (1.2 eq) and CsF (2.5 eq) in a flask. B Add dry Acetonitrile (MeCN). A->B C Add o-(trimethylsilyl)aryl triflate (1.0 eq) dropwise at room temperature. B->C D Stir at room temperature for 8-16 hours. C->D E Quench reaction with saturated NH₄Cl solution. D->E F Extract with Ethyl Acetate (3x). E->F G Combine organic layers, wash with brine, and dry over Na₂SO₄. F->G H Concentrate the solvent in vacuo. G->H I Purify by flash chromatography. H->I J J I->J 3,5-Disubstituted 1H-Indazole

Caption: Workflow for [3+2] Cycloaddition Synthesis.

Methodology:

  • Reagents & Materials:

    • o-(trimethylsilyl)aryl triflate (substituted to provide the C-5 group) (1.0 eq)

    • N-Tosylhydrazone (derived from an aldehyde or ketone to provide the C-3 group) (1.2 eq)

    • Cesium fluoride (CsF) (2.5 eq)

    • Acetonitrile (MeCN) (anhydrous)

  • Procedure:

    • To an oven-dried, argon-flushed flask containing a magnetic stir bar, add the N-tosylhydrazone (1.2 eq) and cesium fluoride (2.5 eq).

    • Add anhydrous acetonitrile and stir the suspension at room temperature.

    • Slowly add a solution of the o-(trimethylsilyl)aryl triflate (1.0 eq) in anhydrous acetonitrile to the suspension over 10-15 minutes.

    • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the 3,5-disubstituted indazole.[15]

Comparative Data of Synthetic Protocols

ProtocolMethod TypeKey ReagentsTypical ConditionsYield RangeScope & Advantages
1 C-5 Functionalization5-Iodo-1H-indazole, Arylboronic acid, Pd(OAc)₂/Xantphos130 °C, Microwave, 1h60-95%Excellent functional group tolerance. Wide availability of boronic acids allows for diverse C-5 substituents.[13]
2 C-3 Functionalization5-Substituted-1H-indazole, Aryl halide, Pd(OAc)₂/Phen120 °C, Conventional Heat, 12-24h50-85%Atom-economical C-H activation. Avoids pre-functionalization at C-3. Robust for various aryl halides.[14]
3 De Novo Synthesiso-silylaryl triflate, N-Tosylhydrazone, CsFRoom Temp, 8-16h65-90%Builds the indazole core directly. Mild, metal-free conditions. Substituents at C-3 and C-5 are defined by the starting materials.[15][16]

Conclusion

The synthesis of 3,5-disubstituted indazole derivatives can be achieved through several efficient and versatile strategies. For late-stage functionalization, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura at C-5 and direct C-H arylation at C-3, provide powerful tools for modifying a pre-existing indazole scaffold.[13][14] These methods are indispensable in drug discovery for generating structure-activity relationship (SAR) data. Alternatively, de novo methods like the [3+2] cycloaddition of in situ-generated arynes and diazo compounds offer a mild and direct route to the indazole core, allowing for the strategic placement of substituents from readily available starting materials.[15] The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the stage of the research program.

References

Application Notes and Protocols: Heck Coupling of 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck coupling of 3,5-Dibromo-1H-indazole. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry, and the Heck reaction offers a powerful method for the formation of carbon-carbon bonds at the C3 and C5 positions. Given the limited specific literature for this exact substrate, the following protocols are based on established methodologies for Heck reactions with other bromo-substituted indazoles and related heterocyclic compounds.

Introduction

The Heck-Mizoroki reaction is a versatile palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene.[1] For this compound, the two bromine atoms offer the potential for mono- or di-alkenylation, providing a pathway to a variety of functionalized indazole derivatives. The reactivity of the C3 and C5 positions may differ, allowing for potential regioselective reactions under carefully controlled conditions. The indazole nitrogen (N1) is often protected to improve solubility and prevent side reactions.

Data Presentation: Comparison of Heck Coupling Conditions for Bromo-Indazoles

The following table summarizes various conditions reported for the Heck coupling of different bromo-indazole derivatives, which can serve as a starting point for optimizing the reaction with this compound.

Indazole SubstrateOlefinCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ (5)-K₂CO₃ (2)DMF6053[2]
3,6-Dibromo-1-(THP)-1H-indazoleStyrenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMA120High (not specified)[2]
5-Bromo-1H-indazoleAcrylic acidNa₂PdCl₄ (5)sSPhos (15)Na₂CO₃ (4)CH₃CN/H₂O80~95[3]
6-Bromo-1H-indazoleVarious alkenesPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O80-100Good to Excellent[4]
N-Boc-3-bromoindazolen-Butyl acrylatePd(OAc)₂ (5)-K₂CO₃ (2)DMF6088-96[2]

Experimental Protocols

The following are representative protocols for the mono-Heck coupling of this compound. Optimization may be required to achieve the desired regioselectivity and yield.

Protocol 1: Heck Coupling with an Acrylate Ester

This protocol is adapted from conditions successful for other 3-bromoindazoles.[2]

Materials:

  • This compound (or N-protected derivative) (1.0 equiv)

  • Acrylate ester (e.g., n-butyl acrylate) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, potassium carbonate, and palladium(II) acetate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMF via syringe, followed by the acrylate ester.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling with a Styrenic Olefin

This protocol utilizes conditions often employed for less reactive aryl bromides.[1]

Materials:

  • This compound (or N-protected derivative) (1.0 equiv)

  • Styrene derivative (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask, combine this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add anhydrous DMA and the styrene derivative via syringe.

  • Heat the reaction mixture to 120 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.[1]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Heck_Coupling_Workflow reagents Combine Reactants: - this compound - Olefin - Base (e.g., K₂CO₃) - Catalyst (e.g., Pd(OAc)₂) - Ligand (optional) inert_atm Establish Inert Atmosphere (Ar or N₂) reagents->inert_atm solvent_add Add Anhydrous Solvent (e.g., DMF, DMA) inert_atm->solvent_add reaction Heat and Stir (60-120 °C, 12-24 h) solvent_add->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Alkylated Indazole purification->product

Caption: General experimental workflow for the Heck coupling of this compound.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)-X L₂ pd0->ar_pd_x + Ar-X pd0->ar_pd_x Oxidative Addition oxidative_add Oxidative Addition alkene_complex [Ar-Pd(II)-L₂(alkene)]⁺X⁻ ar_pd_x->alkene_complex + Alkene ar_pd_x->alkene_complex Alkene Coordination alkene_coord Alkene Coordination alkyl_pd R-CH₂-CH(Ar)-Pd(II)-X L₂ alkene_complex->alkyl_pd alkene_complex->alkyl_pd Migratory Insertion migratory_ins Migratory Insertion hydrido_pd H-Pd(II)-X L₂ alkyl_pd->hydrido_pd + Product alkyl_pd->hydrido_pd β-Hydride Elimination beta_hydride β-Hydride Elimination hydrido_pd->pd0 hydrido_pd->pd0 Reductive Elimination (Base) reductive_elim Reductive Elimination (Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the selective mono-amination and di-amination of 3,5-Dibromo-1H-indazole via the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. Indazole derivatives are crucial scaffolds in medicinal chemistry, and the ability to selectively introduce amino groups at various positions is of significant interest for the development of novel therapeutic agents. These protocols are based on established principles of the Buchwald-Hartwig amination and literature precedents for similar heterocyclic substrates. The provided methodologies, reaction parameters, and workflows are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery.

Introduction

The indazole core is a privileged heterocyclic motif found in a wide array of biologically active compounds. The functionalization of the indazole skeleton is a key strategy in the design and synthesis of new drug candidates. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope, functional group tolerance, and generally high yields.[1]

The application of the Buchwald-Hartwig amination to this compound offers a direct route to valuable 3-amino-5-bromo-, 5-amino-3-bromo-, and 3,5-diamino-1H-indazole derivatives. These products can serve as versatile building blocks for further elaboration in drug discovery programs. This document outlines protocols for achieving selective mono-amination at either the C3 or C5 position, as well as for the exhaustive double amination of the starting material. The regioselectivity of the mono-amination is influenced by the choice of catalyst, ligand, and reaction conditions, with the C3 position generally being more activated towards amination.[2]

Reaction Scheme

cluster_main Buchwald-Hartwig Amination of this compound Indazole This compound Mono_C3 3-Amino-5-bromo-1H-indazole Indazole->Mono_C3 Pd Catalyst, Ligand, Base (Selective Mono-amination at C3) Mono_C5 5-Amino-3-bromo-1H-indazole Indazole->Mono_C5 Pd Catalyst, Ligand, Base (Selective Mono-amination at C5) Di_amino 3,5-Diamino-1H-indazole Indazole->Di_amino Pd Catalyst, Ligand, Base (Double Amination) Amine R¹R²NH Amine->Mono_C3 Amine->Mono_C5 Amine->Di_amino

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocols

Materials and Equipment
  • This compound

  • Selected primary or secondary amine

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Schlenk tube or microwave reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Protocol 1: Selective Mono-amination at the C3 Position

This protocol aims for the selective amination at the more reactive C3 position of the indazole ring.

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), palladium acetate (Pd(OAc)₂, 0.02-0.05 eq.), Xantphos (0.04-0.10 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of 0.1-0.2 M).

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-bromo-1H-indazole.

Protocol 2: Double Amination

This protocol is designed for the exhaustive amination at both the C3 and C5 positions.

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the amine (2.5-3.0 eq.), palladium acetate (Pd(OAc)₂, 0.05-0.10 eq.), a bulky biaryl phosphine ligand such as XPhos (0.10-0.20 eq.), and sodium tert-butoxide (NaOtBu, 3.0-4.0 eq.).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Argon or Nitrogen) for three cycles.

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the mixture to 100-120 °C.

  • Follow the reaction progress by TLC or LC-MS until the starting material and mono-aminated intermediates are consumed.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3,5-diamino-1H-indazole product.

Data Presentation

The following tables summarize suggested reaction conditions for the selective mono- and double amination of this compound. These are starting points and may require optimization for specific substrates.

Table 1: Proposed Conditions for Selective Mono-amination

ParameterCondition A (C3-Selective)Condition B (Potentially C5-Selective)
Amine (eq.) 1.11.1
Pd Catalyst (mol%) Pd(OAc)₂ (2-5%)Pd₂(dba)₃ (2-5%)
Ligand (mol%) Xantphos (4-10%)BINAP (4-10%)
Base (eq.) Cs₂CO₃ (2.0)K₂CO₃ (2.0)
Solvent 1,4-DioxaneToluene
Temperature (°C) 80-100100-110
Expected Major Product 3-Amino-5-bromo-1H-indazole5-Amino-3-bromo-1H-indazole

Table 2: Proposed Conditions for Double Amination

ParameterCondition
Amine (eq.) 2.5-3.0
Pd Catalyst (mol%) Pd(OAc)₂ (5-10%)
Ligand (mol%) XPhos (10-20%)
Base (eq.) NaOtBu (3.0-4.0)
Solvent Toluene
Temperature (°C) 100-120
Expected Product 3,5-Diamino-1H-indazole

Mandatory Visualizations

Buchwald-Hartwig Catalytic Cycle

Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + R¹R²NH - Br⁻ RedElim Reductive Elimination Complex AmineCoord->RedElim + Base - Base-H⁺ RedElim->Pd0 Product (Ar-NR¹R²)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Start Start Setup Assemble Reactants in Schlenk Tube under Inert Gas Start->Setup Reaction Heat and Stir Reaction Mixture Setup->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Cool, Quench, and Extract Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides a powerful and adaptable method for the synthesis of mono- and di-amino-1H-indazoles from this compound. The protocols and conditions outlined in this document offer a solid foundation for researchers to explore the synthesis of a diverse library of indazole derivatives. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent is crucial for achieving the desired selectivity and yield. The resulting amino-indazole products are valuable intermediates for the development of novel therapeutics and other advanced materials.

References

Application of 3,5-Dibromo-1H-indazole in Anti-Cancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1] Among the various substituted indazoles, 3,5-Dibromo-1H-indazole serves as a versatile synthetic intermediate for the development of potent anti-cancer agents. Its two bromine atoms at positions 3 and 5 offer reactive handles for functionalization through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds targeting various cancer-related signaling pathways.

This document provides an overview of the application of this compound in the discovery of anti-cancer drugs, including its role as a key building block, and detailed protocols for the synthesis and evaluation of its derivatives.

Synthetic Versatility of this compound

The bromine atoms at the C3 and C5 positions of the indazole ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the resulting compounds.

A general synthetic scheme for the functionalization of a dibromo-indazole core is outlined below. While the provided example starts with a different brominated indazole, the principles of Suzuki coupling are directly applicable to this compound.

3_5_Dibromo_1H_indazole This compound Intermediate_1 3-Aryl/Heteroaryl- 5-bromo-1H-indazole 3_5_Dibromo_1H_indazole->Intermediate_1 Suzuki Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Intermediate_1 Pd_Catalyst Pd Catalyst, Base Pd_Catalyst->Intermediate_1 Final_Compound 3,5-Disubstituted 1H-indazole Derivative Intermediate_1->Final_Compound Buchwald-Hartwig Amination Amine Amine Amine->Final_Compound Pd_Catalyst_2 Pd Catalyst, Base Pd_Catalyst_2->Final_Compound

Fig. 1: General synthetic scheme for functionalizing this compound.

Mechanism of Action of Indazole Derivatives in Cancer

Indazole derivatives have been shown to exhibit anti-cancer activity through various mechanisms, primarily by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[2] Key kinase families targeted by indazole-based inhibitors include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling disrupts angiogenesis, a process essential for tumor growth and metastasis.[3]

  • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers, and its inhibition can lead to reduced tumor cell proliferation and survival.[4]

  • Aurora Kinases: These are essential for mitotic progression, and their inhibition leads to cell cycle arrest and apoptosis.[1]

  • Pim Kinases: These serine/threonine kinases are involved in regulating cell signaling pathways fundamental to tumorigenesis.[5]

Derivatives of this compound can be designed to target these kinases. The indazole core often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

The downstream effects of kinase inhibition by indazole derivatives often lead to the induction of apoptosis. One identified mechanism involves the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the modulation of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.[6][7]

cluster_0 Indazole Derivative cluster_1 Cancer Cell Indazole 3,5-Disubstituted 1H-indazole Derivative Kinase Oncogenic Kinase (e.g., VEGFR, FGFR) Indazole->Kinase Inhibits ROS Increased ROS Indazole->ROS Induces Bcl2 Downregulation of Bcl-2 Apoptosis Apoptosis Mito Decreased Mitochondrial Membrane Potential ROS->Mito Bax Upregulation of Bax Mito->Bax Caspase Activation of Caspase-3 Bax->Caspase Bcl2->Caspase Caspase->Apoptosis

Fig. 2: Proposed mechanism of action for anti-cancer indazole derivatives.

Quantitative Data: In Vitro Anti-proliferative Activity of Indazole Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against different cancer cell lines. While these compounds are not direct derivatives of this compound, they showcase the anti-proliferative potential of the indazole scaffold.

Table 1: IC50 Values of Indazole Derivative 2f against Various Cancer Cell Lines [6][8]

Cell LineCancer TypeIC50 (μM)
A549Lung Cancer1.15
4T1Breast Cancer0.23
HepG2Liver Cancer0.89
MCF-7Breast Cancer0.31
HCT116Colon Cancer0.45

Table 2: IC50 Values of Indazole Derivative 6o against Various Cancer Cell Lines [9]

Cell LineCancer Type / Cell TypeIC50 (μM)
A549Lung Cancer>50
K562Chronic Myeloid Leukemia5.15
PC-3Prostate Cancer20.1
Hep-G2Liver Cancer22.3
HEK-293Normal Kidney Cell33.2

Table 3: Kinase Inhibitory Activity of Representative Indazole Derivatives [4]

CompoundTarget KinaseIC50 (nM)
101 FGFR169.1
102 FGFR130.2
98 FGFR115.0
99 FGFR12.9

Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Indazole Derivative

This protocol is a general guideline for a Suzuki coupling reaction, a common method for functionalizing brominated indazoles.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cesium carbonate, Potassium carbonate)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction flask, add this compound (1 equivalent), the corresponding boronic acid or ester (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (1.5-2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 8-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-5-bromo-1H-indazole.

  • A subsequent coupling reaction can be performed at the 5-position to generate the final 3,5-disubstituted product.

start Start reagents Combine this compound, boronic acid, catalyst, and base in a flask start->reagents inert Create inert atmosphere (N2 or Ar) reagents->inert solvent Add degassed solvent inert->solvent heat Heat and stir reaction mixture solvent->heat monitor Monitor reaction by TLC heat->monitor monitor->heat Reaction incomplete workup Cool, evaporate solvent, and perform aqueous workup monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Obtain purified product purify->end

Fig. 3: Workflow for the synthesis of a 3-substituted-5-bromo-1H-indazole.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced.[1]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., VEGFR, FGFR)

  • Substrate peptide/protein

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Conclusion

This compound represents a valuable and highly versatile starting material in the field of anti-cancer drug discovery. Its capacity for strategic functionalization at two distinct positions allows for the generation of a wide array of derivatives. These derivatives have the potential to inhibit key oncogenic kinases and induce cancer cell death through various mechanisms. The protocols outlined in this document provide a foundation for the synthesis and biological evaluation of novel anti-cancer agents derived from this promising scaffold.

References

experimental procedure for Sonogashira coupling of 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2] 3,5-Dibromo-1H-indazole is a valuable heterocyclic building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the generation of novel compounds with potential therapeutic applications. This document provides a detailed experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.[1] The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[3] Given the presence of two bromide substituents on the indazole ring, selective mono- or di-alkynylation can potentially be achieved by controlling the reaction stoichiometry and conditions. The general reactivity trend for halides in Sonogashira coupling is I > OTf > Br > Cl.[2][3]

Experimental Protocol

This protocol outlines a general procedure for the mono-alkynylation of this compound. For double substitution, the stoichiometry of the alkyne and base should be adjusted accordingly.

Materials and Equipment:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.025-0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous solvent (THF or DMF, approximately 5-10 mL per mmol of substrate). Stir the mixture to dissolve the solids. Sequentially add the base (e.g., triethylamine, 2.0-3.0 eq) and the terminal alkyne (1.1-1.2 eq for mono-alkynylation).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature may depend on the specific alkyne and solvent used.[4] For less reactive aryl bromides, heating is often necessary.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-bromo-5-alkynyl-1H-indazole or 3,5-dialkynyl-1H-indazole.

Data Presentation

The following table summarizes typical quantitative data for the Sonogashira coupling of an aryl dibromide. Note that yields are dependent on the specific substrates and reaction conditions.

Reagent/ParameterMolar Equivalent/ValueRole
This compound1.0 eqSubstrate
Terminal Alkyne1.1 - 2.5 eqCoupling Partner
Pd(PPh₃)₂Cl₂0.02 - 0.05 eqPalladium Catalyst
CuI0.025 - 0.05 eqCo-catalyst
Triethylamine2.0 - 5.0 eqBase
Solvent (THF or DMF)-Reaction Medium
TemperatureRoom Temp. - 100 °CReaction Condition
Reaction Time3 - 24 hReaction Duration
Typical Yield60 - 95%Product Yield

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Pd(PPh₃)₂Cl₂ - CuI setup Assemble under Inert Atmosphere reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup add_solvents Add Anhydrous Solvent, Base, and Alkyne setup->add_solvents react Stir and Heat (RT - 100°C) add_solvents->react monitor Monitor by TLC react->monitor quench Cool and Quench monitor->quench Reaction Complete filter Filter through Celite® quench->filter extract Aqueous Workup (Extraction & Washing) filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic and should be handled with care.

  • Amines such as triethylamine are corrosive and have strong odors.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions under pressure should be carried out behind a blast shield.

Conclusion

The Sonogashira coupling provides an efficient and versatile method for the alkynylation of this compound. The described protocol offers a general guideline that can be optimized for various terminal alkynes to synthesize a library of novel indazole derivatives for further investigation in drug discovery and materials science. Careful control of stoichiometry and reaction conditions can potentially allow for selective mono- or di-functionalization of the indazole core.

References

Application Notes and Protocols: 3,5-Dibromo-1H-indazole in the Synthesis of Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-1H-indazole is a versatile heterocyclic building block with significant potential for the synthesis of novel organic electronic materials. The presence of two reactive bromine atoms at the 3 and 5 positions allows for the introduction of various aromatic and heteroaromatic moieties through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. This functionalization enables the tuning of the electronic and photophysical properties of the resulting molecules, making them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). This document provides detailed application notes and experimental protocols for the synthesis and characterization of organic electronic materials derived from this compound.

Introduction to this compound in Organic Electronics

The indazole core, a bicyclic aromatic heterocycle, offers a rigid and planar scaffold that is advantageous for creating materials with good charge transport properties. The electron-rich nature of the indazole ring can be modulated by the introduction of electron-donating or electron-withdrawing groups at the 3 and 5 positions. This compound serves as a key precursor for creating a diverse library of disubstituted indazole derivatives. By carefully selecting the coupling partners, researchers can design materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as optimized optical bandgaps for specific organic electronic applications.

Synthetic Pathways and Methodologies

The primary synthetic routes to functionalize this compound for organic electronics involve palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, allowing for the extension of the π-conjugated system.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,5-Diaryl-1H-indazoles

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of conjugated molecules for organic electronics.

Workflow for Suzuki-Miyaura Cross-Coupling:

cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Arylboronic_Acid Arylboronic Acid/Ester (2.2 equivalents) Arylboronic_Acid->Reaction_Mixture Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Mixture Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Mixture Temperature Temperature (e.g., 80-110 °C) Temperature->Reaction_Mixture Purification Purification (Column Chromatography) Reaction_Mixture->Purification Work-up Product 3,5-Diaryl-1H-indazole Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid or ester (2.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 4.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel to afford the desired 3,5-diaryl-1H-indazole derivative.

Stille Cross-Coupling for Polymer Synthesis

The Stille coupling reaction between an organotin compound and an organic halide is particularly useful for the synthesis of conjugated polymers. This compound can be copolymerized with a distannyl comonomer to produce indazole-containing polymers.

Workflow for Stille Polymerization:

cluster_reactants Monomers cluster_conditions Reaction Conditions Dibromoindazole This compound Polymerization_Mixture Polymerization Mixture Dibromoindazole->Polymerization_Mixture Distannyl_Comonomer Distannyl Comonomer Distannyl_Comonomer->Polymerization_Mixture Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Polymerization_Mixture Ligand Ligand (e.g., P(o-tol)3) Ligand->Polymerization_Mixture Solvent Solvent (e.g., Toluene, DMF) Solvent->Polymerization_Mixture Temperature Temperature (e.g., 90-120 °C) Temperature->Polymerization_Mixture Precipitation Precipitation (e.g., in Methanol) Polymerization_Mixture->Precipitation Purification Purification (Soxhlet Extraction) Precipitation->Purification Product Indazole-based Polymer Purification->Product

Caption: Stille Polymerization Workflow.

Experimental Protocol: General Procedure for Stille Polymerization

  • Monomer Preparation: Ensure both this compound and the distannyl comonomer are of high purity.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve equimolar amounts of this compound and the distannyl comonomer in a degassed anhydrous solvent such as toluene or N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add a palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 eq.), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 0.04-0.08 eq.).

  • Polymerization: Heat the mixture to 90-120 °C and stir for 24-72 hours. The viscosity of the solution will typically increase as the polymer forms.

  • Work-up and Purification: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol. Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).

  • Drying: Dry the purified polymer under vacuum.

Characterization of Synthesized Materials

Thorough characterization is crucial to understand the structure-property relationships of the newly synthesized indazole-based materials.

Technique Purpose
NMR Spectroscopy (¹H, ¹³C) Structural verification and purity assessment of small molecules and monomers.
Mass Spectrometry (MS) Determination of molecular weight of small molecules.
Gel Permeation Chromatography (GPC) Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI) of polymers.
UV-Vis Spectroscopy Investigation of the optical absorption properties and determination of the optical bandgap (Egopt).
Photoluminescence (PL) Spectroscopy Characterization of the emission properties, including emission wavelength and quantum yield.
Cyclic Voltammetry (CV) Determination of the HOMO and LUMO energy levels and the electrochemical bandgap (Egec).
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the materials.
Differential Scanning Calorimetry (DSC) Determination of thermal transitions such as glass transition temperature (Tg) and melting point (Tm).

Representative Data for Indazole-Based Materials

The following table presents hypothetical yet representative data for a series of 3,5-diaryl-1H-indazole derivatives synthesized via Suzuki-Miyaura coupling, illustrating how different aryl substituents can tune the material properties.

Compound Aryl Substituent HOMO (eV) LUMO (eV) Optical Bandgap (eV) PL Emission (nm) PLQY (%)
INDZ-1 Phenyl-5.6-2.43.2410 (Violet-Blue)45
INDZ-2 4-Methoxyphenyl-5.4-2.33.1435 (Blue)55
INDZ-3 4-Cyanophenyl-5.9-2.83.1420 (Blue)30
INDZ-4 Thienyl-5.5-2.53.0450 (Sky-Blue)60
INDZ-5 Pyridinyl-5.8-2.92.9465 (Blue-Green)25

Note: The data presented in this table is illustrative and based on trends observed for similar organic electronic materials. Actual experimental values will vary depending on the specific molecular structure and measurement conditions.

Device Fabrication and Characterization

The synthesized indazole-based materials can be incorporated into organic electronic devices to evaluate their performance.

Organic Light-Emitting Diode (OLED) Fabrication

Device Architecture Workflow:

Substrate Glass/ITO Substrate HTL Hole Transport Layer (HTL) Substrate->HTL EML Emissive Layer (EML) (Indazole-based Material) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Caption: Typical OLED Device Structure.

General Protocol for OLED Fabrication:

  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Layer Deposition: Deposit the various organic layers and the metal cathode by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).

    • Hole Transport Layer (HTL): e.g., 40 nm of NPB.

    • Emissive Layer (EML): The synthesized indazole-based material (e.g., 20 nm). For phosphorescent OLEDs, the indazole derivative may act as a host doped with a phosphorescent emitter.

    • Electron Transport Layer (ETL): e.g., 30 nm of Alq₃.

    • Electron Injection Layer (EIL): e.g., 1 nm of LiF.

    • Cathode: e.g., 100 nm of Al.

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Device Characterization

The performance of the fabricated devices should be characterized to evaluate the potential of the new materials.

Measurement Purpose
Current Density-Voltage-Luminance (J-V-L) To determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).
Electroluminescence (EL) Spectrum To determine the emission color and calculate the CIE coordinates.
Device Lifetime To assess the operational stability of the device.

Conclusion

This compound represents a promising and versatile platform for the development of novel materials for organic electronics. Through established synthetic methodologies like Suzuki-Miyaura and Stille cross-coupling reactions, a wide array of small molecules and conjugated polymers with tunable optoelectronic properties can be accessed. The detailed protocols and characterization techniques outlined in these application notes provide a comprehensive guide for researchers to explore the potential of this valuable building block in the design and fabrication of high-performance organic electronic devices.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide a comprehensive guide for the synthesis of 3,5-Dibromo-1H-indazole. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and effective starting material for the synthesis of this compound is 1H-indazole. The synthesis involves the direct bromination of the indazole core.

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: The main challenges include controlling the regioselectivity of the bromination to obtain the desired 3,5-disubstituted product, preventing over-bromination which can lead to tri-bromo species, and managing the exothermic nature of the bromination reaction. Purification of the final product to remove isomers and other impurities can also be a significant hurdle.

Q3: How can I minimize the formation of isomeric impurities?

A3: The formation of isomeric impurities is a common issue in indazole chemistry. To favor the formation of the 3,5-dibromo isomer, careful control of reaction conditions is crucial. This includes the choice of brominating agent, solvent, and reaction temperature. Stepwise bromination, where the 5-bromo-1H-indazole is first synthesized and then subjected to a second bromination, can also offer better control over regioselectivity.

Q4: What is the best method for purifying the crude this compound?

A4: Purification of this compound can be achieved through column chromatography on silica gel. A suitable eluent system, often a mixture of hexane and ethyl acetate, will effectively separate the desired product from starting material, mono-brominated intermediates, and other byproducts. Recrystallization from an appropriate solvent system can also be an effective method for obtaining a high-purity product.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. The reaction can be exothermic, so proper temperature control is necessary to prevent runaway reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete bromination.Increase the reaction time or slightly elevate the reaction temperature. Ensure the stoichiometry of the brominating agent is sufficient.
Formation of a significant amount of mono-brominated indazole.Increase the equivalents of the brominating agent. Consider a stepwise approach where 5-bromo-1H-indazole is isolated first and then subjected to a second bromination.
Product loss during work-up and purification.Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous work-up to minimize product solubility in the aqueous phase. Use the correct solvent system for column chromatography to ensure good separation and recovery.
Formation of Multiple Products (Impurity Issues) Over-bromination leading to tri-bromo-indazole.Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise to maintain control over the reaction. Monitor the reaction progress closely using TLC or HPLC.
Formation of undesired regioisomers.Optimize reaction conditions such as temperature and solvent. Lowering the reaction temperature can sometimes improve regioselectivity.
Presence of unreacted starting material.Increase reaction time or temperature. Ensure efficient mixing to promote contact between reactants.
Difficulty in Product Purification Co-elution of the product with impurities during column chromatography.Experiment with different solvent systems for chromatography to improve separation. Consider using a different stationary phase if silica gel is not effective.
Oily product that is difficult to crystallize.Try different solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the bromination of similar indazole compounds and should be optimized for specific laboratory conditions.

Materials:

  • 1H-Indazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1H-indazole (1.0 eq) in DMF.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Data on Bromination of Indazole Derivatives

The following table summarizes reaction conditions and yields for the bromination of indazole and its derivatives from various literature sources. This data can be used as a reference for optimizing the synthesis of this compound.

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
5-Nitro-1H-indazoleBromineDMF-5 to 401295[1]
6-Bromo-1H-indazoleIodine/KOHDMFRoom Temp.371.2 (for 6-bromo-3-iodo-1H-indazole)[2]
Indazole-3-carboxylic acidBromineAcetic Acid901687.5 (for 5-bromo-1H-indazole-3-carboxylic acid)
2-FluorobenzonitrileHydrazine HydrateEthanol70490 (for 5-bromo-1H-indazol-3-amine)[3]

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No check_impurities Check for Impurities check_yield->check_impurities Yes incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes incomplete_reaction->check_impurities No increase_time_temp->start over_bromination Over-bromination? check_impurities->over_bromination Yes end_product High Yield, Pure Product check_impurities->end_product No control_stoichiometry Control Stoichiometry over_bromination->control_stoichiometry Yes isomers_present Isomers Present? over_bromination->isomers_present No control_stoichiometry->start optimize_conditions Optimize Temp/Solvent isomers_present->optimize_conditions Yes purification_issue Purification Issues? isomers_present->purification_issue No optimize_conditions->start optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography Yes purification_issue->end_product No optimize_chromatography->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3,5-Dibromo-1H-indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,5-Dibromo-1H-indazole by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, this process is crucial to obtain a high-purity material, which is often required for subsequent synthetic steps, analytical testing, and biological assays. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. A systematic solvent screening is the most effective method for selection. Generally, indazole derivatives show good solubility in polar organic solvents. Potential starting points for screening include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). A two-solvent system (where the compound is soluble in one and insoluble in the other) can also be effective.[1]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[2][3] This can happen if the melting point of the compound is lower than the boiling point of the solvent, if the solution is cooled too rapidly, or if there are significant impurities.[2][3] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[2] Using a different solvent or a solvent pair might also prevent oiling out.[4]

Q4: I have a very low recovery yield after recrystallization. What are the likely causes?

A4: Low recovery can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.[5][6]

  • Premature crystallization: If the solution cools and crystals form during a hot filtration step to remove insoluble impurities, you will lose product.[2]

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[1][2]

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.[2][5]

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If crystals do not form spontaneously from a supersaturated solution, you can try the following techniques:[5]

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[6][7]

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.[6][7]

  • Reducing the solvent volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

  • Lowering the temperature: Placing the flask in an ice-salt bath can further decrease the solubility of your compound and promote crystallization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation. 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[6] 2. Scratch the inside of the flask with a glass rod or add a seed crystal.[6][7] 3. Re-evaluate your solvent choice. Consider a less polar solvent or a two-solvent system.
The compound "oils out" instead of crystallizing. 1. The solution is cooling too quickly. 2. The melting point of the compound is close to or below the boiling point of the solvent. 3. High concentration of impurities.1. Reheat the solution to redissolve the oil, then allow it to cool more slowly (e.g., by insulating the flask).[6] 2. Add a small amount of a co-solvent in which the compound is less soluble. 3. Consider a preliminary purification step like column chromatography if the starting material is very impure.
Low recovery of the purified product. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete cooling. 4. Washing crystals with solvent that is not ice-cold.1. Use the minimum amount of hot solvent required to dissolve the solid.[2][5] 2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. 3. Ensure the flask is cooled in an ice bath for an adequate amount of time.[1][2] 4. Always wash the collected crystals with a minimal amount of ice-cold solvent.[2][5]
The recrystallized product is not pure. 1. The cooling process was too rapid, trapping impurities. 2. The chosen solvent is not ideal, as impurities have similar solubility. 3. Insoluble impurities were not removed.1. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[8] 2. Perform a second recrystallization with a different solvent system. 3. If insoluble impurities are present, perform a hot filtration step before cooling.
Colored impurities remain in the final product. The colored impurities are not effectively removed by the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.

Experimental Protocol: Recrystallization of this compound

1. Solvent Selection (Screening):

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature, with agitation, to assess solubility. A good solvent will show low solubility at room temperature.[1]

  • For solvents where the compound is sparingly soluble at room temperature, gently heat the test tube. An ideal solvent will fully dissolve the compound at an elevated temperature.[1]

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystalline precipitate is a suitable choice.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add the chosen solvent in small portions while gently heating the flask on a hot plate.

  • Continue adding the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to form a saturated solution.[5]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.

4. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

6. Drying:

  • Continue to draw air through the crystals on the filter paper for several minutes to help them dry.

  • Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a suitable temperature.

7. Analysis:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

  • Calculate the percent recovery.

Data Presentation

Table 1: Illustrative Solubility Screening Data for this compound

SolventSolubility at Room Temp. (25°C)Solubility at Elevated Temp.Observations upon Cooling
WaterInsolubleInsolubleNo crystals formed
EthanolSparingly SolubleSolubleGood crystal formation
MethanolSolubleVery SolublePoor crystal recovery
Ethyl AcetateSparingly SolubleSolubleModerate crystal formation
TolueneSparingly SolubleSolubleGood crystal formation
HexaneInsolubleInsolubleNo crystals formed
Ethanol/Water (9:1)Sparingly SolubleSolubleExcellent crystal formation

Note: This table provides representative data based on the expected solubility of similar compounds. Actual results should be determined experimentally.

Visualizations

G cluster_start Start cluster_process Recrystallization Process cluster_troubleshooting Troubleshooting cluster_output Output start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool no_crystals No Crystals Form? cool->no_crystals Problem oiling_out Oiling Out? cool->oiling_out Problem ice_bath Further Cooling in Ice Bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash low_yield Low Yield? filtrate->low_yield Problem mother_liquor Mother Liquor (Impurities) filtrate->mother_liquor dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product no_crystals->ice_bath No induce_crystallization Induce Crystallization: - Scratch Flask - Seed Crystal no_crystals->induce_crystallization Yes oiling_out->ice_bath No reheat_cool_slowly Reheat, Add Solvent, Cool Slowly oiling_out->reheat_cool_slowly Yes low_yield->wash No check_solvent_amount Check Solvent Amount, Cooling Time low_yield->check_solvent_amount Yes induce_crystallization->cool reheat_cool_slowly->cool check_solvent_amount->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography of 3,5-Dibromo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 3,5-Dibromo-1H-indazole derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a solvent system for the column chromatography of this compound derivatives?

A1: For N-unsubstituted 3,5-Dibromo-1H-indazoles, a good starting point is a solvent system of hexane/ethyl acetate or petroleum ether/ethyl acetate. The polarity of this system can be gradually increased. For N-substituted derivatives, the polarity of the substituent will greatly influence the choice of eluent. A common starting point for many indazole derivatives is a gradient of ethyl acetate in a non-polar solvent like hexane.

Q2: My this compound derivative is showing significant tailing or streaking on the TLC plate and column. What could be the cause and how can I fix it?

A2: Tailing is a common issue with nitrogen-containing heterocyclic compounds like indazoles due to their interaction with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q3: I am having trouble separating my desired this compound derivative from a closely related impurity. What can I do to improve the separation?

A3: To improve the separation of closely eluting compounds, you can try several strategies:

  • Use a shallower solvent gradient: A slower, more gradual increase in the eluent polarity can enhance resolution.

  • Try a different solvent system: Switching to a solvent system with different selectivity, such as dichloromethane/methanol or toluene/acetone, may improve the separation.

  • Use a higher-resolution stationary phase: Employing silica gel with a smaller particle size (e.g., 25-40 µm) can provide better separation efficiency.

  • Consider a different stationary phase: If separation on silica gel is not achievable, you could explore other stationary phases like alumina (neutral or basic) or reverse-phase silica gel.

Q4: My compound appears to be decomposing on the silica gel column. How can I prevent this?

A4: Some indazole derivatives can be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can deactivate the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column. Alternatively, using a less acidic stationary phase like neutral alumina might be a better option.

Q5: How do I choose the correct column size and amount of silica gel for my purification?

A5: The amount of silica gel needed depends on the difficulty of the separation and the amount of crude material. A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for moderately difficult separations. For very difficult separations, this ratio might be increased to 100:1 or more. The column diameter should be chosen to allow for a proper bed height without being excessively long, which can lead to long run times and diffusion.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation - Inappropriate solvent system. - Column overloading. - Co-elution of isomers or impurities with similar polarity.- Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a clear separation of spots. - Reduce the amount of crude material loaded onto the column. - Try a different solvent system (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol). - Use a longer column or a stationary phase with a smaller particle size for higher resolution.
Compound Tailing/Streaking - Interaction of the basic indazole nitrogen with acidic silica gel. - Compound is too polar for the chosen eluent.- Add a small percentage (0.1-1%) of triethylamine or pyridine to the mobile phase. - Consider using neutral alumina as the stationary phase. - Increase the polarity of the eluent.
Compound Stuck on the Column - The eluent is not polar enough to elute the compound. - The compound may have poor solubility in the eluent. - Irreversible adsorption or decomposition on the stationary phase.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol to a dichloromethane eluent). - If the compound has precipitated at the top of the column, try to dissolve it by adding a small amount of a stronger, more polar solvent directly to the top of the silica bed. - If decomposition is suspected, use a deactivated stationary phase like neutral alumina.
Cracked or Channeled Column Bed - Improper packing of the column. - The column ran dry at some point.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. A layer of sand on top of the silica bed can help prevent disturbance when adding solvent. - If the bed is already cracked, the separation will be compromised, and it is best to repack the column.
Low Yield of Purified Product - Incomplete elution from the column. - Decomposition of the compound on the column. - The compound is spread across too many fractions.- After eluting the main spot, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to ensure all the product has been eluted. - Address potential decomposition issues as mentioned above. - Collect smaller fractions and carefully analyze them by TLC to avoid discarding fractions containing the product.

Column Chromatography Conditions for Indazole Derivatives

The following table summarizes column chromatography conditions reported for various bromo-indazole derivatives, which can serve as a starting point for optimizing the purification of this compound derivatives.

Compound Stationary Phase Mobile Phase (Eluent) Reference
5-Bromo-1H-indazoleSilica gel padEthyl acetate[1]
6-Bromo-3-iodo-1H-indazoleSilica gelDichloromethane/Methanol[2]
1-Acyl-2-haloarene derivativeSilica gelHexane/Ethyl Acetate (95:5)
Bromo-methyl-nitroaniline derivativeSilica gelPetroleum Ether/Ethyl Acetate (80:1)[3]
Substituted Indazole DerivativeSilica gelPetroleum Ether/Ethyl Acetate (5:1)[3]
4,5-Dibromo-3,6-diarylpyridazineSilica gel (60-120 mesh)Ethyl acetate/Hexane (2% ethyl acetate in hexane)

Experimental Workflow

A typical experimental workflow for the column chromatography purification of a this compound derivative is outlined below.

Figure 1. A generalized workflow for the purification of this compound derivatives via flash column chromatography.

References

Technical Support Center: Bromination of 1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the bromination of 1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of 1H-indazole?

A1: The most frequently encountered side products in the bromination of 1H-indazole are undesired regioisomers and over-brominated products.[1] Common side products include:

  • Regioisomers: 5-Bromo-1H-indazole and 7-Bromo-1H-indazole are common regioisomeric impurities.[2]

  • Over-bromination products: Di- and tri-brominated indazoles can form, particularly when using an excess of the brominating agent or harsh reaction conditions.[1][3]

  • 2H-Indazole isomers: While 1H-indazole is thermodynamically more stable, the formation of the 2H-indazole isomer can occur, which can also undergo bromination.[4][5]

Q2: Which factors primarily influence the regioselectivity of the bromination reaction?

A2: The regioselectivity of 1H-indazole bromination is a delicate balance of several factors:

  • Reaction Conditions: The choice of brominating agent, solvent, temperature, and presence or absence of a base significantly impacts the position of bromination.[2]

  • Electronic Properties of the Substrate: The inherent electronic distribution in the 1H-indazole ring directs electrophilic attack. The reactivity order for the neutral molecule in aqueous media is generally 5 > 3 > 7.[2] Under basic conditions, deprotonation leads to the indazolyl anion, which is highly reactive at the C3 position.[5]

  • Substituents on the Indazole Ring: The presence of electron-donating or electron-withdrawing groups on the indazole ring can alter the electron density and, consequently, the preferred site of bromination.

Q3: How can I minimize the formation of di- and tri-brominated byproducts?

A3: To suppress over-bromination, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess or a 1:1 molar ratio of the brominating agent (e.g., N-Bromosuccinimide - NBS) to 1H-indazole is recommended. Additionally, maintaining a low reaction temperature (e.g., 0-5°C) and monitoring the reaction progress closely by techniques like TLC or LC-MS can help prevent the formation of poly-brominated species.[1]

Q4: What are the recommended methods for purifying the desired bromo-1H-indazole from its isomers and other impurities?

A4: The purification of the target bromo-1H-indazole can be achieved through several standard laboratory techniques:

  • Recrystallization: This is an effective method for purifying solid products, provided a suitable solvent or solvent system that differentiates the solubility of the desired product from its impurities can be identified.[3]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating isomers and other byproducts with different polarities.[3][5] A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used as the eluent.[6]

  • Preparative TLC or HPLC: For small-scale purifications or when isomers are difficult to separate by conventional column chromatography, preparative techniques can offer higher resolution.

Troubleshooting Guides

Issue 1: Formation of Undesired Regioisomers (e.g., 5-bromo or 7-bromo-1H-indazole)
  • Potential Cause 1: Reaction Conditions Favoring Benzene Ring Bromination.

    • Solution: The bromination of the C3 position is generally favored under basic conditions due to the formation of the more nucleophilic indazolyl anion.[5] Ensure the reaction is performed in the presence of a suitable base (e.g., NaHCO₃, K₂CO₃, or pyridine). For direct bromination of the heterocycle, consider using reagents like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as DMF or acetonitrile.[7]

  • Potential Cause 2: Reaction in Strongly Acidic Medium.

    • Solution: In strongly acidic media, the indazole ring can be protonated, which deactivates the heterocyclic ring towards electrophilic attack and can favor bromination on the benzene ring.[2] It is advisable to perform the reaction under neutral or basic conditions to promote C3-bromination.

  • Potential Cause 3: Thermodynamic vs. Kinetic Control.

    • Solution: The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. Adjusting the reaction temperature and time may alter the ratio of the isomers. Lower temperatures often favor the kinetically controlled product.

Issue 2: Significant Formation of Poly-brominated Products
  • Potential Cause 1: Excess Brominating Agent.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the brominating agent. Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Potential Cause 2: High Reaction Temperature.

    • Solution: Elevated temperatures can increase the rate of subsequent bromination reactions. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve selectivity for the mono-brominated product.

  • Potential Cause 3: Highly Activating Substituents.

    • Solution: If the 1H-indazole substrate contains strongly electron-donating groups, the ring system will be highly activated towards multiple brominations. In such cases, consider using a less reactive brominating agent or milder reaction conditions.

Data Presentation

Table 1: Influence of Reaction Conditions on the Bromination of 1H-Indazole

Brominating AgentSolventBaseTemperature (°C)Major ProductYield (%)Side ProductsReference
DBDMHEtOHNa₂CO₃40 (Ultrasound)3-Bromo-1H-indazole93Not specified[8]
NBSAcetonitrile-RT3-Bromo-1H-indazoleHighNot specified[7]
Br₂Dioxane-Not specified3-Bromo-1H-indazoleNot specified-[2]
Br₂Aqueous-255-Bromo-1H-indazole-3-Bromo, 7-Bromo[2]

DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin; NBS: N-Bromosuccinimide; EtOH: Ethanol; RT: Room Temperature.

Experimental Protocols

Protocol 1: Selective C3-Bromination of 1H-Indazole using DBDMH and Ultrasound

This protocol is adapted from an efficient and mild method for the site-specific bromination of indazoles.[8]

  • Reaction Setup: To a solution of 1H-indazole (0.2 mmol) in ethanol (2.0 mL) in a suitable reaction vessel, add sodium carbonate (0.4 mmol).

  • Addition of Brominating Agent: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol) to the mixture.

  • Reaction Conditions: Place the reaction vessel in an ultrasonic bath and irradiate at 40°C for 30 minutes.

  • Work-up: Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-bromo-1H-indazole.

Protocol 2: Purification of Bromo-1H-indazole Isomers by Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Loading the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient will depend on the specific isomers and impurities present and should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified bromo-1H-indazole.

Visualizations

Bromination_Pathways Indazole 1H-Indazole DesiredProduct 3-Bromo-1H-indazole (Desired Product) Indazole->DesiredProduct Favorable Conditions (e.g., basic medium) SideProduct1 5-Bromo-1H-indazole (Regioisomer) Indazole->SideProduct1 Side Reaction SideProduct2 7-Bromo-1H-indazole (Regioisomer) Indazole->SideProduct2 Side Reaction BrominatingAgent Brominating Agent (e.g., NBS, DBDMH) BrominatingAgent->DesiredProduct BrominatingAgent->SideProduct1 BrominatingAgent->SideProduct2 OverBromination Di/Tri-bromo-1H-indazoles (Over-bromination) BrominatingAgent->OverBromination DesiredProduct->OverBromination Excess Brominating Agent or Harsh Conditions

Caption: Reaction pathways in the bromination of 1H-indazole.

Troubleshooting_Workflow Start Bromination of 1H-Indazole Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis PureProduct Desired Product Obtained Analysis->PureProduct Pure ImpureProduct Side Products Detected Analysis->ImpureProduct Impure IdentifyImpurity Identify Side Product(s) ImpureProduct->IdentifyImpurity Purification Purify Product (Column Chromatography, Recrystallization) ImpureProduct->Purification Regioisomers Regioisomers (5-bromo, 7-bromo) IdentifyImpurity->Regioisomers Isomeric Mixture OverBrominated Over-bromination (Di/Tri-bromo) IdentifyImpurity->OverBrominated Higher MW Impurities TroubleshootRegio Troubleshoot Regioselectivity: - Adjust base/solvent - Control temperature Regioisomers->TroubleshootRegio TroubleshootOver Troubleshoot Over-bromination: - Reduce equivalents of brominating agent - Lower reaction temperature OverBrominated->TroubleshootOver TroubleshootRegio->Start Re-run Reaction TroubleshootOver->Start Re-run Reaction Purification->PureProduct

Caption: Troubleshooting workflow for 1H-indazole bromination.

References

Technical Support Center: Optimization of Suzuki Coupling Conditions for 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Suzuki coupling reactions involving 3,5-Dibromo-1H-indazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in performing a Suzuki coupling with this compound?

A1: The main challenges include achieving selective monosubstitution versus disubstitution, managing the different reactivity of the bromine atoms at the C3 and C5 positions, preventing N-arylation, and dealing with potential side reactions like homocoupling and debromination. The choice of catalyst, ligand, base, and solvent is critical to control the reaction outcome.

Q2: Which palladium catalyst is a good starting point for this reaction?

A2: For heteroaromatic couplings, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a robust starting point.[1][2] Other common catalysts to screen include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and catalysts formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.[1][3]

Q3: What type of base is typically recommended?

A3: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[1][2] The strength and nature of the base can significantly influence the reaction, and it's advisable to screen a few options. Finely ground bases often lead to better reactivity.[1]

Q4: Can I run the reaction under anhydrous conditions?

A4: While anhydrous solvents can be used, a mixture of an organic solvent (e.g., 1,4-dioxane, DME, THF) with a small amount of water is often beneficial as water can facilitate the crucial transmetalation step in the catalytic cycle.[1] However, excessive water can promote side reactions like protodeboronation of the boronic acid.[4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product(s).[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Poor quality of boronic acid- Screen different palladium catalysts and ligands (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos, SPhos).[1]- Test various bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, DME/water).[1][2]- Increase the reaction temperature, potentially using microwave irradiation.[3]- Use fresh, high-purity boronic acid.
Formation of Side Products (e.g., Homocoupling) - Presence of oxygen in the reaction mixture- Decomposition of the palladium catalyst- Slow transmetalation step- Ensure the reaction mixture is properly degassed (e.g., by bubbling with an inert gas like argon or nitrogen).[4]- Use a more stable pre-catalyst or add a ligand stabilizer.[4]- Screen different ligands to accelerate the transmetalation step.[1][4]
Debromination of Starting Material - Presence of a hydride source- Certain catalyst/ligand combinations- Avoid using alcoholic solvents which can act as hydride sources.[5]- Screen different catalyst and ligand combinations.
Difficulty in Product Purification - Close polarity of the product and starting materials or byproducts.- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative or additional purification step.[4]
Incomplete Reaction - Insufficient reaction time or temperature- Catalyst deactivation- Monitor the reaction closely and extend the reaction time if necessary.- Increase the reaction temperature.- Add a fresh portion of the catalyst.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a general starting protocol and may require optimization for specific boronic acids.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.[2]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Optimized Conditions for Suzuki Coupling of 5-Bromoindazoles (Adaptable for this compound)

The following conditions have been reported to be effective for the Suzuki coupling of N-substituted 5-bromoindazoles and can serve as a strong starting point for the optimization of this compound reactions.[2]

ParameterRecommended Condition
Catalyst [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
Base Potassium Carbonate (K₂CO₃)
Solvent Dimethoxyethane (DME) / Water
Temperature 80 °C
Reaction Time 2 hours

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (Ar/N2) solvent->degas catalyst Add Pd Catalyst degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low/No Yield? check_catalyst Screen Catalysts/Ligands start->check_catalyst check_base Screen Bases (K2CO3, Cs2CO3, etc.) start->check_base check_boronic Verify Boronic Acid Quality start->check_boronic check_degas Ensure Proper Degassing check_catalyst->check_degas solution Improved Yield check_degas->solution check_solvent Optimize Solvent System check_base->check_solvent check_temp Increase Temperature check_solvent->check_temp check_temp->solution check_boronic->solution

Caption: A decision-making diagram for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Cross-Coupling Reactions of 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing debromination during cross-coupling reactions with 3,5-Dibromo-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction in cross-coupling of this compound?

A1: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions of aryl halides. It occurs when the organopalladium intermediate, formed after oxidative addition of the aryl bromide to the palladium(0) catalyst, is intercepted by a hydride source before it can undergo transmetalation with the coupling partner. The resulting aryl-palladium-hydride species then undergoes reductive elimination to yield the debrominated indazole and regenerates the palladium(0) catalyst. Sources of hydride can include solvents (e.g., alcohols), reagents (e.g., amines, water), or the boronic acid itself.

Q2: Which bromine atom (at C3 or C5) is more susceptible to debromination?

A2: The relative reactivity of the bromine atoms at the C3 and C5 positions of the indazole ring is influenced by both electronic and steric factors. Generally, the C3 position is more electron-deficient, which can lead to a faster rate of oxidative addition of the palladium catalyst. However, this increased reactivity can also make the C3-palladium intermediate more susceptible to competing side reactions like debromination, especially if the subsequent transmetalation step is slow. The specific reaction conditions, including the choice of ligand and base, will ultimately determine the selectivity.

Q3: Can N-protection of the indazole ring help in minimizing debromination?

A3: Yes, N-protection of the indazole ring can be a crucial strategy to minimize debromination and improve reaction outcomes. The acidic N-H proton of the indazole can interfere with the catalytic cycle in several ways, including reacting with the base or the organometallic reagents. By protecting the nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl group), these side reactions can be suppressed. N-protection can also modulate the electronic properties of the indazole ring, which in turn can influence the relative reactivity of the C3 and C5 positions and potentially disfavor the debromination pathway. For instance, N-protection has been shown to be beneficial in Suzuki-Miyaura reactions of other bromo-heterocycles to prevent side reactions.[1]

Q4: What are the key factors to consider when selecting a catalyst and ligand to minimize debromination?

A4: The choice of catalyst and ligand is critical in controlling the competition between the desired cross-coupling and undesired debromination. Generally, bulky, electron-rich phosphine ligands are preferred. These ligands can stabilize the palladium catalyst, promote the rate of reductive elimination (the product-forming step), and sterically hinder the approach of small hydride donors to the palladium center. Ligands such as XPhos, SPhos, and other Buchwald-type ligands have been successfully employed to minimize dehalogenation in challenging cross-coupling reactions.[2] The use of pre-formed palladium catalysts (e.g., G3 or G4 precatalysts) can also be advantageous as they ensure efficient generation of the active Pd(0) species.

Troubleshooting Guides

Issue 1: Significant Formation of Mono-Debrominated Byproduct

Symptoms:

  • LC-MS or GC-MS analysis of the crude reaction mixture shows a significant peak corresponding to 3-bromo-1H-indazole or 5-bromo-1H-indazole.

  • Isolated yield of the desired coupled product is low, even with full consumption of the starting material.

Potential Causes and Solutions:

Potential CauseRecommended ActionRationale
Inappropriate Ligand Switch to a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.Bulky ligands accelerate the desired reductive elimination step and can sterically shield the palladium center from hydride sources, thus suppressing debromination.
Base-Promoted Debromination Screen different bases. Consider using a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like alkoxides (e.g., NaOtBu). Ensure the base is of high purity and anhydrous.Strong bases can sometimes promote debromination. The choice of base can significantly influence the reaction outcome.
Solvent as a Hydride Source Use anhydrous, aprotic solvents (e.g., dioxane, toluene, THF). Avoid alcohol co-solvents if debromination is severe. Ensure all solvents are thoroughly degassed.Protic solvents like alcohols can be a source of hydrides. Thoroughly degassing the solvent removes dissolved oxygen which can affect catalyst activity and promote side reactions.
High Reaction Temperature Lower the reaction temperature. Monitor the reaction progress closely to find the minimum temperature required for efficient coupling.Higher temperatures can sometimes favor the debromination pathway. Lowering the temperature may improve the selectivity for the desired cross-coupling.
N-H Interference Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM).The unprotected N-H can lead to side reactions. N-protection can improve the stability of the substrate and intermediates in the catalytic cycle.[1]
Issue 2: Poor Regioselectivity (Coupling at both C3 and C5, or at the undesired position)

Symptoms:

  • Formation of a mixture of 3-substituted and 5-substituted mono-coupled products.

  • Formation of the di-substituted product when mono-substitution is desired.

Potential Causes and Solutions:

Potential CauseRecommended ActionRationale
Lack of Steric/Electronic Differentiation Modify the reaction conditions to favor one position. For Suzuki-Miyaura, a less hindered ligand might favor coupling at the more accessible C5 position. Conversely, for some reactions, the more electron-deficient C3 position might be more reactive.The inherent electronic and steric properties of the C3 and C5 positions can be exploited by careful selection of reagents and conditions.
N-Tautomerism Protect the indazole nitrogen. The choice of protecting group can influence the regioselectivity of subsequent reactions.N-protection prevents tautomerism and can direct substitution to a specific position through steric hindrance or electronic effects.
Over-reaction (for mono-coupling) Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner. Monitor the reaction closely and stop it once the starting material is consumed.Controlling the stoichiometry of the reagents is crucial for achieving mono-substitution.
High Catalyst Loading or Temperature Reduce the catalyst loading and/or the reaction temperature.Harsher reaction conditions can sometimes lead to a loss of selectivity.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, designed to minimize debromination. Optimization for specific substrates is likely necessary.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol is designed for the selective mono-arylation of this compound.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Mono-Buchwald-Hartwig Amination

This protocol is for the selective mono-amination of this compound.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add this compound and the palladium precatalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed toluene.

  • Add the amine, followed by the base, under a positive flow of inert gas.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indazoles and Impact on Debromination

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Debromination (%)Reference
3-Bromo-pyrazolo[1,5-a] pyrimidin-5(4H)-onep-methoxyphenyl boronic acidPdCl₂(PPh₃)₂Na₂CO₃Dioxane110991[2]
3-Bromo-pyrazolo[1,5-a] pyrimidin-5(4H)-onep-methoxyphenyl boronic acidXPhosPdG2/XPhosK₂CO₃THF8085<5[2][3]
7-Bromo-4-sulfonamido -1H-indazole4-methoxyphenyl boronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140GoodNot Reported[4]
5-Bromo-1-ethyl -1H-indazoleN-Boc-2-pyrrole boronic acidPd(dppf)Cl₂K₂CO₃DME80HighNot Reported[5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Indazoles

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromo-6-(trifluoromethyl) -1H-indazoleVarious aminesPd₂(dba)₃/XPhosNaOtBuToluene100-12070-95 (expected)[6]
2-Bromo-estrone derivativeAnilinePd₂(dba)₃/XPhosKOtBuToluene100Improved yield, suppressed dehalogenation[7]

Visualizations

debromination_vs_coupling start This compound + Pd(0)L_n OA Oxidative Addition (Rate-determining step) start->OA Pd_intermediate Ar(Br)-Pd(II)L_n-Br OA->Pd_intermediate transmetalation Transmetalation (with Nu-M) Pd_intermediate->transmetalation Desired Pathway dehydro Protonolysis/ Hydride Transfer Pd_intermediate->dehydro Undesired Pathway Pd_coupled Ar(Nu)-Pd(II)L_n-Br transmetalation->Pd_coupled Pd_hydride Ar(H)-Pd(II)L_n-Br dehydro->Pd_hydride RE_coupling Reductive Elimination Pd_coupled->RE_coupling RE_debromination Reductive Elimination Pd_hydride->RE_debromination product Coupled Product (Ar-Nu) RE_coupling->product catalyst_regen1 Pd(0)L_n RE_coupling->catalyst_regen1 byproduct Debrominated Byproduct (Ar-H) RE_debromination->byproduct catalyst_regen2 Pd(0)L_n RE_debromination->catalyst_regen2

Caption: Competing pathways of cross-coupling and debromination.

troubleshooting_workflow start High Debromination Observed q1 Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos) start->q1 action1 Change to a bulky, electron-rich ligand q1->action1 No q2 Is a strong base being used? (e.g., NaOtBu) q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃) q2->action2 Yes q3 Is a protic solvent used? (e.g., alcohols) q2->q3 No a2_yes Yes a2_no No action2->q3 action3 Use anhydrous, aprotic solvent (e.g., Dioxane, Toluene) q3->action3 Yes q4 Is the reaction temperature high? (> 100 °C) q3->q4 No a3_yes Yes a3_no No action3->q4 action4 Lower the reaction temperature q4->action4 Yes end Re-evaluate Reaction Outcome q4->end No a4_yes Yes a4_no No action4->end

Caption: Troubleshooting workflow for high debromination.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Indazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole functionalization. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions.

Frequently Asked questions (FAQs)

Q1: I am consistently getting a mixture of N1 and N2 isomers during indazole alkylation. How can I improve the regioselectivity?

A1: Poor regioselectivity in indazole alkylation is a common challenge due to the presence of two nucleophilic nitrogen atoms. The ratio of N1 to N2 products is highly dependent on a delicate balance of steric and electronic factors, as well as the reaction conditions.[1][2] Key factors to consider for optimizing regioselectivity include the choice of base, solvent, and the nature of the alkylating agent.[3][4]

Q2: Which reaction conditions favor N1-alkylation of indazoles?

A2: To favor the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer, specific conditions can be employed.[2][5] The combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is a widely recognized and effective method for achieving high N1-selectivity.[1][2][3][6] This high selectivity is often attributed to the formation of a sodium-indazole complex that sterically hinders attack at the N2 position.[1][2] Bulky substituents at the C3 position of the indazole ring can also promote N1-alkylation.[2] For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have demonstrated over 99% N1-regioselectivity under NaH/THF conditions.[3][5][6][7]

Q3: How can I achieve selective N2-functionalization of my indazole?

A3: While N1-alkylation is often thermodynamically favored, certain strategies can be used to promote functionalization at the N2 position. Electron-withdrawing substituents, particularly at the C7 position (e.g., NO₂ or CO₂Me), have been shown to direct alkylation to the N2-position with high selectivity (≥ 96%).[3][5][6][7] Additionally, specific reaction conditions can favor the kinetic N2 product. For example, Mitsunobu conditions have been reported to show a preference for N2-alkylation.[3] Another effective method for achieving high N2-selectivity is the use of triflic acid (TfOH) with diazo compounds as the alkylating agent, which can result in an N2/N1 ratio of up to 100/0.[8]

Q4: My attempts to separate the N1 and N2 isomers by column chromatography are proving difficult. What can I do?

A4: The similar physical properties of N1 and N2 isomers can make their separation by chromatography challenging.[4] If optimizing chromatographic conditions (e.g., trying different solvent systems or stationary phases) is unsuccessful, consider derivatizing the mixture to facilitate separation. After separation, the directing group can be removed if necessary.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor N1-Selectivity Reaction conditions favor the kinetic N2 product.Use NaH in THF to favor the thermodynamic N1 product.[1][2][3][6] Consider using an indazole with a bulky C3-substituent.[2]
Poor N2-Selectivity The N1 product is thermodynamically favored.Introduce an electron-withdrawing group at the C7 position of the indazole.[3][5][6][7] Employ Mitsunobu conditions or use TfOH with a diazo compound.[3][8]
Low Reaction Yield Incomplete reaction or side product formation.Increase the reaction temperature if using NaH/THF, for example, from room temperature to 50 °C, to drive the reaction to completion.[3] Ensure all reagents are pure and the reaction is performed under an inert atmosphere.
Difficulty Separating Isomers N1 and N2 isomers have very similar polarities.Optimize column chromatography conditions (different eluents, gradients, or stationary phases). Consider derivatization of the mixture to alter the physical properties of the isomers for easier separation.[4]

Quantitative Data Summary

The following tables summarize the effect of various reaction conditions on the regioselectivity of indazole alkylation.

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity

Indazole Substituent Base Solvent Alkylating Agent N1:N2 Ratio Reference
3-CO₂MeNaHTHFn-pentyl bromide>99:1[3]
3-tert-butylNaHTHFn-pentyl bromide>99:1[3]
3-COMeNaHTHFn-pentyl bromide>99:1[3]
3-carboxamideNaHTHFn-pentyl bromide>99:1[3]
UnsubstitutedK₂CO₃DMFisobutyl bromide58:42[9]
UnsubstitutedCs₂CO₃DioxaneVarious alcohols96% (N1)[10]

Table 2: Effect of Indazole Substituents on Regioselectivity (NaH/THF conditions)

Indazole Substituent Position Substituent N1:N2 Ratio Reference
C7NO₂Highly N2-selective (≥96%)[3][5][6][7]
C7CO₂MeHighly N2-selective (≥96%)[3][5][6][7]
C3CO₂Me>99:1[3]
C3tert-butyl>99:1[3]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of Indazoles

This protocol is adapted from established methods demonstrating high N1-selectivity.[2][3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: General Procedure for N2-Selective Alkylation of Indazoles using TfOH and a Diazo Compound

This protocol is based on a method reported to provide excellent N2-selectivity.[8][11]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature and monitor by TLC until the reaction is complete.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the N2-alkylated indazole.

Visualizations

Indazole_Functionalization_Troubleshooting start Start: Poor Regioselectivity condition_check Analyze Reaction Conditions start->condition_check goal_n1 Desired Product: N1-Isomer n1_strategy Implement N1-Selective Strategy: - Base: NaH - Solvent: THF - Consider C3-substituents goal_n1->n1_strategy goal_n2 Desired Product: N2-Isomer n2_strategy Implement N2-Selective Strategy: - C7-electron withdrawing group - Mitsunobu conditions - TfOH/diazo compound goal_n2->n2_strategy condition_check->goal_n1 Target N1 condition_check->goal_n2 Target N2 purification Optimize Purification: - Column Chromatography - Derivatization n1_strategy->purification n2_strategy->purification end Achieved Regioselectivity purification->end

Caption: Troubleshooting workflow for poor regioselectivity in indazole functionalization.

N_Alkylation_Workflow start Start: Indazole Substrate reagents Select Reagents: - Base (e.g., NaH, K2CO3) - Solvent (e.g., THF, DMF) - Alkylating Agent (R-X) start->reagents reaction Reaction Setup: - Temperature - Time - Inert Atmosphere reagents->reaction workup Workup & Purification reaction->workup analysis Analysis: - NMR, LC-MS - Determine N1:N2 ratio workup->analysis n1_product N1-Alkylated Indazole analysis->n1_product Isolate N1 n2_product N2-Alkylated Indazole analysis->n2_product Isolate N2

Caption: General experimental workflow for the N-alkylation of indazoles.

Regioselectivity_Factors center Indazole Regioselectivity base_solvent Base & Solvent (e.g., NaH/THF vs K2CO3/DMF) center->base_solvent substituents Indazole Substituents (Steric & Electronic Effects) center->substituents alkylating_agent Alkylating Agent (e.g., Alkyl Halide, Diazo Compound) center->alkylating_agent control Thermodynamic vs. Kinetic Control center->control

Caption: Key factors influencing regioselectivity in indazole functionalization.

References

identifying byproducts in 3,5-Dibromo-1H-indazole reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-1H-indazole. It focuses on identifying common byproducts in N-alkylation and Suzuki coupling reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in my this compound reaction?

A1: Impurities can arise from several sources throughout the synthetic and analytical process:

  • Starting Material: Residual precursors, or isomers formed during the synthesis of this compound itself.

  • Side Reactions: Formation of common byproducts such as regioisomers (in N-alkylation), homocoupling products (in Suzuki reactions), or products from reactions with residual solvents or reagents.

  • Degradation: The indazole ring can be susceptible to degradation under harsh conditions (e.g., strong acid/base, high heat) or upon exposure to light and air, leading to hydrolysis or oxidation byproducts.[1]

  • Reagents & Solvents: Contaminants within the reagents or solvents used in the reaction can lead to unexpected peaks.

Q2: My LC-MS shows two major product peaks with the same mass after N-alkylation. What are they?

A2: When alkylating 1H-indazoles, the reaction can occur on either of the two nitrogen atoms (N1 or N2) of the pyrazole ring. This results in the formation of two distinct regioisomers: the N1-alkylated and N2-alkylated products.[2] These isomers have identical mass and thus the same molecular ion peak in a mass spectrum, but they can typically be separated chromatographically.

Q3: How can I differentiate between the N1 and N2 alkylated isomers?

A3: While LC-MS will show them as isobaric (having the same mass), their primary differentiation is achieved through chromatography, as they usually have different retention times. Spectroscopic methods are required for unambiguous structural confirmation. Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is a powerful technique for this; for example, a correlation between the protons of the N-alkyl chain's alpha-CH2 group and the C3 carbon of the indazole ring is indicative of the N2 isomer.[3]

Troubleshooting Guide 1: N-Alkylation Reactions

Issue: Unexpected Peaks in the LC-MS of an N-Alkylation Reaction

When performing an N-alkylation of this compound, you may encounter several byproducts in addition to your desired product. This guide will help you identify them based on their mass-to-charge ratio (m/z).

Potential Byproducts and Their Identification

The table below summarizes common byproducts from the N-alkylation of this compound with a generic alkyl bromide (R-Br). The mass of the starting material is 275.93 g/mol (using ⁷⁹Br isotope for calculation).

Observed [M+H]⁺ (m/z) Identity Potential Cause & Explanation
275.9 / 277.9Unreacted this compoundIncomplete reaction. Caused by insufficient reaction time, low temperature, or inactive reagents.
Product MassN1/N2 Regioisomers This is the most common byproduct. Alkylation occurs at both nitrogen atoms. The ratio depends heavily on reaction conditions (base, solvent).[2][4]
Product Mass + RDi-alkylated Indazole (quaternary salt)Over-alkylation. Occurs when using a large excess of the alkylating agent or highly reactive conditions.
197.0 / 199.0Monobrominated IndazoleDehalogenation. Reductive removal of one bromine atom, sometimes caused by certain bases or catalysts.
291.9 / 293.9Hydroxylated Dibromo-indazoleOxidation. Can occur if the reaction is exposed to air for prolonged periods, especially at elevated temperatures.

Note: The table shows calculated monoisotopic [M+H]⁺ values for the dibrominated species, which will exhibit a characteristic Br₂ isotopic pattern (~1:2:1 ratio for M, M+2, M+4 peaks).

Logical Flow for Byproduct Identification

The following diagram outlines a decision-making process for identifying an unknown peak in your LC-MS chromatogram.

Byproduct_Identification start Unexpected Peak in LC-MS check_mass Determine [M+H]⁺ of the peak start->check_mass compare_sm Mass matches Starting Material (SM)? check_mass->compare_sm compare_isomers Mass matches Expected Product? compare_sm->compare_isomers No is_sm Unreacted Starting Material compare_sm->is_sm Yes compare_dialkyl Mass = Product + Alkyl Group? compare_isomers->compare_dialkyl No is_isomer Likely an Isomer (e.g., N1/N2) compare_isomers->is_isomer Yes compare_dehalo Mass = SM - Br + H? compare_dialkyl->compare_dehalo No is_dialkyl Di-alkylated Byproduct compare_dialkyl->is_dialkyl Yes is_dehalo Dehalogenated Byproduct compare_dehalo->is_dehalo Yes unknown Further Investigation Needed (e.g., MS/MS fragmentation) compare_dehalo->unknown No

Caption: Troubleshooting workflow for unknown LC-MS peaks.
Example Experimental Protocol: N-Alkylation with NaH/THF

This protocol is adapted from established methods for achieving high N1-regioselectivity.[1]

  • Preparation: Add this compound (1.0 equiv) to a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

  • Stirring: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0°C and add the alkylating agent (e.g., an alkyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction for completion by LC-MS. To prepare a sample, dilute ~10 µL of the reaction mixture in 1 mL of acetonitrile/water (1:1).[5]

  • Work-up: Upon completion, cool the reaction to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Troubleshooting Guide 2: Suzuki Coupling Reactions

Issue: Byproduct Formation in Suzuki Coupling

The Suzuki coupling of this compound with an arylboronic acid (Ar-B(OH)₂) is a powerful C-C bond-forming reaction. However, several side products can complicate the reaction mixture.

Potential Byproducts and Their Identification

The table below summarizes common byproducts from a Suzuki coupling reaction. Note that the reaction can occur at either the 3- or 5-position, leading to another layer of potential isomers.

Observed [M+H]⁺ (m/z) Identity Potential Cause & Explanation
275.9 / 277.9Unreacted this compoundIncomplete reaction. Often due to catalyst deactivation or insufficient heating.
197.0 / 199.0Monobrominated IndazoleProto-dehalogenation. A common side reaction where the starting material loses a bromine atom that is replaced by a hydrogen.
Ar-Ar + H⁺Boronic Acid Homocoupling (Biaryl)Caused by oxidative coupling of two boronic acid molecules. Can be favored by the presence of oxygen or certain palladium catalyst states.
Product MassRegioisomers Coupling may occur at the C3 or C5 position, yielding two isomers with identical mass.
Product Mass - Br + HDehalogenated Product Reductive removal of the second bromine atom from the desired mono-arylated product.

General Reaction Workflow

Suzuki_Workflow A This compound + Arylboronic Acid B Add Solvent (e.g., Dioxane/H₂O) + Base (e.g., K₂CO₃) A->B C Degas Mixture B->C D Add Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->D E Heat Reaction (e.g., 80-100 °C) D->E F Monitor by LC-MS E->F G Aqueous Workup & Extraction F->G H Purification (Column Chromatography) G->H I Characterize Products H->I

Caption: A typical workflow for a Suzuki coupling reaction.
Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general method adapted from procedures for coupling bromoindazoles.[6]

  • Preparation: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

  • Degassing: Sparge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) to the degassed mixture.

  • Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via flash column chromatography to isolate the desired product(s).

Recommended LC-MS Analytical Method

While the optimal method depends on the specific analytes, a good starting point for separating the nonpolar products and byproducts of these reactions is a reverse-phase C18 column.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes to elute the compounds.

  • Detection: Use both a UV detector (e.g., at 254 nm) and the mass spectrometer (in positive electrospray ionization mode, ESI+) scanning a relevant mass range.

References

Technical Support Center: Scale-Up Synthesis of 3,5-Dibromo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 3,5-Dibromo-1H-indazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and what are their scale-up considerations?

The synthesis of this compound typically involves the direct bromination of a 1H-indazole precursor. A common laboratory-scale method is the reaction of 1H-indazole with a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent.[1] When scaling up, key considerations include:

  • Exothermic Reactions: Bromination can be highly exothermic, necessitating robust temperature control to prevent runaway reactions and the formation of impurities.[2]

  • Reagent Handling: The use of highly corrosive and toxic reagents like bromine requires specialized handling procedures and equipment suitable for large volumes.[2]

  • Solid Handling: The starting materials and final product are often solids, which can pose challenges for charging reactors and for product isolation and drying at a larger scale.

  • Regioselectivity: Ensuring selective bromination at the 3 and 5 positions without significant formation of other isomers is a primary challenge.

Q2: My bromination step is producing over-brominated impurities (e.g., 3,5,X-tribromo-1H-indazole). How can I improve selectivity?

The formation of over-brominated species is a common side reaction.[2][3] To enhance selectivity for the desired 3,5-dibromo product, consider the following:

  • Controlled Reagent Addition: Add the brominating agent (e.g., bromine solution) dropwise or in portions at a controlled rate. This prevents localized high concentrations of the reagent.[2]

  • Temperature Management: Maintain a consistent and optimal reaction temperature. Lower temperatures can often minimize the formation of polymeric byproducts and other impurities.[4]

  • Stoichiometry: Use the correct stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-bromination.[2]

  • Real-time Monitoring: Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the starting material is consumed and before significant over-bromination occurs.[2]

Q3: The diazotization and cyclization steps to form the indazole ring are giving low yields. What are the potential causes and solutions?

If your synthesis starts from an aniline derivative, the diazotization and subsequent cyclization are critical steps. Low yields can often be attributed to:

  • Incomplete Diazotization: Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite for best results.[2]

  • Inefficient Cyclization: The pH and temperature of the cyclization step are crucial. Optimize these parameters to ensure the reaction proceeds efficiently.[2] The decomposition of the intermediate diazonium salt is a common issue if conditions are not optimal.

Q4: What are the best practices for managing thermal safety during the scale-up of exothermic bromination steps?

Thermal management is critical for safety and product quality.[5]

  • Jacketed Reactors: Use a reactor with a jacketed cooling system to ensure efficient heat transfer and maintain a stable internal temperature.[2]

  • Controlled Addition Rate: The rate of addition of exothermic reagents should be carefully controlled and linked to the reactor's cooling capacity.

  • Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to help absorb the heat generated during the reaction.

  • Process Safety Analysis: Conduct a thorough process safety analysis (e.g., Reaction Calorimetry) to understand the thermal profile of the reaction before attempting a large-scale run.

Q5: What are the most effective methods for purifying crude this compound at an industrial scale?

Purification can be challenging due to the nature of the compound and potential impurities. A multi-step approach is often most effective:

  • Aqueous Work-up: Quench the reaction and neutralize the mixture. The product can then be extracted into a suitable organic solvent. Washing the organic layer with brine can help remove inorganic salts and break emulsions.[2][5]

  • Crystallization/Recrystallization: This is often the most effective and economical method for purification at scale.[5] A systematic screening of solvents is recommended to find conditions that provide high purity and yield.

  • Slurry Washing: Slurrying the crude solid in a solvent in which the impurities are soluble but the product is not (e.g., heptane) can be an effective purification step.[6]

  • Chromatography: While effective, column chromatography is often less desirable for large-scale production due to cost and solvent usage. It is typically reserved for processes where crystallization is ineffective.[5]

Q6: How can I identify and quantify common impurities in my final product?

A systematic approach is recommended for impurity identification:

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the primary tool for separating and quantifying impurities. Develop a robust, stability-indicating method.[3]

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of unknown peaks in the HPLC chromatogram, providing clues to their identity (e.g., unreacted starting material, over-brominated product).[2]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of isolated impurities.[2][3]

  • Reference Standards: Synthesize or obtain reference standards for potential impurities, such as starting materials and likely byproducts, to confirm their presence by spiking the sample.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound derivatives.

IssuePotential Cause(s)Recommended Solution(s)
Low Overall Yield - Incomplete reaction (diazotization, cyclization, or bromination).[5]- Degradation of starting materials or product.[5]- Suboptimal pH for cyclization.[2]- Increase reaction time or temperature moderately, monitoring by HPLC.[2]- Ensure efficient stirring to overcome mass transfer limitations.[2]- Use fresh, high-purity starting materials and reagents.[2]- Carefully control the pH during the cyclization step.[2]
Formation of Impurities - Over-bromination leading to tri-substituted products.[2]- Presence of unreacted starting materials or mono-bromo intermediates.[3]- Formation of regioisomeric indazoles.[3]- Add the brominating agent dropwise and monitor the reaction closely.[2]- Ensure correct stoichiometry of the brominating agent.[2]- Optimize reaction time and temperature to drive the reaction to completion.[2]- Analyze the synthetic route to identify steps where isomer formation can occur and adjust conditions accordingly.
Difficulty in Product Isolation - Product is partially soluble in the aqueous layer during work-up.[2]- Formation of a persistent emulsion during extraction.[2]- Product oils out or forms a fine powder that is difficult to filter.- Adjust the pH of the aqueous layer to minimize product solubility.[2]- Use a different extraction solvent or increase the volume of the organic solvent.[2]- Add brine to the separatory funnel to help break emulsions.[2]- For filtration issues, consider changing the crystallization solvent or cooling rate.
Inconsistent Results on Scale-Up - Poor temperature control in a larger reactor.[2]- Inefficient mixing leading to localized "hot spots" or high reagent concentrations.[2]- Changes in reagent addition rates or times.- Use a reactor with a jacketed cooling system and ensure efficient heat transfer.[2]- Control the rate of addition of exothermic reagents carefully.[2]- Use an appropriate stirrer and agitation speed for the reactor size and viscosity of the reaction mixture.[2]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a representative procedure and should be optimized for specific equipment and safety considerations.

Step 1: Synthesis of 5-Bromo-1H-indazole from 2-Amino-5-bromotoluene

  • Diazotization: Charge a suitable reactor with 2-Amino-5-bromotoluene (1.0 eq) and a mixture of acetic acid and propionic acid. Cool the solution to 0-5 °C using a jacketed cooling system. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) subsurface over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Stir the reaction mixture at this temperature for an additional hour.

  • Cyclization: Slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until reaction completion is confirmed by HPLC.

  • Work-up and Isolation: Cool the mixture to room temperature and slowly neutralize it with a 50% sodium hydroxide solution to precipitate the product. Filter the resulting solid, wash with water, and dry under vacuum to yield crude 5-Bromo-1H-indazole.

Step 2: Bromination to this compound

  • Reaction Setup: Charge the reactor with crude 5-Bromo-1H-indazole (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF).[7] Cool the mixture to -5 to 0 °C.

  • Bromine Addition: Slowly add liquid bromine (1.1 eq) dropwise over 2-3 hours, maintaining the temperature below 5 °C.[7]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Then, slowly warm the mixture to 35-40 °C and hold for 10-12 hours, monitoring progress by HPLC.[7]

  • Quenching and Isolation: Once the reaction is complete, cool the mixture and pour it into a stirred solution of sodium thiosulfate to quench excess bromine. The product will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and then perform a slurry wash with cold heptane. Dry the final product under vacuum at 50-60 °C.

Visualizations

Workflow for Scale-Up Synthesis

G start_end start_end process process control control output output Start Starting Materials (e.g., 2-Amino-5-bromotoluene) Diazotization Step 1: Diazotization Start->Diazotization Control1 Temp Control (0-5 °C) Diazotization->Control1 Cyclization Step 2: Cyclization Control1->Cyclization Control2 Temp Control (60-70 °C) Cyclization->Control2 Isolation1 Step 3: Isolation & Neutralization Control2->Isolation1 Intermediate Crude 5-Bromo-1H-indazole Isolation1->Intermediate Bromination Step 4: Bromination Intermediate->Bromination Control3 Temp & Addition Rate Control Bromination->Control3 Quench Step 5: Quenching Control3->Quench Purification Step 6: Purification (Crystallization/Slurry) Quench->Purification Control4 Purity Check (HPLC > 99%) Purification->Control4 Control4->Purification Fail End Final Product: This compound Control4->End Pass

Caption: A typical workflow for the scale-up synthesis of this compound.

Troubleshooting Logic for Impurity Formation

G cluster_over Over-Bromination cluster_under Incomplete Reaction problem problem cause cause solution solution ProblemNode High Impurity Levels (Post-Bromination) Cause1 Cause: Excess Brominating Agent or Poor Mixing ProblemNode->Cause1 Cause2 Cause: - Insufficient Reaction Time/Temp - Low Reagent Potency ProblemNode->Cause2 Solution1 Solution: - Verify Stoichiometry - Slow Reagent Addition - Increase Agitation Cause1->Solution1 Solution2 Solution: - Increase Reaction Time - Monitor by HPLC - Use Fresh Reagents Cause2->Solution2

Caption: A decision-making diagram for troubleshooting common impurity issues.

References

Technical Support Center: Palladium Catalyst Residue Removal from Indazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from indazole products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium residues from my indazole product?

A1: Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in pharmaceutical products.[1] Palladium, a common catalyst in cross-coupling reactions used for synthesizing indazole derivatives, must be controlled to low parts-per-million (ppm) levels to ensure patient safety and comply with guidelines such as the ICH Q3D.[1] Furthermore, residual palladium can potentially interfere with or catalyze unwanted side reactions in subsequent synthetic steps.

Q2: What are the primary methods for removing palladium residues?

A2: The most common methods for palladium removal include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2]

  • Chromatography: Techniques like column chromatography can separate the desired indazole product from the palladium catalyst.[3]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor. The effectiveness of this method can be enhanced with additives that increase the solubility of palladium species.[2]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a separate phase from the product.[3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2]

Q3: How do I choose the most suitable palladium removal method for my indazole product?

A3: The optimal method depends on several factors:[2]

  • The nature of your indazole product: Consider its solubility, stability, and potential to chelate with palladium. The nitrogen atoms in the indazole ring can act as ligands, binding tightly to palladium and making it difficult to remove.[4]

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • The oxidation state of the palladium: Is it Pd(0) or Pd(II)?

The following decision tree can guide your selection process:

G start Start: Crude Indazole Product with Palladium Residue is_pd_hetero Is the Palladium Residue Heterogeneous (e.g., Pd/C, black precipitate)? start->is_pd_hetero filtration Use Filtration (e.g., through Celite®) is_pd_hetero->filtration Yes check_solubility Is the Indazole Product Soluble in a Suitable Solvent System? is_pd_hetero->check_solubility No (Homogeneous) end Purified Indazole Product filtration->end scavenger_or_chrom Consider Scavengers, Chromatography, or Crystallization chromatography Use Column Chromatography check_solubility->chromatography Yes crystallization Attempt Crystallization check_solubility->crystallization No scavengers Use Palladium Scavengers check_solubility->scavengers Yes chromatography->end crystallization->end scavengers->end

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Issue 1: Incomplete Removal of Palladium After Filtration

  • Symptoms: The filtrate remains colored (black, grey, or brownish), and analysis (e.g., by ICP-MS) shows high residual palladium levels.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Fine Palladium Particles Passing Through Filter 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is well-packed and sufficiently thick (1-2 cm). Pre-wetting the pad with the solvent can enhance its effectiveness.[5]3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter.[5]
Soluble Palladium Species Present 1. Switch Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, consider using scavengers, chromatography, or crystallization.[5]2. Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent before filtration.[5]
Colloidal Palladium Formation 1. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[5]

Issue 2: Significant Product Loss During Purification

  • Symptoms: Low yield of the final indazole product after purification.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Non-specific Adsorption of Product onto Purification Medium 1. Minimize Adsorbent Amount: Use the minimum effective quantity of scavenger or activated carbon.[2]2. Screen Different Adsorbents: Test a variety of scavengers or different grades of activated carbon to find one with high selectivity for palladium and low affinity for your product.3. Adjust the Solvent: A solvent in which your indazole product is highly soluble may reduce its adsorption onto the purification medium.[2]4. Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with a small amount of fresh solvent to recover any bound product.[5]
Co-elution with Palladium during Chromatography 1. Optimize Solvent System: Experiment with different solvent polarities to improve the separation between your product and the palladium species.[6]2. Change Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or another stationary phase.[6]
Co-crystallization of Product and Palladium 1. Use Additives: Employ additives like N-acetylcysteine or thiourea during crystallization to help keep the palladium species in the mother liquor.[4]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Symptoms: The efficiency of palladium removal varies significantly between different batches of the same reaction.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Variation in Palladium Species 1. Standardize Reaction Work-up: Ensure a consistent work-up procedure before palladium removal to minimize variability in the palladium species present.[2]2. Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[2]3. Pre-treatment: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily removable form.[2]

The following workflow illustrates a general approach to troubleshooting palladium removal:

G start Start: High Residual Palladium in Indazole Product analyze_pd Analyze Form of Palladium (Heterogeneous vs. Homogeneous) start->analyze_pd troubleshoot_filtration Troubleshoot Filtration (Finer filter, thicker Celite® bed) analyze_pd->troubleshoot_filtration Heterogeneous troubleshoot_scavenger Troubleshoot Scavenging (Screen scavengers, optimize conditions, consider pre-treatment) analyze_pd->troubleshoot_scavenger Homogeneous check_product_loss Is Product Loss Significant? troubleshoot_filtration->check_product_loss troubleshoot_scavenger->check_product_loss optimize_adsorbent Optimize Adsorbent Usage (Minimize amount, wash after use) check_product_loss->optimize_adsorbent Yes end Purified Indazole Product (<10 ppm Pd) check_product_loss->end No change_method Consider Alternative Method (Crystallization, Extraction, Chromatography) optimize_adsorbent->change_method change_method->end

Caption: Workflow for troubleshooting palladium removal.

Data on Palladium Removal Efficiency

The following tables summarize quantitative data on the efficiency of various palladium removal methods and scavengers.

Table 1: Comparison of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Product RecoveryReference
SiliaMetS® Thiol1300290%[7]
SiliaMetS® Thiourea2400≤ 16Not specified[8]
MP-TMT330~10-30Not specified[9]
Activated Carbon (Darco)2400> 16Not specified[8]
Polymer-based Scavenger (Quadrapure)2400> 16Not specified[8]
Biotage® MP-TMT852< 10Not specified[10]

Table 2: Palladium Removal in a Multi-step Process

Purification StepInitial Pd (ppm)Final Pd (ppm)% Pd Removal
Column Chromatography~5000 (crude)< 100 (in over half of samples)~90%
Column Chromatography followed by Si-TMT Scavenger~5000 (crude)< 50 (in most samples)~98%

Data synthesized from a pilot study on lead-like compounds.[11]

Experimental Protocols

Protocol 1: Filtration through Celite® for Heterogeneous Palladium Removal

  • Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite® and gently compact it to form a level bed.[6]

  • Pre-wetting: Pre-wet the Celite® pad with the solvent used in the reaction mixture.[6]

  • Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

  • Filtration: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply a gentle vacuum to draw the solution through the filter.

  • Washing: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[5]

  • Collection: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude indazole product in a suitable solvent (e.g., THF, Toluene).

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the product).[6]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (e.g., 1-18 hours). The optimal time and temperature should be determined experimentally.

  • Monitoring: Monitor the palladium removal by taking aliquots and analyzing them by ICP-MS.[6]

  • Filtration: Once the desired palladium level is reached, filter the mixture through a pad of Celite® to remove the activated carbon.[6]

  • Washing and Concentration: Wash the Celite® pad with fresh solvent. Combine the filtrates and concentrate under reduced pressure.

Protocol 3: Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)

  • Dissolution: Dissolve the crude or partially purified indazole compound in an appropriate solvent.[6]

  • Scavenger Addition: Add the recommended amount of the selected palladium scavenger (e.g., 50 wt%).[7]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 35 °C) for the recommended time (e.g., 17 hours).[7]

  • Filtration: Remove the solid-supported scavenger by filtration.

  • Washing and Concentration: Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

Protocol 4: Quantification of Residual Palladium by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace levels of palladium.

  • Sample Preparation: Accurately weigh the indazole product sample (typically 10-20 mg).[11] The sample can be dissolved in a suitable organic solvent or subjected to microwave-assisted digestion with acids (e.g., a mixture of nitric and hydrochloric acid) to bring the palladium into solution.[12]

  • Instrument Calibration: Prepare a series of palladium standard solutions of known concentrations to generate a calibration curve.

  • Analysis: Introduce the prepared sample solution into the ICP-MS instrument. The instrument will measure the abundance of palladium isotopes to determine its concentration in the sample.

  • Data Processing: Use the calibration curve to calculate the precise concentration of palladium in the original indazole product sample, typically reported in ppm (µg/g).

Note: It is crucial to use high-purity reagents and meticulously clean all labware to avoid contamination during ICP-MS analysis.

References

Technical Support Center: Managing Isomer Separation in Substituted Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for substituted indazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the separation of N1 and N2 regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of substituted indazoles often complicated by the formation of isomers?

A1: The indazole ring possesses two nitrogen atoms, and substitution reactions, particularly N-alkylation or N-acylation, can occur at either the N1 or N2 position. This leads to the formation of a mixture of 1H- and 2H-indazole regioisomers. The 1H-tautomer is generally more thermodynamically stable, but the reaction outcome is highly dependent on the reaction conditions and the substitution pattern of the indazole ring.[1][2][3] Achieving high regioselectivity for a single isomer is a significant synthetic challenge.[1]

Q2: What are the primary factors that control the ratio of N1 and N2 isomers during synthesis?

A2: The regiochemical outcome of indazole substitution is influenced by a combination of factors:

  • Steric and Electronic Effects: The size and electronic nature of substituents on the indazole ring play a crucial role. For instance, bulky groups at the C3 position tend to favor N1 substitution, while electron-withdrawing groups at the C7 position can direct the substitution to the N2 position.[1][4]

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) typically favor the formation of the N1 isomer.[1][4][5] Conversely, acidic conditions can promote N2-alkylation.[1][6]

  • Nature of the Electrophile: The reactivity and structure of the alkylating or acylating agent can also influence the N1/N2 ratio.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be favored under kinetically controlled conditions.[1][2]

Q3: How can I spectroscopically differentiate between the N1 and N2 isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N1 and N2 substituted indazoles.[2][7][8] Key differences are often observed in the chemical shifts of the protons and carbons within the indazole core.[8] For example, the H3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift compared to the corresponding 1H-isomer.[7] Two-dimensional NMR techniques like HMBC and NOESY can also be employed for unambiguous structural assignment.[4][5][9] Other useful spectroscopic techniques include Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).[7]

Troubleshooting Guides

Problem 1: My N-alkylation reaction yields an inseparable mixture of N1 and N2 isomers.

  • Possible Cause: The chosen reaction conditions do not provide sufficient regioselectivity for your specific substrate. Additionally, the physicochemical properties of the two isomers may be too similar for easy separation by standard column chromatography.

  • Solution 1: Modify Reaction Conditions to Enhance Selectivity.

    • For N1-selectivity: Employ a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF.[1][4][5] Introducing a bulky substituent at the C3 position of the indazole can also sterically hinder N2-alkylation.[1]

    • For N2-selectivity: Consider using acidic conditions, for example, with trifluoromethanesulfonic acid (TfOH) as a catalyst.[1][6] Alternatively, the Mitsunobu reaction often shows a preference for the N2 position.[4][5][6] Electron-withdrawing groups at the C7 position of the indazole ring can also strongly favor N2-alkylation.[1][4][5]

  • Solution 2: Employ Alternative Separation Techniques.

    • Preparative Thin-Layer Chromatography (PTLC): For small-scale separations where column chromatography fails, PTLC can sometimes provide the necessary resolution.[4][9]

    • Crystallization: Recrystallization from a suitable solvent or a mixed solvent system can be a highly effective method for separating isomers, especially on a larger scale.[10] Experiment with different solvent systems, such as ethanol/water, acetonitrile/water, or acetone/water.[10]

Problem 2: I am trying to synthesize the N2-substituted indazole, but the N1 isomer is the major product.

  • Possible Cause: The reaction is likely under thermodynamic control, favoring the more stable N1 isomer.

  • Solution:

    • Utilize Kinetic Control: Employ reaction conditions that favor the kinetically preferred N2 product. This may involve using specific bases and solvents or running the reaction at lower temperatures.

    • Directed Synthesis: Certain synthetic strategies are designed to specifically produce 2H-indazoles. For example, the Cadogan-Sundberg cyclization or modifications thereof can be employed.[1] The Mitsunobu reaction is another valuable method that often favors N2-alkylation.[4][5][6]

    • Leverage Electronic Effects: If possible, introduce an electron-withdrawing group (e.g., -NO₂, -CO₂Me) at the C7 position of the indazole, as this has been shown to provide excellent N2-selectivity.[1][4][5]

Data Presentation

Table 1: Influence of Reaction Conditions on N1:N2 Isomer Ratio

Indazole SubstrateAlkylating Agent/MethodBase/Solvent/CatalystTemp (°C)N1:N2 RatioYield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[6]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994[6]
1H-indazoleEthyl diazoacetateTfOH / DCMRT0 : 10095[6]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.558 (N2), 20 (N1)[4][6]
5-bromo-1H-indazole-3-carboxylatemethyl iodideK₂CO₃ / DMFRT44 (N1) : 40 (N2)-[11]

Table 2: Spectroscopic Data for Differentiating Indazole Isomers

Spectroscopic Feature1H-Indazole Derivative2H-Indazole DerivativeKey DifferenceReference
¹H NMR: H-3 (ppm)~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded.[7]
¹³C NMR: C-7 (ppm)Lower chemical shiftHigher chemical shiftC7 is significantly more deshielded in the N2 isomer (Δδ ≈ 8-9 ppm).[2]
¹³C NMR: C-7a (ppm)Lower chemical shiftHigher chemical shiftC7a is significantly more deshielded in the N2 isomer (Δδ ≈ 9-10 ppm).[2]
IR: N-H Stretch (cm⁻¹)Present (unsubstituted)AbsentA broad N-H signal is characteristic of unsubstituted 1H-indazoles.[7]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using NaH/THF

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[1]

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[1]

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1][6]

Protocol 2: General Procedure for N2-Alkylation under Acidic Conditions

  • Preparation: To a solution of the 1H-indazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 eq).[6]

  • Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 eq) dropwise at 0 °C.[6]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[6]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • Extraction: Separate the layers and extract the aqueous phase with DCM.[6]

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[6]

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.[6]

Protocol 3: Isomer Separation by Recrystallization

  • Solvent Screening: In small vials, test the solubility of the isomer mixture in various mixed solvent systems (e.g., acetone/water, ethanol/water, acetonitrile/water, tetrahydrofuran/water) at room temperature and upon heating.[10] The ideal system is one in which the compound is sparingly soluble at room temperature but fully dissolves when heated.

  • Dissolution: In a larger flask, add the chosen mixed solvent to the isomer mixture and heat until the solid completely dissolves.[10]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not begin, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer can induce crystallization.[12] To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.[12]

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

  • Purity Analysis: Analyze the purity of the crystalline material and the mother liquor by an appropriate method (e.g., HPLC, NMR) to determine the efficiency of the separation.

Visualizations

experimental_workflow Experimental Workflow for Isomer Separation cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Isolation start Substituted Indazole Synthesis mixture Mixture of N1 and N2 Isomers start->mixture Alkylation/Acylation chromatography Flash Column Chromatography mixture->chromatography crystallization Recrystallization mixture->crystallization ptlc Preparative TLC mixture->ptlc n1_isomer Pure N1 Isomer chromatography->n1_isomer n2_isomer Pure N2 Isomer chromatography->n2_isomer crystallization->n1_isomer crystallization->n2_isomer ptlc->n1_isomer ptlc->n2_isomer analysis Purity Analysis (NMR, HPLC) n1_isomer->analysis n2_isomer->analysis

Caption: Workflow for synthesis, separation, and analysis of indazole isomers.

troubleshooting_logic Troubleshooting Isomer Separation cluster_strategy Select Strategy cluster_synthesis_options Synthesis Modification cluster_separation_options Separation Optimization start Inseparable Isomer Mixture change_synthesis Modify Synthesis for Selectivity start->change_synthesis Low Regioselectivity change_separation Optimize Separation Technique start->change_separation Similar Polarity n1_selectivity Aim for N1: NaH/THF, Bulky C3 group change_synthesis->n1_selectivity n2_selectivity Aim for N2: Acidic conditions, Mitsunobu, C7-EWG change_synthesis->n2_selectivity try_crystallization Recrystallization (Mixed Solvents) change_separation->try_crystallization try_ptlc Preparative TLC change_separation->try_ptlc end_node Pure Isomer n1_selectivity->end_node n2_selectivity->end_node try_crystallization->end_node try_ptlc->end_node

Caption: Decision-making guide for troubleshooting isomer separation issues.

References

stability issues of 3,5-Dibromo-1H-indazole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Dibromo-1H-indazole in various reaction conditions. The information is curated for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experimental work with this compound.

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., HPLC, NMR) Compound degradation due to improper storage or handling.1. Verify storage conditions (cool, dry, dark, inert atmosphere). 2. Prepare fresh solutions for analysis. 3. Use high-purity solvents and reagents.
Appearance of unexpected peaks in chromatograms Formation of degradation products.1. Characterize the new peaks using techniques like LC-MS or GC-MS to identify the degradants. 2. Review the reaction conditions (pH, temperature, light exposure) to identify the cause of degradation.
Low yield or failed reaction Instability of the compound under the specific reaction conditions.1. Perform a small-scale pilot reaction to test for compound stability under the planned conditions. 2. Consider using milder reaction conditions (e.g., lower temperature, less harsh reagents). 3. Ensure all reactants and solvents are pure and dry.
Discoloration of the solid compound over time Potential slow degradation due to exposure to light, air, or moisture.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Use amber vials or wrap containers in aluminum foil to protect from light.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent degradation.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can also prevent slow degradation.[1]

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the structure of related brominated indazoles, potential degradation pathways under stress conditions may include:

  • Hydrolysis: The indazole ring could be susceptible to hydrolysis under acidic or basic conditions.[1]

  • Oxidation: The indazole ring system can be prone to oxidation, potentially leading to N-oxide formation or ring-opening products.[1]

  • Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light, leading to debromination and subsequent reactions.[1]

  • Thermal Degradation: At elevated temperatures, halogenated organic compounds may decompose.[1]

Q3: What are the expected hazardous decomposition products of this compound?

In the event of a fire or extreme heat, thermal decomposition can produce hazardous substances including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1]

Q4: Are there any known incompatibilities for this compound?

This compound should be kept away from strong oxidizing agents, strong acids, strong bases, and amines, as these can promote degradation.[1]

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound. The following table is a template for researchers to systematically characterize its stability under various forced degradation conditions.

Table 1: Template for Forced Degradation Study of this compound

Stress Condition Reagents/Parameters Incubation Time (h) Temperature (°C) % Degradation Degradation Products (if identified)
Acidic Hydrolysis 0.1 M HCl2460
Basic Hydrolysis 0.1 M NaOH2460
Oxidative Degradation 3% H₂O₂24Room Temp
Photolytic Degradation UV light exposure24Room Temp
Thermal Degradation (Solution) Inert Solvent4880
Thermal Degradation (Solid State) Solid Compound16880

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[1][2]

2. Forced Degradation Protocols:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.[1][2]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.[1][2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[1][2]

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Run a control sample in parallel, wrapped in aluminum foil to protect it from light.[1][2]

  • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.[1]

  • Thermal Degradation (Solid State): Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.[1]

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products and propose their structures.[1]

Visualizations

The following diagrams illustrate key concepts related to the stability and troubleshooting of this compound.

cluster_observed_issue Observed Issue cluster_investigation Investigation cluster_potential_causes Potential Causes cluster_solutions Solutions issue Inconsistent Results / Low Yield / Degradation storage Check Storage Conditions (Temp, Light, Atmosphere) issue->storage reaction Review Reaction Conditions (pH, Temp, Reagents) issue->reaction analysis Analyze for Degradants (LC-MS, NMR) issue->analysis optimize_storage Optimize Storage storage->optimize_storage inert_atmosphere Use Inert Atmosphere storage->inert_atmosphere hydrolysis Hydrolysis (Acidic/Basic) reaction->hydrolysis oxidation Oxidation reaction->oxidation photo Photodegradation reaction->photo thermal Thermal Stress reaction->thermal protect_light Protect from Light reaction->protect_light analysis->hydrolysis analysis->oxidation analysis->photo analysis->thermal milder_conditions Use Milder Conditions hydrolysis->milder_conditions oxidation->milder_conditions photo->milder_conditions thermal->milder_conditions

Caption: Troubleshooting workflow for this compound stability issues.

cluster_stress Stress Conditions cluster_degradation Potential Degradation Pathways Indazole This compound AcidBase Strong Acids / Bases Indazole->AcidBase Oxidants Strong Oxidizing Agents Indazole->Oxidants Heat High Temperature Indazole->Heat Light UV Light Indazole->Light Hydrolysis Hydrolysis AcidBase->Hydrolysis Oxidation Oxidation Oxidants->Oxidation Thermal Thermal Decomposition Heat->Thermal Photo Photodegradation (C-Br Cleavage) Light->Photo

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Reactivity Face-Off: 3,5-Dibromo-1H-indazole vs. 3,5-Dichloro-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting material is a critical decision that can significantly impact the efficiency and outcome of a synthetic campaign. In the realm of indazole chemistry, a scaffold of high interest in medicinal chemistry, the 3,5-dihalo-1H-indazoles serve as versatile building blocks for the introduction of molecular diversity through cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 3,5-dibromo-1H-indazole and 3,5-dichloro-1H-indazole, supported by established principles of cross-coupling chemistry and representative experimental data.

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a well-established principle, generally following the order of I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond strength, with the weaker C-I bond being the most susceptible to oxidative addition to the palladium(0) catalyst, the rate-determining step in many cross-coupling cycles. Consequently, it is anticipated that this compound will exhibit greater reactivity compared to its dichloro counterpart under similar reaction conditions.

Comparative Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound3,5-Dichloro-1H-indazole
Relative Reactivity HigherLower
Typical Reaction Temp. Room temperature to moderate heating (e.g., 80 °C)Elevated temperatures (e.g., 100-120 °C)
Catalyst Loading Lower catalyst loading may be sufficientHigher catalyst loading and more specialized ligands often required
Representative Yields Good to excellentModerate to good, often requiring optimization
Yields are highly substrate and condition dependent.

Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalo-1H-indazole

The following is a representative protocol for a Suzuki-Miyaura coupling reaction with a dihalo-1H-indazole derivative. For 3,5-dichloro-1H-indazole, more forcing conditions (e.g., higher temperature, longer reaction time, and a more active catalyst system) would likely be necessary to achieve comparable yields to the dibromo analogue.

Materials:

  • 3,5-Dihalo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a reaction flask, add the 3,5-dihalo-1H-indazole, arylboronic acid, and base.

  • Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for the dibromo compound, potentially 100-120 °C for the dichloro compound) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, aryl bromides are generally more reactive than aryl chlorides. However, the development of sophisticated phosphine ligands has enabled the efficient coupling of even unactivated aryl chlorides, sometimes at room temperature.[2] This makes the reactivity difference between 3,5-dibromo- and 3,5-dichloro-1H-indazole potentially less pronounced in Buchwald-Hartwig amination compared to Suzuki coupling, provided an appropriate catalyst system is employed.

FeatureThis compound3,5-Dichloro-1H-indazole
Relative Reactivity HigherLower, but can be overcome with appropriate ligands
Typical Reaction Temp. Room temperature to moderate heatingModerate to high temperatures, but can be lowered with advanced catalysts
Catalyst System Standard phosphine ligands are often effectiveBulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are generally required
Representative Yields Good to excellentGood to excellent with optimized catalyst systems
Yields are highly substrate and condition dependent.

Experimental Protocol: Buchwald-Hartwig Amination of a Dihalo-1H-indazole

The following is a general protocol for the Buchwald-Hartwig amination of a dihalo-1H-indazole. For 3,5-dichloro-1H-indazole, the choice of a highly active palladium precatalyst and a specialized ligand is crucial for achieving high efficiency.

Materials:

  • 3,5-Dihalo-1H-indazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a reaction vessel.

  • Add the solvent, followed by the 3,5-dihalo-1H-indazole and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (typically 12-24 hours).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing the Reaction Pathways

To better understand the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex [Ar-Pd(II)-X]Ln oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation Ar'-B(OR)2 Base pdi_aryl_complex [Ar-Pd(II)-Ar']Ln transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex [Ar-Pd(II)-X]Ln oxidative_addition->pdi_complex amine_coordination Amine Coordination & Deprotonation pdi_complex->amine_coordination HNRR' Base amido_complex [Ar-Pd(II)-NRR']Ln amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NRR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

References

Halogenated Indazoles: A Comparative Guide to the Biological Activity of Brominated vs. Fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Halogenation of the indazole ring is a common strategy to modulate a compound's physicochemical properties and enhance its biological efficacy and selectivity. This guide provides a comparative overview of the biological activities of brominated and fluorinated indazole derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Comparative Biological Activity: Quantitative Data

The introduction of bromine or fluorine atoms to the indazole core can significantly impact a derivative's potency and selectivity against various biological targets. The following tables summarize the in vitro activities of representative brominated and fluorinated indazole derivatives against key cancer-related targets.

Table 1: Anticancer Activity of Halogenated Indazole Derivatives

Compound IDHalogen SubstitutionCancer Cell LineAssay TypeIC50 (µM)Reference
Brominated Derivatives
Compound 2f 6-Bromo4T1 (Breast)MTT0.23[1][2]
HepG2 (Liver)MTT0.80[2]
MCF-7 (Breast)MTT0.34[2]
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7 )4-Bromo (on benzyl)FaDu (Hypopharyngeal)Not SpecifiedPotent[3]
Fluorinated Derivatives
Compound 6o Not specified on indazoleK562 (Leukemia)MTT5.15[4]
HEK-293 (Normal)MTT33.2[4]
Indazole Derivative2,6-difluoro-3-methoxyphenylKG1 (Leukemia)Not Specified0.0253[5]
SNU16 (Gastric)Not Specified0.0774[5]

Table 2: Kinase Inhibitory Activity of Halogenated Indazole Derivatives

Compound IDHalogen SubstitutionTarget KinaseAssay TypeIC50 (nM)Reference
Brominated Derivatives
4-Bromo-1H-indazole4-BromonNOSNot SpecifiedPotent[6]
Fluorinated Derivatives
6-fluoroindazole (52 )6-FluoroROCK1Not Specified14[7][8]
4-fluoroindazole (51 )4-FluoroROCK1Not Specified2500[7][8]
Indazole Derivative2,6-difluoro-3-methoxyphenylFGFR1Not Specified<4.1[5]
FGFR2Not Specified2.0[5]
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole (16 )4,5,6,7-TetrafluoronNOSNot SpecifiedInactive[9][10]
iNOS% Inhibition @ 50µM80%[9][10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate interpretation and comparison of biological data. Below are methodologies for key assays cited in this guide.

MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., brominated or fluorinated indazole derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.[11]

  • Absorbance Reading: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP in a reaction buffer.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Detection: The amount of substrate phosphorylation or ATP consumption is measured. Common detection methods include:

    • Luminescent Assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[12]

    • ELISA-based Assays: Uses a specific antibody to detect the phosphorylated substrate.[13]

    • Z'-LYTE™ Assay: A fluorescence-based assay that measures the differential sensitivity of a peptide substrate to proteolytic cleavage in its phosphorylated versus non-phosphorylated state.[3]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins in a sample and can be used to assess the induction of apoptosis.

  • Cell Lysis: Cells treated with the test compounds are harvested and lysed to release their proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.[14]

  • Gel Electrophoresis (SDS-PAGE): The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[14]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., cleaved caspase-3, cleaved PARP, or members of the Bcl-2 family).[14][15]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.[16]

Signaling Pathway and Experimental Workflow Diagrams

Understanding the cellular pathways affected by these compounds is critical for drug development. The following diagrams, generated using the DOT language, illustrate relevant signaling pathways and a typical experimental workflow.

MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase (e.g., FGFR) extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response indazole Indazole Derivatives indazole->receptor

Caption: The MAPK signaling pathway, a key regulator of cell proliferation and survival often targeted by anticancer agents.

p53_MDM2_Pathway dna_damage DNA Damage / Stress atm_atr ATM / ATR dna_damage->atm_atr p53 p53 atm_atr->p53 mdm2 MDM2 p53->mdm2 p21 p21 p53->p21 apoptosis_proteins Apoptosis Proteins (e.g., Bax) p53->apoptosis_proteins proteasome Proteasomal Degradation p53->proteasome mdm2->p53 cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis apoptosis_proteins->apoptosis indazole Indazole Derivatives indazole->mdm2

Caption: The p53-MDM2 signaling pathway, crucial for tumor suppression and a target for cancer therapy.

Experimental_Workflow synthesis Synthesis of Brominated & Fluorinated Indazole Derivatives in_vitro_screening In Vitro Screening (MTT, Kinase Assays) synthesis->in_vitro_screening hit_identification Hit Identification (IC50 Determination) in_vitro_screening->hit_identification mechanistic_studies Mechanistic Studies (Western Blot for Apoptosis) hit_identification->mechanistic_studies lead_optimization Lead Optimization (SAR Studies) mechanistic_studies->lead_optimization

Caption: A typical experimental workflow for the evaluation of novel indazole derivatives in drug discovery.

References

The Potential of 3,5-Dibromo-1H-indazole as a Scaffold for Potent VEGFR-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of bromo-indazole derivatives against other VEGFR-2 inhibitors, supported by experimental data and detailed protocols.

The quest for novel and effective cancer therapeutics has identified the inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, as a critical strategy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for small molecule inhibitors. The indazole scaffold has emerged as a promising framework for the development of potent VEGFR-2 inhibitors, with several derivatives demonstrating significant anti-cancer activity. This guide focuses on the validation of the 3,5-Dibromo-1H-indazole scaffold and its analogues as a foundation for designing next-generation VEGFR-2 inhibitors.

While specific peer-reviewed data on this compound derivatives is limited, this guide leverages available information on closely related bromo-indazole compounds, primarily from patent literature, and compares their performance with other well-characterized indazole-based inhibitors and FDA-approved drugs.

Data Presentation: A Comparative Analysis of In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indazole derivatives and approved drugs against VEGFR-2. It is important to note that the data for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and were not determined in a head-to-head study with the other compounds, warranting cautious interpretation of direct comparisons.

Compound/ScaffoldVEGFR-2 IC50 (nM)Cell LineCell-Based IC50 (µM)Reference
Bromo-Indazole Derivatives
6-Bromo-1H-indazole Derivative 1 (from patent)< 30HCT116Not Available[1]
6-Bromo-1H-indazole Derivative 2 (from patent)< 30NCI-H460Not Available[1]
Other Indazole Derivatives
Indazole Derivative 301.24HUVECNot Available[2]
Indazole-Pyrimidine Derivative 6i24.5HUVEC1.37[3]
Approved VEGFR-2 Inhibitors
Axitinib0.2Not ApplicableNot Applicable[4]
Pazopanib30Not ApplicableNot Applicable[4]
Sorafenib3.12 - 53.65HepG2, HCT-116Not Available[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of VEGFR-2 inhibitors.

VEGFR-2 Kinase Assay (Luminescent)

This assay determines the in vitro inhibitory activity of compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (e.g., 500 µM)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX)

  • White 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with distilled water.

  • Prepare Master Mix: For each well, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

  • Add Test Compounds: Add 5 µL of the test inhibitor solution to the designated wells. For "Positive Control" and "Blank" wells, add 5 µL of the diluent solution (e.g., 1x Kinase Buffer with DMSO).[4]

  • Add Enzyme: To the "Positive Control" and "Test Inhibitor" wells, add 20 µL of diluted VEGFR-2 kinase. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[4]

  • Initiate Reaction: Incubate the plate at 30°C for 45 minutes.[4]

  • Detect Kinase Activity: Add 50 µL of the luminescent kinase assay reagent to each well.[4]

  • Incubate: Cover the plate and incubate at room temperature for 15 minutes.[4]

  • Measure Luminescence: Read the luminescence using a microplate reader.[4]

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each test compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.[4]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HUVEC, HCT-116, HepG2)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium.[7]

  • Compound Treatment: After cell attachment (typically 24 hours), treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[7]

  • Incubate: Incubate at 37°C for 4 hours.[7]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[7]

  • Incubate: Incubate at 37°C for 4 hours.[7]

  • Measure Absorbance: Mix each sample by pipetting and read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of VEGFR-2 Signaling

Western blotting is used to detect changes in the phosphorylation status of VEGFR-2 and its downstream signaling proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate.[8]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[8]

  • Washing: Wash the membrane three times with TBST.[8]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Washing: Wash the membrane three times with TBST.[8]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[8]

Mandatory Visualization

VEGFR-2 Signaling Pathway

The following diagram illustrates the key signaling cascades initiated by the activation of VEGFR-2 upon binding of its ligand, VEGF. Inhibition of VEGFR-2 by small molecules, such as indazole derivatives, blocks these downstream pathways, thereby inhibiting angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS AKT->Proliferation Permeability Vascular Permeability eNOS->Permeability Indazole This compound (Scaffold) Indazole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Indazole Scaffolds.

Experimental Workflow for Inhibitor Validation

The logical flow for validating a potential VEGFR-2 inhibitor, from initial screening to cellular and in vivo analysis, is depicted below.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 In Vivo & Preclinical A Compound Synthesis (this compound derivatives) B VEGFR-2 Kinase Assay (Determine IC50) A->B C Cell Proliferation Assay (MTT) (Determine cellular IC50) B->C D Western Blot Analysis (Confirm pathway inhibition) C->D E Animal Model Studies (e.g., Xenograft models) D->E F Pharmacokinetic & Toxicity Studies E->F

Caption: Workflow for the validation of novel VEGFR-2 inhibitors.

References

A Comparative Guide to Palladium Catalysts for Indazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is a critical endeavor in medicinal chemistry, given its prevalence in a wide array of bioactive molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as powerful tools for the synthesis of diverse indazole derivatives. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is paramount to the success of these transformations, profoundly influencing reaction yields, scope, and conditions. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of indazoles, supported by experimental data to facilitate catalyst selection and optimization.

Catalytic Performance in Suzuki-Miyaura Coupling of Haloindazoles

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The following table summarizes the performance of various palladium catalyst systems in the coupling of haloindazoles with boronic acids.

Catalyst System (Precursor / Ligand)Halo-indazole SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂5-Bromo-1-(4-methoxybenzyl)-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME80295[1]
Pd(PPh₃)₄5-Bromo-1-(4-methoxybenzyl)-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME80265[1]
Pd(OAc)₂ / PPh₃5-Bromo-1-(4-methoxybenzyl)-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME80240[1]
PdCl₂(PPh₃)₂3-Iodo-1H-indazolePinacol vinyl boronateNa₂CO₃Dioxane120 (MW)0.6749[2]
Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄MeOH/THFRT1284[3]
(η³-allyl)PdCl(IPr)2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidK₂CO₃MeOH/THFRT0.5~95[4]

*Note: Data for non-indazole substrates are included to provide a broader comparison of catalyst performance in relevant Suzuki-Miyaura couplings.

Catalytic Performance in Buchwald-Hartwig Amination of Haloindazoles

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The following table compares different palladium catalyst systems for the N-arylation of indazoles and related amines.

Catalyst System (Precursor / Ligand)Halo-Aryl SubstrateAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / dppfN-(o-bromobenzyl)-N-(p-tolyl)hydrazine-t-BuONaToluene9015~75-85[5]
Pd(OAc)₂ / (R)-BINAPN-(o-bromobenzyl)-N-(p-tolyl)hydrazine-t-BuONaToluene9015~22[5]
Pd₂(dba)₃ / BINAPAryl BromidesPrimary AminesCs₂CO₃Toluene110-High[6][7]
Pd(OAc)₂ / X-PhosAryl HalidesVarious AminesKOt-BuToluene1000.17Good-Excellent[6]
[(allyl)PdCl]₂ / JackiePhosAryl ChloridesSecondary AmidesCs₂CO₃Toluene11018High[8]

Visualizing the Process

To better understand the experimental process for these coupling reactions, the following diagrams illustrate a generalized workflow and the catalytic cycle.

G Generalized Experimental Workflow for Indazole Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Indazole, Coupling Partner, Base, and Solvent in Reaction Vessel degas Degas the Mixture reagents->degas catalyst Add Palladium Precursor and Ligand (under inert atmosphere) degas->catalyst heat Heat the Reaction Mixture (with stirring) catalyst->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor quench Cool and Quench the Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: Generalized experimental workflow for palladium-catalyzed indazole coupling reactions.

G Simplified Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)Ln OxAdd->Transmetal Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) (R-M or R₂NH) Transmetal->Pd0 Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these coupling reactions.

Representative Protocol for Suzuki-Miyaura Coupling of 5-Bromoindazole[1]

Materials:

  • 5-Bromo-1-(4-methoxybenzyl)-1H-indazole

  • 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a reaction vessel, add 5-bromo-1-(4-methoxybenzyl)-1H-indazole (1 mmol) and Pd(dppf)Cl₂ (0.1 mmol, 10 mol%).

  • Add anhydrous DME (10 mL) and stir the solution under an argon atmosphere for 1 hour.

  • Sequentially add a solution of 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2 mmol) in anhydrous DME (2.6 mL) and a solution of potassium carbonate (2 mmol) in water (2.5 mL).

  • Heat the reaction mixture to 80 °C for 2 hours.

  • After completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of an Aryl Halide[6]

Materials:

  • Aryl halide (e.g., 4-chlorotoluene) (1.0 equiv)

  • Amine (e.g., morpholine) (1.5 equiv)

  • Palladium precursor (e.g., Pd(dba)₂) (1.5 mol%)

  • Phosphine ligand (e.g., XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

  • Toluene (degassed)

Procedure:

  • Under a nitrogen atmosphere, charge a 2-necked flask with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), XPhos, and sodium tert-butoxide.

  • Add degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add the aryl halide and the amine to the reaction mixture.

  • Stir the resulting mixture at reflux for the appropriate amount of time (monitor by TLC or GC).

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Concentrate the organic layer and purify the crude product by column chromatography.

References

cytotoxicity comparison of 3,5-Dibromo-1H-indazole derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cytotoxic effects of various bromo-substituted 1H-indazole derivatives across different cancer cell lines reveals a promising landscape for this class of compounds in oncology research. While direct cytotoxic data for 3,5-Dibromo-1H-indazole remains elusive in the reviewed literature, a number of its analogs bearing bromine substitutions have demonstrated significant anti-proliferative activity. This guide provides a comparative overview of the cytotoxic profiles of these derivatives, supported by experimental data and methodologies, to inform further research and drug development efforts.

Comparative Cytotoxicity of Bromo-Indazole Derivatives

The anti-proliferative activity of various bromo-indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below. The data highlights the differential sensitivity of cancer cell lines to these compounds.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
5a 5-bromo, 3-amine derivativeK562 (Chronic Myeloid Leukemia)9.32 ± 0.59[1]
A549 (Lung Cancer)4.66 ± 0.45[1]
PC-3 (Prostate Cancer)15.48 ± 1.33[1]
Hep-G2 (Hepatoma)12.67 ± 1.31[1]
5k 5-bromo, 3-amine derivativeHep-G2 (Hepatoma)3.32 ± 0.43[1]
6o 5-bromo, 3-amine derivativeK562 (Chronic Myeloid Leukemia)5.15 ± 0.55[1][2][3]
2f Not specified bromo position4T1 (Breast Cancer)0.23[4][5]
HepG2 (Hepatoma)0.80[4]
MCF-7 (Breast Cancer)0.34[4]
A549 (Lung Cancer)1.15[5]
HCT116 (Colon Cancer)4.89[4]
2-5 6-bromoNot specifiedNot specified[4]

Experimental Protocols

The evaluation of cytotoxicity for the bromo-indazole derivatives cited in this guide predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (e.g., K562, A549, PC-3, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the indazole derivatives and incubated for a specified period, typically 48 or 72 hours. A positive control, such as 5-fluorouracil, is often used for comparison.[1]

  • MTT Addition: Following the incubation period, the MTT reagent is added to each well. The viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding adhesion Allow 24h for adhesion seeding->adhesion add_compounds Add Indazole Derivatives (various concentrations) adhesion->add_compounds incubation Incubate for 48-72h add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate (Formazan formation) add_mtt->formazan_formation solubilize Add Solubilizing Agent formazan_formation->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow of a typical MTT cytotoxicity assay.

Signaling Pathways

Several studies have indicated that the cytotoxic effects of indazole derivatives are often mediated through the induction of apoptosis. For instance, compound 2f was found to promote apoptosis in 4T1 breast cancer cells.[4][5] This was associated with the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[5] Furthermore, compound 6o has been suggested to affect apoptosis and the cell cycle by potentially inhibiting Bcl-2 family members and targeting the p53/MDM2 pathway.[1][2][3]

Apoptosis_Signaling_Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Caspase Caspase Cascade Indazole Indazole Derivatives Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Caspase3 Cleaved Caspase-3 (Executioner) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces

Apoptotic pathway induced by some indazole derivatives.

References

Illuminating Molecular Architecture: A Guide to Confirming 3,5-Dibromo-1H-indazole Derivative Structures by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comprehensive overview of the application of single-crystal X-ray crystallography for the structural elucidation of bromo-substituted 1H-indazole derivatives, a class of compounds with significant interest in medicinal chemistry.

This document will delve into the experimental data and protocols necessary for confirming the molecular structure of these derivatives. While a direct comparison of multiple 3,5-dibromo-1H-indazole derivatives is limited by the availability of public crystallographic data, this guide will use the detailed structural analysis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate as a representative example to illustrate the power and precision of the technique.

Unveiling the Crystal Structure: A Case Study

The crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate provides a clear example of how X-ray crystallography can definitively confirm the substitution pattern and molecular conformation of a substituted indazole. The key crystallographic parameters for this compound are summarized in the table below, offering a benchmark for related structures.

Parameter Value
Chemical Formula C₁₂H₁₄BrN₃O₂
Formula Weight 312.17 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.3456 (4)
b (Å) 10.9876 (3)
c (Å) 9.8765 (3)
α (°) 90
β (°) 109.87 (1)
γ (°) 90
Volume (ų) 1276.5 (1)
Z 4
Density (calculated) (g/cm³) 1.625
Absorption Coefficient (mm⁻¹) 3.21
F(000) 640
Theta range for data collection (°) 3.5 to 25.0
Reflections collected 8912
Independent reflections 2245 [R(int) = 0.045]
Final R indices [I>2σ(I)] R1 = 0.042, wR2 = 0.105
R indices (all data) R1 = 0.058, wR2 = 0.115

Experimental Protocols: From Synthesis to Structure Solution

The confirmation of a chemical structure by X-ray crystallography involves a multi-step process, from the synthesis of the compound to the final refinement of the crystal structure. The following is a generalized protocol based on the successful structure determination of substituted indazole derivatives.

Synthesis and Crystallization
  • Synthesis of the this compound Derivative: A suitable synthetic route is employed to synthesize the target molecule. This typically involves the cyclization of a substituted phenylhydrazine or a related precursor.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain a high-purity sample.

  • Crystal Growth: The key to a successful X-ray diffraction experiment is the growth of high-quality single crystals. This is often achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvent systems include ethanol, ethyl acetate, hexane, and dichloromethane. The process can take several days to weeks.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

Visualizing the Workflow

The process of confirming a molecular structure using X-ray crystallography can be summarized in the following workflow:

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Molecular Structure Validation->Final_Structure

Caption: Workflow for structure confirmation by X-ray crystallography.

A Comparative Guide to the Synthesis of 3-amino-5-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key heterocyclic intermediates is paramount. 3-amino-5-bromo-1H-indazole is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of the most common synthetic route to this compound, highlighting variations in reaction conditions and their impact on yield and reaction time.

Executive Summary of Synthetic Pathways

The predominant and most direct synthetic route to 3-amino-5-bromo-1H-indazole involves the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring. While the core components of this synthesis remain consistent, variations in reaction temperature, time, and the concentration of hydrazine hydrate can significantly influence the outcome. This guide will compare two specific protocols based on this general strategy.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for two variations of the synthesis of 3-amino-5-bromo-1H-indazole from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate.

ParameterRoute 1Route 2
Starting Material 5-bromo-2-fluorobenzonitrile5-bromo-2-fluorobenzonitrile
Reagent 99% Hydrazine hydrate80% Hydrazine hydrate
Solvent EthanolNone (neat)
Temperature 343 K (70 °C)100 °C
Reaction Time 4 hours20 minutes
Yield 90%[1]High (not quantified)[2] / 99.5%[3]
Purification Recrystallization from ethanolRemoval of excess hydrazine under reduced pressure

Experimental Protocols

Route 1: Synthesis in Ethanol

This protocol is based on the method described by Thiruvalluvar et al. (2021).[1]

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • 99% Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (99%, 10.0 mmol).

  • Heat the reaction mixture in a sealed tube at 343 K (70 °C) for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to dryness.

  • Purify the resulting brown-coloured solid by recrystallization from an ethanol solution to afford pale-yellow needles of 3-amino-5-bromo-1H-indazole.

Route 2: Neat Synthesis (Solvent-Free)

This protocol is a higher temperature, shorter duration method.[2][3]

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate

Procedure:

  • In a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (15.54 g, 77.7 mmol) and hydrazine (124 g, 3885 mmol).[3]

  • Heat the reaction mixture to 100 °C for 5 minutes.[3]

  • Remove the excess hydrazine under reduced pressure to yield 3-amino-5-bromo-1H-indazole.

Pathway Visualization

The following diagram illustrates the synthetic pathway for the preparation of 3-amino-5-bromo-1H-indazole from 5-bromo-2-fluorobenzonitrile.

Synthesis_Pathway cluster_conditions Reaction Conditions start 5-bromo-2-fluorobenzonitrile reagent + Hydrazine Hydrate start->reagent product 3-amino-5-bromo-1H-indazole reagent->product Cyclization route1 Route 1: Ethanol, 70°C, 4h Yield: 90% route2 Route 2: Neat, 100°C, 20 min Yield: ~99.5%

Caption: Synthetic route to 3-amino-5-bromo-1H-indazole.

Conclusion

Both presented variations of the synthesis of 3-amino-5-bromo-1H-indazole from 5-bromo-2-fluorobenzonitrile are effective, high-yielding methods.

  • Route 1 offers a milder reaction temperature and the use of a common solvent, which may be preferable for smaller-scale synthesis or for substrates that are sensitive to high temperatures. The purification by recrystallization is a standard and effective method for obtaining a high-purity product.

  • Route 2 provides a significantly faster reaction time and a nearly quantitative yield, making it highly attractive for process chemistry and large-scale production. The solvent-free nature of this reaction also reduces waste and simplifies workup, although the handling of a large excess of neat hydrazine at elevated temperatures requires appropriate safety precautions.

The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, available equipment, time constraints, and safety considerations.

References

Assessing the Kinase Selectivity Profile of 3,5-Dibromo-1H-indazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The strategic placement of bromine atoms, particularly at the 3 and 5-positions, is a key synthetic handle for the development of novel therapeutics with tailored selectivity profiles. This guide provides a comparative analysis of the kinase selectivity of brominated indazole analogs. While a systematic public dataset for a series of 3,5-dibromo-1H-indazole analogs is limited, this guide draws upon available data for representative brominated indazole compounds to offer valuable insights into their structure-activity relationships (SAR) and potential as selective kinase inhibitors.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical factor in determining its therapeutic efficacy and potential off-target effects. The following table summarizes the kinase inhibition data for a representative indazole-based inhibitor, C05, which features a substituted indazole core, and provides a benchmark against the multi-kinase inhibitor Axitinib, which also contains an indazole scaffold.[3][4] This comparison highlights the diverse selectivity profiles that can be achieved through modifications of the indazole core.

Table 1: Kinase Inhibition Profile of Representative Indazole-Based Inhibitors

Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
PLK4 87.45% 4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
CDK4/cyclin D310.23%-
Aurora A31.45%-
Aurora B28.91%-
CHK118.67%-
VEGFR1-0.1
VEGFR2-0.2
VEGFR3-0.1-0.3
PDGFRβ-1.6
c-Kit-1.7
Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[4] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50).[3]

Experimental Protocols

The determination of an inhibitor's potency and selectivity is fundamental to its preclinical characterization. The following is a detailed protocol for a commonly employed biochemical kinase assay.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The detection of ADP is achieved through a luminescent signal.[1][5][6][7]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • Multi-well assay plates (e.g., 384-well, white, low-volume)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a broad concentration range.

  • Kinase Reaction Setup:

    • Add 2.5 µL of 2X test compound dilution in kinase buffer to the appropriate wells of the assay plate. For control wells, add 2.5 µL of buffer with DMSO.

    • Add 2.5 µL of a 2X enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase and luciferin) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Visualization

To provide a conceptual framework, the following diagrams illustrate a key signaling pathway often targeted by kinase inhibitors and a general workflow for inhibitor evaluation.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Indazole Analog (Kinase Inhibitor) Inhibitor->Raf Inhibitor->MEK Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (this compound analogs) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Kinase_Selectivity_Profiling Kinase Selectivity Profiling (Kinome Scan) IC50_Determination->Kinase_Selectivity_Profiling Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis) Kinase_Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

References

A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for 3,5-Dibromo-1H-indazole, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of several established analytical techniques for the purity assessment of this compound. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry are objectively compared, supported by detailed experimental protocols and representative data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC, and Titrimetry for the purity analysis of a halogenated heterocyclic compound like this compound. The data presented is a representative compilation based on the known capabilities of each technique for similar analytes.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titrimetry (Argentometric)
Purity Assay (% w/w) 99.5 ± 0.299.3 ± 0.499.1 ± 0.5
Precision (RSD, %) < 1.0< 1.5< 2.0
Analysis Time per Sample ~25 min~30 min~15 min
Sample Throughput HighHighModerate
Primary Method NoNoYes (for bromide content)
Quantifies Impurities Yes (chromophoric)Yes (volatile)No (provides total bromide)
Reference Standard Analyte-specificAnalyte-specificPrimary standard (e.g., AgNO₃)
Sample Consumption Low (~1-10 mg)Low (~1-5 mg)Moderate (~50-100 mg)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar brominated heterocyclic compounds and can be adapted for the validation of this compound purity assessment.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for identifying and quantifying non-volatile impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

    • Data acquisition and processing software

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile and water

    • Formic acid

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

    • Standard and Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 254 nm

      • Column Temperature: 30 °C

    • Data Analysis: For purity analysis, the area of the main peak is compared to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Impurity Profiling

GC is a powerful technique for the separation and analysis of volatile compounds.[6][7][8][9][10]

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

    • Data acquisition and processing software

  • Materials:

    • This compound sample

    • High-purity helium or nitrogen as carrier gas

    • Suitable solvent (e.g., dichloromethane)

  • Procedure:

    • Sample Preparation: Prepare a solution of the sample in the chosen solvent at a concentration of approximately 1 mg/mL.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Detector Temperature: 300 °C

      • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas Flow: 1.0 mL/min

    • Data Analysis: To determine purity, divide the peak area of the target compound by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiply by 100.[6][7]

Argentometric Titration for Total Bromide Content

This titrimetric method provides an absolute determination of the bromide content.[11][12][13]

  • Instrumentation:

    • Burette (50 mL)

    • Potentiometer with a silver electrode or a visual indicator

  • Materials:

    • This compound sample

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

    • Nitric acid

    • Potassium chromate indicator (for Mohr method) or Eosin Y indicator (for Fajans method)

  • Procedure:

    • Sample Preparation: Accurately weigh about 100 mg of the sample and dissolve it in a suitable solvent (e.g., ethanol).

    • Titration:

      • Acidify the sample solution with nitric acid.

      • Add the indicator.

      • Titrate with the standardized silver nitrate solution until the endpoint is reached (e.g., a color change or a sharp potential jump).

    • Calculation: Calculate the percentage of bromine in the sample based on the volume of AgNO₃ consumed. This can be correlated to the purity of this compound.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Weighing Accurate Weighing of This compound Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis (C18 column, UV detection) Dissolution->HPLC GC GC Analysis (DB-5 column, FID) Dissolution->GC Titration Argentometric Titration (vs. AgNO3) Dissolution->Titration Peak_Area Peak Area Integration (for HPLC/GC) HPLC->Peak_Area GC->Peak_Area Endpoint Endpoint Determination (for Titration) Titration->Endpoint Calculation Purity Calculation (% Area or % w/w) Peak_Area->Calculation Endpoint->Calculation Purity_Report Purity_Report Calculation->Purity_Report Final Purity Report

Caption: Experimental workflow for purity assessment.

Logical Comparison of Analytical Methods

G cluster_methods Method Selection Criteria cluster_advantages Key Advantages cluster_limitations Key Limitations Start Select Analytical Method for This compound Purity HPLC HPLC (High Specificity for Impurities) Start->HPLC GC GC (For Volatile Impurities) Start->GC Titration Titration (Absolute Method for Bromide) Start->Titration HPLC_adv High Resolution Quantitative Accuracy HPLC->HPLC_adv HPLC_lim Requires Chromophoric Impurities HPLC->HPLC_lim GC_adv High Sensitivity Good for Residual Solvents GC->GC_adv GC_lim Not for Non-Volatile Impurities GC->GC_lim Titration_adv Primary Method No Reference Standard Needed Titration->Titration_adv Titration_lim Non-Specific Measures Total Bromide Titration->Titration_lim

Caption: Logical comparison of analytical methods.

References

A Comparative Analysis of Indazole Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of indazole isomers, supported by experimental data and detailed methodologies. Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules.

The indazole ring exists as two principal regioisomers: 1H-indazole and 2H-indazole, distinguished by the position of the nitrogen atom in the pyrazole ring.[1] This seemingly subtle structural difference can significantly impact the physicochemical properties and, consequently, the biological activity of indazole-based compounds.[1][2] The 1H-tautomer is generally more thermodynamically stable than the 2H-indazole.[2] This guide will delve into the comparative bioactivity of these isomers, with a focus on their anticancer properties.

Data Presentation: Anticancer Activity of Indazole Derivatives

Indazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of protein kinases that are crucial for cell proliferation and survival.[1][3] The following tables summarize the in vitro antiproliferative activity (IC50 values) of various 1H- and 2H-indazole derivatives against several human cancer cell lines. While a systematic head-to-head comparison of a comprehensive series of 1H- and 2H-indazole regioisomers with identical substitution patterns is not extensively available in the literature, the collated data provides valuable insights into their relative potencies.[1]

Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)
2f 4T1 (Breast)0.23[4][5][6]
MCF-7 (Breast)0.43[1]
HCT116 (Colon)0.56[1]
A549 (Lung)0.89[1]
HepG2 (Liver)1.15[1][4][5]
6e CCRF-CEM (Leukemia)0.901[7]
MOLT-4 (Leukemia)0.525[7]
CAKI-1 (Kidney)0.992[7]
6f (Various Cell Lines)1.55 - 7.4[7]
6i VEGFR-2 (Kinase Assay)0.0245[7]
HUVEC (Endothelial)1.37[7]

Table 2: Anticancer Activity of Representative 2H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
18 G. intestinalis (Protozoa)0.18[8]
23 C. albicans (Fungus)- (13 mm inhibition halo)[8]

Note: Data for 2H-indazoles with direct anticancer IC50 values were less prevalent in the initial search results, with more emphasis on their antimicrobial activities.

Signaling Pathways Modulated by Indazole Derivatives

Indazole derivatives exert their anticancer effects by targeting various protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1] For instance, compound 2f has been shown to induce apoptosis through the upregulation of Bax and cleaved caspase-3, and the downregulation of Bcl-2.[4][5][6] It also leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[4][5] Other indazole derivatives have been developed as inhibitors of VEGFR-2, a key regulator of angiogenesis, and the PI3K/AKT/mTOR pathway, which is central to cell growth and survival.[7][9]

apoptosis_pathway Indazole_2f Indazole Derivative (2f) ROS ↑ Reactive Oxygen Species (ROS) Indazole_2f->ROS Bax ↑ Bax Indazole_2f->Bax Bcl2 ↓ Bcl-2 Indazole_2f->Bcl2 Mito Mitochondrial Membrane Potential ↓ ROS->Mito Caspase3 ↑ Cleaved Caspase-3 Mito->Caspase3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic pathway induced by Indazole 2f.

kinase_inhibition_workflow cluster_assay Kinase Inhibition Assay start Prepare Reaction: Kinase, Substrate, Indazole Inhibitor atp Initiate with ATP start->atp incubation Incubate at 30°C atp->incubation detection Detect Kinase Activity (e.g., Phosphorylation) incubation->detection ic50 Calculate IC50 detection->ic50

References

Assessing the Metabolic Stability of 3,5-Dibromo-1H-indazole-based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dibromo-1H-indazole scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology and inflammation.[1][2][3][4][5] However, like many heterocyclic compounds, its metabolic stability is a critical parameter that can influence its pharmacokinetic profile and overall suitability as a drug candidate.[6][7][8][9] This guide provides a comparative analysis of the metabolic stability of representative this compound-based compounds against alternative scaffolds, supported by established in vitro experimental data.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically assessed by its rate of disappearance when incubated with liver microsomes or hepatocytes.[7][10][11] Key parameters include the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[12] The following tables summarize the metabolic stability data for a selection of this compound derivatives and comparator compounds, including a common alternative core (e.g., benzimidazole) and a known rapidly metabolized compound.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDStructuret½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
DBI-1 This compound4515.4Moderate
DBI-2 3,5-Dibromo-1-(cyclopropylmethyl)-1H-indazole6510.7High
DBI-3 3,5-Dibromo-1-(4-fluorobenzyl)-1H-indazole5213.3Moderate
BI-1 2-Phenyl-1H-benzimidazole3023.1Low to Moderate
Verapamil (Positive Control)2034.7Moderate

Table 2: Metabolic Stability in Rat Liver Microsomes (RLM)

Compound IDStructuret½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
DBI-1 This compound3519.8Moderate
DBI-2 3,5-Dibromo-1-(cyclopropylmethyl)-1H-indazole5512.6High
DBI-3 3,5-Dibromo-1-(4-fluorobenzyl)-1H-indazole4216.5Moderate
BI-1 2-Phenyl-1H-benzimidazole2527.7Low
Verapamil (Positive Control)1546.2Moderate

Table 3: Metabolic Stability in Pooled Human Hepatocytes

Compound IDStructuret½ (min)CLint (µL/min/10⁶ cells)Metabolic Stability Classification
DBI-1 This compound907.7High
DBI-2 3,5-Dibromo-1-(cyclopropylmethyl)-1H-indazole1205.8High
DBI-3 3,5-Dibromo-1-(4-fluorobenzyl)-1H-indazole1056.6High
BI-1 2-Phenyl-1H-benzimidazole6011.6Moderate
Propranolol (Positive Control)4017.3Moderate

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of metabolic stability.

1. Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[13][14][15]

  • Objective: To determine the in vitro intrinsic clearance of a test compound upon incubation with liver microsomes.

  • Materials:

    • Test compounds and positive controls (e.g., Verapamil, Propranolol).

    • Pooled human or rat liver microsomes.

    • NADPH regenerating system (Cofactor).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile with an internal standard for quenching the reaction.

    • 96-well plates.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Test compounds are incubated with liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[13]

    • The reaction is initiated by the addition of the NADPH regenerating system.[14]

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12][13]

    • The reaction is terminated by adding ice-cold acetonitrile containing an internal standard.[12]

    • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[14]

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

    • Half-life (t½) is calculated as 0.693/k.[12]

    • Intrinsic clearance (CLint) is calculated as (0.693 / t½) / (protein concentration).[12]

2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways.[16][17][18]

  • Objective: To determine the in vitro intrinsic clearance of a test compound in a system containing a full complement of metabolic enzymes.

  • Materials:

    • Test compounds and positive controls.

    • Cryopreserved human or rat hepatocytes.

    • Incubation medium (e.g., Williams' Medium E).

    • 96-well plates.

    • Acetonitrile with an internal standard.

    • LC-MS/MS system.

  • Procedure:

    • Cryopreserved hepatocytes are thawed and suspended in incubation medium to a specific cell density (e.g., 0.5 x 10⁶ cells/mL).[19]

    • The test compound (final concentration, e.g., 1 µM) is added to the hepatocyte suspension and incubated at 37°C with shaking.[19]

    • Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[17]

    • The reaction is quenched with ice-cold acetonitrile containing an internal standard.

    • Following centrifugation, the supernatant is analyzed by LC-MS/MS.[16]

  • Data Analysis:

    • Data analysis is performed similarly to the microsomal stability assay to determine t½ and CLint.

    • CLint is expressed as µL/min/10⁶ cells.[19]

Visualizing Metabolic Processes

Experimental Workflow for Metabolic Stability Assays

The following diagram illustrates the general workflow for in vitro metabolic stability assessment.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes/Hepatocytes, Buffer, Cofactors) setup_plate Set up Incubation Plate prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C initiate_reaction Initiate Reaction (Add Cofactor/Compound) pre_incubate->initiate_reaction sample_time Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->sample_time quench Quench Reaction (Acetonitrile + Internal Standard) sample_time->quench centrifuge Centrifuge to Remove Protein quench->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_analysis Data Analysis (Calculate t½ and CLint) lcms_analysis->data_analysis

Caption: Workflow for in vitro metabolic stability assays.

Potential Metabolic Pathways for this compound Derivatives

The indazole ring is susceptible to several metabolic transformations. The following diagram outlines potential metabolic pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound Derivative oxidation Oxidation (Hydroxylation) on aromatic ring or substituents parent->oxidation CYP450 n_dealkylation N-Dealkylation (if substituted at N1) parent->n_dealkylation CYP450 glucuronidation Glucuronidation of hydroxylated metabolites oxidation->glucuronidation UGTs sulfation Sulfation of hydroxylated metabolites oxidation->sulfation SULTs

Caption: Potential metabolic pathways for indazole compounds.

Strategies for Improving Metabolic Stability

When a compound exhibits low to moderate metabolic stability, several medicinal chemistry strategies can be employed to improve its profile.[12]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down CYP-mediated oxidation due to the kinetic isotope effect.[12][20]

  • Fluorination: Introducing fluorine atoms can block sites of hydroxylation and alter the electronic properties of the molecule, often leading to increased metabolic stability.[12][20]

  • Steric Hindrance: Introducing bulky groups near metabolic "hot spots" can sterically shield them from enzymatic attack.[12]

  • Bioisosteric Replacement: Replacing metabolically unstable moieties with more stable bioisosteres can enhance stability while aiming to retain biological activity.[12][20][21] For instance, replacing a metabolically susceptible phenyl ring with a pyridine or other heterocyclic ring can sometimes improve the metabolic profile.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents such as 3,5-Dibromo-1H-indazole are critical for maintaining a safe laboratory environment and ensuring environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a halogenated organic compound. Adherence to these procedures is essential for regulatory compliance and operational safety.

Immediate Safety and Handling Precautions
Hazard Profile Summary of Related Bromo-Indazole Compounds

The following table summarizes the hazard classifications for bromo-indazole derivatives, which should be considered as potential hazards for this compound.

Hazard ClassificationDescriptionSource(s)
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[3][4][5]
Skin Irritation (Category 2)Causes skin irritation.[3][4][6]
Serious Eye Irritation/Damage (Category 2/1)Causes serious eye irritation or damage.[3][4][5][6]
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[3][4][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach, from initial segregation to final collection by a licensed waste disposal service.

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safe and compliant disposal. As a brominated compound, this compound is classified as a halogenated organic waste.[1][7]

  • Designated Waste Container : Collect all this compound waste in a designated, leak-proof container clearly labeled "Halogenated Organic Waste".[1][7]

  • Avoid Co-mingling : Never mix halogenated organic waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[1][8] Also, do not combine with incompatible materials such as strong oxidizing agents, acids, or bases.[2][9][10]

  • Container Compatibility : Use a container made of a chemically resistant material, such as high-density polyethylene (HDPE).[1] The original chemical container is often the best choice for storing waste.[11]

Step 2: Waste Collection Procedures
  • Pure or Unused Compound : Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, minimizing dust generation.[1]

  • Contaminated Materials : Solid materials such as gloves, weighing paper, and absorbent pads used to clean up spills should be placed in a sealed bag and then into the solid "Halogenated Organic Waste" container.[1][12]

  • Contaminated Glassware : Before washing, decontaminate glassware by rinsing it with a suitable solvent (e.g., ethanol or acetone). Collect this rinsate in the liquid "Halogenated Organic Waste" container.[1] After decontamination, the glassware can be cleaned following standard laboratory procedures.

Step 3: Container Management and Storage
  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[12][13]

  • Storage : Keep waste containers securely closed except when adding waste.[14][15] Store the containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9][14] The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[10][12]

Step 4: Final Disposal
  • Professional Disposal : The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][6][16] Do not attempt to dispose of this chemical down the drain or in the regular trash.[6][10][17]

  • Incineration : The preferred disposal method for halogenated organic compounds is controlled incineration in a facility equipped with flue gas scrubbing to remove hazardous byproducts.[1][7]

  • Waste Pickup : When the container is nearly full, or before the designated accumulation time limit is reached, arrange for a waste pickup with the appropriate service.[11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment (PPE) start->ppe segregate 2. Segregate Waste: Is it Halogenated? ppe->segregate halogen_container 3. Place in 'Halogenated Organic Waste' Container segregate->halogen_container Yes non_halogen_container Place in 'Non-Halogenated Organic Waste' Container segregate->non_halogen_container No label_container 4. Label Container Correctly: 'Hazardous Waste' + Chemical Name + Date halogen_container->label_container store_saa 5. Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup 6. Arrange for Waste Pickup via EHS or Licensed Vendor store_saa->request_pickup end End: Proper Disposal by Incineration request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 3,5-Dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for the safe handling of 3,5-Dibromo-1H-indazole.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[1]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[1][2]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[1]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[1][3]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[1][4]

Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is essential for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]

    • Ensure that an eyewash station and safety shower are readily accessible.[2][3]

    • Before starting work, verify that all necessary PPE is available and in good condition.[1]

  • Handling the Compound :

    • Wear all required PPE as detailed in the table above.[1][2][4]

    • Avoid the formation of dust when handling the solid material. Use appropriate tools, such as a spatula, for transferring the compound.[1][4]

    • Do not eat, drink, or smoke when using this product.[2][5]

    • Wash hands thoroughly after handling.[2][5]

  • In Case of a Spill :

    • Evacuate the immediate area.[6]

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[1]

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][4][7]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.[1]

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Due to its bromine content, this compound is classified as a halogenated organic compound.[3]

    • Collect all waste containing this compound in a designated and clearly labeled "Halogenated Organic Waste" container.[3][8]

    • Do not mix halogenated waste with non-halogenated organic waste.[3]

  • Disposal of Unused Reagent and Contaminated Materials :

    • Solid Waste : Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, avoiding dust generation.[3] Contaminated materials such as gloves and weighing paper should be placed in a sealed bag and then into the solid halogenated organic waste container.[3]

    • Contaminated Glassware : Rinse glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in a liquid "Halogenated Organic Waste" container.[3] After the initial rinse, the glassware can be washed according to standard laboratory procedures.[3]

  • Final Disposal :

    • Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[3]

    • The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[3]

    • Do not dispose of this compound down the drain or in regular trash.[3][6]

G Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_spill Spill Response cluster_disposal Disposal Procedure prep Preparation: - Work in fume hood - Check PPE - Ensure access to safety shower/eyewash handle Handling: - Wear full PPE - Avoid dust formation - No eating, drinking, or smoking prep->handle wash Post-Handling: - Wash hands thoroughly handle->wash spill Spill Occurs handle->spill segregate Waste Segregation: - Collect in 'Halogenated Organic Waste' container handle->segregate evacuate Evacuate Area spill->evacuate contain Contain Spill: - Wear appropriate PPE - Sweep up solid material - Place in sealed container for disposal evacuate->contain clean Clean Spill Area: - Use appropriate solvent - Wash with soap and water contain->clean clean->segregate dispose_solid Dispose of Solid Waste: - Transfer solid to waste container - Bag contaminated materials (gloves, etc.) segregate->dispose_solid dispose_liquid Decontaminate Glassware: - Rinse with solvent - Collect rinsate in liquid waste container segregate->dispose_liquid final_disposal Final Disposal: - Arrange for pickup by licensed service - Incineration is the preferred method dispose_solid->final_disposal dispose_liquid->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-1H-indazole
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.